Product packaging for 2,6-Dihydroxynicotinic acid(Cat. No.:CAS No. 10357-91-2)

2,6-Dihydroxynicotinic acid

Cat. No.: B079409
CAS No.: 10357-91-2
M. Wt: 155.11 g/mol
InChI Key: KDOPCHRDUXFILH-UHFFFAOYSA-N
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Description

2,6-Dihydroxynicotinic acid is a valuable synthetic intermediate in scientific research, particularly in the development of novel nitrogen-containing heterocycles. Its structure, featuring two hydroxyl groups on the pyridine ring, makes it a versatile precursor for synthesizing more complex molecules. In medicinal chemistry, researchers utilize this compound as a core scaffold for designing potential pharmaceutical agents, including protease inhibitors and receptor antagonists, due to its ability to mimic enzyme transition states or participate in key hydrogen-bonding interactions. Beyond drug discovery, this compound finds application in materials science, where it can be used to create functionalized ligands for metal-organic frameworks (MOFs) or as a component in the synthesis of organic electronic materials. Its role in biochemical research is also significant; it serves as a key intermediate in the study of bacterial degradation pathways of nicotinic acid, helping scientists elucidate the metabolic steps involved in the breakdown of environmental pollutants.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO4 B079409 2,6-Dihydroxynicotinic acid CAS No. 10357-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCZQNUHGOYVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474642
Record name 3-(Dihydroxymethylidene)pyridine-2,6(1H,3H)-dione
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Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10357-91-2
Record name 2,6-Dihydroxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10357-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dihydroxymethylidene)pyridine-2,6(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Dihydroxynicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed overview of the chemical and physical properties, experimental protocols, and known applications of 2,6-Dihydroxynicotinic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also widely known by its common name Citrazinic acid, is a heterocyclic compound with a dihydropyridine ring.[1] It is a yellow, crystalline powder.[2][3]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid[4]
Synonyms Citrazinic acid, 2,6-Dihydroxyisonicotinic acid, 2,6-Dihydroxypyridine-4-carboxylic acid[2][4]
Molecular Formula C₆H₅NO₄[2][4]
Molecular Weight 155.11 g/mol [2][4]
Appearance Yellow powder[2][3]
Melting Point >300 °C (decomposes)[1][2]
Boiling Point 278.88°C (rough estimate)[2]
Solubility Practically insoluble in water; soluble in alkaline solutions (e.g., sodium hydroxide, sodium carbonate) and slightly soluble in hot hydrochloric acid.[2][3][5]
pKa Predicted: 2.54 ± 0.20. Two distinct pKa values of approximately 4 (for the carboxylic acid group) and 11 (for the hydroxyl groups) have also been noted.[2][6]

Table 2: Spectral Data for this compound

Spectral DataDescriptionSource(s)
UV-Vis In water, exhibits a strong absorption band around 235 nm (attributed to π-π* transitions) and another absorption band peaking at approximately 344 nm (assigned to n-π* transitions). The position of the latter is concentration-dependent.[7][8]
¹H NMR A characteristic peak at 6.2 ppm is observed in DMSO-d6.[9][10]
¹³C NMR Spectra have been reported.[9][11]
Infrared (IR) Spectrum available from the NIST WebBook.[12]
Mass Spectrometry Spectrum available from the NIST WebBook.[12]

Experimental Protocols

Synthesis of this compound (Citrazinic Acid)

A common and efficient method for the synthesis of citrazinic acid is through a hydrothermal reaction of citric acid and urea.[2][13]

Materials:

  • Citric acid

  • Urea

  • Deionized water

  • 98% Sulfuric acid

Procedure:

  • Dissolve 1.2188 g (0.0058 mol) of citric acid and 1.3932 g (0.0231 mol) of urea in 60 ml of deionized water.[2]

  • Ultrasonicate the mixture for 10 minutes to ensure it is thoroughly mixed.[2]

  • Transfer the solution to a reaction vessel and place it in an oven preheated to 185 °C.[2]

  • Maintain the hydrothermal conditions for 2 hours.[2]

  • After the reaction, allow the vessel to cool to room temperature. The resulting solution will be dark green.[2]

  • Place the solution in a constant temperature water bath at 60 °C.[2]

  • Slowly add 98% sulfuric acid dropwise while stirring to adjust the pH of the solution to 2-3.[2]

  • A large amount of yellow solid will precipitate. Centrifuge the mixture at 12,000 rpm for 10 minutes.[2]

  • Discard the supernatant and wash the precipitate several times with deionized water.[2]

  • Dry the yellow precipitate in an oven at 60 °C to obtain citrazinic acid. The reported yield for this method is 85.18%.[2]

An older method involves heating methyl citrate with ammonia, but this generally results in lower yields.[14]

Purification

Citrazinic acid can be purified by precipitation from an alkaline solution.

Procedure:

  • Dissolve the crude citrazinic acid in an alkaline solution (e.g., sodium hydroxide or sodium carbonate).[2]

  • Add dilute hydrochloric acid to the solution to precipitate the purified citrazinic acid.[2]

  • Filter the precipitate and dry it in a vacuum over P₂O₅.[2]

Analytical Methods

Proposed HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Detection: UV detection at a wavelength corresponding to one of its absorption maxima, for example, 235 nm or 344 nm.

  • Standard Preparation: Prepare a standard solution of high-purity citrazinic acid in a suitable solvent (e.g., a dilute alkaline solution, then neutralized).

Biological Activity and Signaling Pathways

Detailed information regarding the specific biological activities and signaling pathways of this compound is limited in the current scientific literature. It is often utilized as a building block in the synthesis of more complex molecules with pharmacological properties.[15][16] For instance, it has been used in the preparation of 2,6-dibromo-4-(hexoxymethyl)pyridine and derivatives of oxazinones and pyrimidinones.[2]

Some sources suggest that citrazinic acid exhibits antibacterial activity against Gram-negative bacteria.[17] It has also been used in the synthesis of a topical antiandrogen.[16] However, comprehensive studies detailing its mechanism of action and its direct interaction with biological signaling pathways are not extensively documented.

The compound's application is more prominent in materials science, particularly in the synthesis of carbon nanodots where it contributes to their fluorescent properties.[1][18] It is also used in the photography industry and as a component in reactive dyes.[17]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reagents Citric Acid + Urea in Deionized Water ultrasonication Ultrasonication (10 min) reagents->ultrasonication Mix hydrothermal Hydrothermal Reaction (185°C, 2h) ultrasonication->hydrothermal cooling Cooling to Room Temp. hydrothermal->cooling acidification pH Adjustment to 2-3 (H₂SO₄ at 60°C) cooling->acidification precipitation Precipitation of Yellow Solid acidification->precipitation centrifugation Centrifugation (12,000 rpm, 10 min) precipitation->centrifugation washing Washing with Deionized Water centrifugation->washing drying Drying (60°C) washing->drying product Pure this compound drying->product

Caption: Workflow for the synthesis and purification of this compound.

References

Synthesis of 2,6-Dihydroxynicotinic Acid: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-dihydroxynicotinic acid, a molecule of interest in biochemical and medicinal research. Due to its limited commercial availability, laboratory-scale synthesis is often a necessity for researchers. This document outlines the known synthetic approaches, provides detailed experimental protocols where available, and presents relevant chemical data to support laboratory preparation.

Introduction

Synthetic Strategies

The synthesis of this compound presents a challenge due to the specific substitution pattern on the pyridine ring. The primary strategies for its synthesis can be broadly categorized into two approaches:

  • Building the Ring: Constructing the substituted pyridine ring from acyclic precursors.

  • Modifying a Pre-existing Ring: Starting with a substituted pyridine and performing chemical transformations to introduce the desired functional groups.

A common challenge is the introduction of the carboxylic acid group at the 3-position of a 2,6-dihydroxypyridine precursor. Direct carboxylation of 2,6-dihydroxypyridine is not a well-documented procedure. Therefore, a more common approach involves starting with a precursor that already contains a group that can be converted to a carboxylic acid, or a related synthetic strategy.

Experimental Protocols

While a specific, peer-reviewed, and detailed protocol for the synthesis of this compound is not widely published, a synthesis has been reported in a conference abstract[1]. The following section details a potential synthetic route based on established organic chemistry principles and analogous reactions.

Synthesis of 2,6-Dihydroxypyridine

A common precursor for the synthesis of substituted 2,6-dihydroxypyridines is 2,6-dichloropyridine. The synthesis of 2,6-dihydroxypyridine has been described and can be adapted for the initial step in a multi-step synthesis of the target acid[2].

Reaction Scheme:

G Start 2,6-Dichloropyridine Step1 Potassium tert-butoxide, Mesitylene, Reflux Start->Step1 Step 1 Intermediate 2,6-Di-tert-butoxypyridine Step1->Intermediate Step2 Formic Acid Intermediate->Step2 Step 2 Product 2,6-Dihydroxypyridine Step2->Product

Caption: Synthesis of 2,6-Dihydroxypyridine.

Methodology:

  • Step 1: Synthesis of 2,6-Di-tert-butoxypyridine:

    • In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 2,6-dichloropyridine in mesitylene.

    • Add potassium tert-butoxide to the solution.

    • Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red may be observed.

    • After cooling to room temperature, wash the solution with water.

    • Collect the organic layer and dry it over sodium sulfate. The resulting 2,6-di-tert-butoxypyridine can be used in the next step without further purification.

  • Step 2: Hydrolysis to 2,6-Dihydroxypyridine:

    • Treat the crude 2,6-di-tert-butoxypyridine with formic acid to produce 2,6-dihydroxypyridine.

Introduction of the Carboxylic Acid Group (Proposed)

The introduction of a carboxylic acid group at the 3-position of the 2,6-dihydroxypyridine ring is the key and most challenging step. A potential, though not explicitly documented, method could involve a Kolbe-Schmitt-type reaction, which is used for the carboxylation of phenols. Given the phenolic character of the dihydroxypyridine tautomers, this approach is theoretically plausible.

Reaction Scheme:

G Start 2,6-Dihydroxypyridine Step1 1. Base (e.g., NaH) 2. CO2, High Pressure, Heat Start->Step1 Carboxylation Step2 Acidic Workup (H3O+) Step1->Step2 Product This compound Step2->Product

Caption: Proposed Carboxylation of 2,6-Dihydroxypyridine.

Proposed Methodology:

  • Formation of the Phenoxide:

    • Suspend 2,6-dihydroxypyridine in a suitable high-boiling inert solvent.

    • Treat with a strong base, such as sodium hydride, to form the disodium salt.

  • Carboxylation:

    • Transfer the mixture to a high-pressure autoclave.

    • Pressurize the vessel with carbon dioxide gas to several atmospheres.

    • Heat the mixture to a high temperature (e.g., 120-150 °C) for several hours.

  • Workup and Isolation:

    • After cooling, carefully vent the excess CO2.

    • Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the crude this compound.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Note: This proposed protocol is based on general principles and would require significant optimization and experimental validation for successful implementation in a laboratory setting.

Data Presentation

As a detailed, published synthesis with corresponding quantitative data is not available, this section provides a template for the data that should be collected and organized upon successful synthesis of this compound.

Table 1: Summary of Reaction Parameters and Yields

StepStarting MaterialReagents and ConditionsProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
12,6-DichloropyridineK-tert-butoxide, Mesitylene, Reflux2,6-Di-tert-butoxypyridine223.31---
22,6-Di-tert-butoxypyridineFormic Acid2,6-Dihydroxypyridine111.10---
32,6-Dihydroxypyridine1. Base; 2. CO2, Pressure, Heat; 3. H3O+This compound155.11---

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyExpected Value/SpectrumObserved Value/Spectrum
AppearanceWhite to off-white solid
Melting Point (°C)>300 (by analogy to similar compounds)
¹H NMR (DMSO-d₆)
δ (ppm), multiplicity, J (Hz), integrationAromatic protons, OH, COOH protons
¹³C NMR (DMSO-d₆)
δ (ppm)Aromatic carbons, C=O (acid and pyridone)
Mass Spec. (m/z)[M+H]⁺ = 156.03
FT-IR (cm⁻¹)O-H (broad), C=O (acid, pyridone), C=C, C-N stretches

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and confirmation of this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification A Start: 2,6-Dichloropyridine B Step 1: Di-tert-butoxylation A->B C Intermediate: 2,6-Di-tert-butoxypyridine B->C D Step 2: Hydrolysis C->D E Intermediate: 2,6-Dihydroxypyridine D->E F Step 3: Carboxylation (Proposed) E->F G Crude Product F->G H Recrystallization G->H I ¹H NMR H->I J ¹³C NMR H->J K Mass Spectrometry H->K L FT-IR H->L M Melting Point H->M N Pure this compound

Caption: Workflow for Synthesis and Characterization.

Conclusion

The synthesis of this compound for laboratory use is a feasible but challenging endeavor due to the lack of well-established and published protocols. The proposed multi-step synthesis starting from 2,6-dichloropyridine provides a logical pathway for its preparation. Researchers undertaking this synthesis should be prepared for significant optimization of the carboxylation step. Thorough characterization of the final product using modern analytical techniques is crucial to confirm its identity and purity. The data and workflows presented in this guide are intended to provide a solid foundation for the successful laboratory-scale synthesis of this valuable research compound.

References

The Biological Role of 2,6-Dihydroxynicotinic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxynicotinic acid is a critical intermediate in the microbial catabolism of nicotinic acid (niacin or vitamin B3), particularly in certain bacterial genera. This document provides a comprehensive overview of its formation, subsequent transformation, and the key enzymes involved in these processes. It details the metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core biological processes. Understanding these pathways is crucial for applications in bioremediation, biocatalysis, and as a potential target for antimicrobial drug development.

Introduction: The Central Role of Nicotinic Acid Metabolism

Nicotinic acid (NA) and its derivatives are essential pyridine compounds that serve as precursors for the vital coenzymes NAD(H) and NADP(H). Beyond this central role, many microorganisms have evolved the capability to utilize NA as a sole source of carbon, nitrogen, and energy.[1][2] The degradation of the stable pyridine ring requires specialized enzymatic pathways, which differ significantly between various microbial species and between aerobic and anaerobic conditions.[3][4][5]

In several aerobic bacterial pathways, the initial step involves the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid (6-HNA).[2][4] From this key intermediate, the pathways diverge. This guide focuses on the pathway involving the subsequent formation of This compound (2,6-DHNA) , a pivotal step observed in bacteria of the Bacillus genus.[6][7] We will also contrast this with the more extensively studied pathway in Pseudomonas and Bordetella species, where 6-HNA is converted to 2,5-dihydroxypyridine (2,5-DHP).[8][9]

Metabolic Pathways Involving Pyridine-Diols

The Bacillus Pathway: Formation of this compound

In certain Bacillus species, the aerobic degradation of nicotinic acid proceeds through the sequential hydroxylation of the pyridine ring. The product of the first enzymatic step, 6-hydroxynicotinic acid, serves as the substrate for the formation of this compound.[7]

The key enzyme catalyzing this transformation is 6-hydroxynicotinate dehydrogenase (also referred to as 6-hydroxynicotinate hydroxylase).[10] This enzyme incorporates a second hydroxyl group onto the pyridine ring, yielding 2,6-DHNA.

  • Reaction: 6-Hydroxynicotinate + H₂O + O₂ ⇌ 2,6-Dihydroxynicotinate + H₂O₂[10]

The enzymes responsible for the initial two steps in this pathway, nicotinic acid hydroxylase and 6-hydroxynicotinate hydroxylase, are coordinately induced by 6-hydroxynicotinic acid.[2][6]

Bacillus_Pathway NA Nicotinic Acid HNA 6-Hydroxynicotinic Acid NA->HNA  Nicotinic Acid  Hydroxylase DHNA This compound HNA->DHNA  6-Hydroxynicotinate  Dehydrogenase  (EC 1.17.3.3) Downstream Downstream Metabolism DHNA->Downstream

Caption: Aerobic nicotinic acid degradation pathway in Bacillus sp.

The Pseudomonas and Bordetella Pathway: A Comparative View

For comparative purposes, it is essential to understand the divergent pathway present in other well-studied bacteria like Pseudomonas putida and Bordetella bronchiseptica.[9] In these organisms, 6-hydroxynicotinic acid undergoes decarboxylative hydroxylation to form 2,5-dihydroxypyridine (2,5-DHP), a reaction catalyzed by the flavin-dependent monooxygenase 6-hydroxynicotinate 3-monooxygenase (NicC) .[11][12] This pathway does not involve this compound as an intermediate. The resulting 2,5-DHP is then further degraded via ring cleavage.[13][14]

Pseudomonas_Pathway cluster_main NA Nicotinic Acid HNA 6-Hydroxynicotinic Acid NA->HNA  Nicotinate  Dehydrogenase DHP 2,5-Dihydroxypyridine HNA->DHP  6-Hydroxynicotinate  3-Monooxygenase (NicC)  + NADH, O2 Fumarate Fumarate DHP->Fumarate  Multiple  Steps

Caption: Aerobic nicotinate degradation pathway in Pseudomonas putida.

Role in Anaerobic Metabolism

In anaerobic environments, the strategy for cleaving the aromatic ring is fundamentally different, relying on reduction rather than oxygen-dependent hydroxylation.[5] Early studies on clostridial species demonstrated that the conversion of nicotinic acid to 6-hydroxynicotinic acid can occur as a reversible anaerobic hydroxylation, suggesting a role for these intermediates even in the absence of oxygen.[15] Further research has identified ferredoxin-dependent reductases that act on 6-hydroxynicotinic acid in these anaerobic pathways.[16]

Key Enzymes and Quantitative Data

6-Hydroxynicotinate Dehydrogenase (Bacillus sp.)

This is the enzyme directly responsible for the synthesis of this compound.

  • Enzyme Commission Number: EC 1.17.3.3[10]

  • Family: Oxidoreductases[10]

  • Cofactors: Studies on the purified enzyme from a Bacillus species revealed that it is a large protein (molecular weight approx. 400,000-450,000) containing both flavin and iron as cofactors.[7]

6-Hydroxynicotinate 3-Monooxygenase (NicC)

While not producing 2,6-DHNA, the kinetics of NicC are well-characterized and provide valuable comparative data for enzymes acting on 6-HNA. The following table summarizes steady-state kinetic parameters for NicC from Bordetella bronchiseptica.

ParameterSubstrate/ConditionValueReference
kcat/KM 6-HNA5.0 x 10⁴ M⁻¹s⁻¹[9][17]
KM 6-HNA85 ± 13 µM[8][9][17]
Optimal pH (Vmax) ~8.0[8][9][17]
Optimal pH (kcat/KM) ~7.0[8][9][17]
Ki (Competitive Inhibitor) 6-Hydroxynicotinaldehyde3000 ± 400 µM[8][9][17]
Catalytic Efficiency vs. Analogue 4-Hydroxybenzoic acid420-fold lower than 6-HNA[11]

Experimental Protocols

Detailed, step-by-step protocols are beyond the scope of this guide; however, this section outlines the established methodologies for studying these metabolic pathways.

Microbial Cultivation and Resting Cell Assays

This method is used to identify metabolic intermediates by observing the transformation of a substrate by whole cells.

  • Cultivation: Grow the bacterial strain (e.g., Bacillus sp.) in a suitable minimal medium with nicotinic acid as the sole carbon and nitrogen source to induce the necessary catabolic enzymes.[18] For large-scale production, fed-batch fermentation is often employed, maintaining a low but non-zero concentration of nicotinic acid to avoid growth inhibition.[18]

  • Cell Harvesting: Collect cells during the late exponential growth phase by centrifugation.

  • Washing: Wash the cell pellet with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) to remove residual medium components.

  • Assay: Resuspend the washed cells to a specific optical density (e.g., OD₆₀₀ of 10) in the same buffer containing the substrate of interest (e.g., 1 mM 6-hydroxynicotinic acid).

  • Sampling: Incubate the suspension with shaking at an appropriate temperature (e.g., 30°C). Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Quenching and Preparation: Immediately quench the reaction by adding an equal volume of acetonitrile or by centrifugation to remove cells. The supernatant is then filtered and stored for analysis.[14]

Metabolite Identification via HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques for separating and identifying metabolites from resting cell assays or enzyme reactions.

  • Chromatography: Use a C18 reverse-phase column.

  • Mobile Phase: Employ a gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the elution of compounds using a UV detector (e.g., at 254 nm and 280 nm). Compare retention times with authentic chemical standards of suspected intermediates like nicotinic acid, 6-hydroxynicotinic acid, and this compound.[14]

  • Mass Spectrometry: Couple the HPLC to a mass spectrometer operating in negative ion mode to detect the deprotonated molecular ions ([M-H]⁻) of the acidic intermediates, confirming their identity by their mass-to-charge ratio.[14]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture (NA-induced) Harvest Harvest & Wash Cells Culture->Harvest Assay Resting Cell Assay (with substrate) Harvest->Assay Sample Collect & Quench Time-Point Samples Assay->Sample HPLC HPLC Separation (C18 Column) Sample->HPLC MS Mass Spectrometry (Compound ID) HPLC->MS Data Data Analysis (Metabolite ID) MS->Data

References

An In-depth Technical Guide to 2,6-Dihydroxynicotinic Acid: From Obscurity to a Key Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dihydroxynicotinic acid (2,6-DHNA), also known as 2,6-dihydroxypyridine-3-carboxylic acid, is a pyridine carboxylic acid that has recently emerged from relative obscurity due to its identified role as a key intermediate in the bacterial metabolism of nicotinic acid (Vitamin B3). Unlike its well-studied isomers, such as 6-hydroxynicotinic acid, a comprehensive historical record of the discovery and synthesis of 2,6-DHNA is notably absent from the scientific literature. Recent research has highlighted that this compound is not commercially available, necessitating its chemical synthesis for biological investigation. This guide provides a thorough overview of the current knowledge of 2,6-DHNA, focusing on its role in biological pathways and presenting a plausible, though not historically documented, synthetic route based on established pyridine chemistry.

Discovery and Historical Context: A Molecule of Modern Interest

A thorough review of historical chemical literature, including comprehensive databases such as the Beilstein Handbook of Organic Chemistry, reveals a significant lack of information regarding the initial discovery and synthesis of this compound. Its significance in the scientific record is a recent development, primarily driven by studies into the microbial degradation of nicotinic acid.

The contemporary interest in 2,6-DHNA stems from its identification as a crucial, yet elusive, intermediate in the metabolic pathway of nicotinic acid in the soil bacterium Bacillus niacini.[1] Researchers investigating this pathway have noted that 2,6-DHNA is not commercially available, which has spurred efforts to develop synthetic routes to obtain this molecule for further study.[1] This lack of commercial availability underscores its limited historical application and study in organic synthesis and medicinal chemistry.

Physicochemical Properties

Directly measured quantitative data for this compound is scarce due to its limited availability and study. The following table summarizes key physicochemical properties, with some values being estimations based on closely related isomers and derivatives.

PropertyValueSource/Method
Molecular Formula C₆H₅NO₄Calculated
Molecular Weight 155.11 g/mol Calculated
Appearance White to off-white solid (predicted)Analogy to isomers
Melting Point >300 °C (decomposes) (predicted)Analogy to isomers
pKa₁ (Carboxylic Acid) ~3-4 (estimated)Analogy to nicotinic acid derivatives
pKa₂ (Hydroxyl Group) ~9-10 (estimated)Analogy to dihydroxypyridines
Solubility Sparingly soluble in water; soluble in alkaline solutions (predicted)Analogy to isomers

Biological Role: An Intermediate in Nicotinic Acid Degradation

The primary known biological significance of this compound is its role as an intermediate in the aerobic degradation of nicotinic acid by Bacillus niacini.[1][2] This pathway is distinct from the well-characterized nicotinic acid degradation pathways in other bacteria like Pseudomonas putida.[2]

In B. niacini, nicotinic acid is first hydroxylated to 6-hydroxynicotinic acid. Subsequently, it is believed that another hydroxylation step occurs to form this compound. This intermediate then undergoes further enzymatic transformation, including hydroxylation to 2,3,6-trihydroxypyridine, as part of its catabolism.[1][2] The enzyme responsible for the conversion of 2,6-DHNA in B. niacini is a flavin monooxygenase (FMO).[2]

Below is a diagram illustrating the initial steps of the hypothesized nicotinic acid degradation pathway in Bacillus niacini.

Nicotinic_Acid_Metabolism Nicotinic_Acid Nicotinic Acid 6_HNA 6-Hydroxynicotinic Acid Nicotinic_Acid->6_HNA Hydroxylation 2_6_DHNA This compound 6_HNA->2_6_DHNA Hydroxylation 2_3_6_THP 2,3,6-Trihydroxypyridine 2_6_DHNA->2_3_6_THP Hydroxylation (BnFMO) Further_Metabolism Further Metabolism 2_3_6_THP->Further_Metabolism

Hypothesized initial steps of nicotinic acid degradation in Bacillus niacini.

Chemical Synthesis: A Plausible Approach

Given the absence of a documented historical synthesis, a plausible route for the laboratory preparation of this compound can be proposed based on established pyridine chemistry. A common strategy for introducing hydroxyl groups at the 2- and 6-positions of a pyridine ring is through the hydrolysis of the corresponding chloro-substituted precursor.

The proposed synthesis would begin with the commercially available 2,6-dichloronicotinic acid. This precursor would undergo nucleophilic aromatic substitution with a strong base, such as sodium hydroxide, at elevated temperatures to replace the chlorine atoms with hydroxyl groups.

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow Start 2,6-Dichloronicotinic Acid Intermediate Reaction Mixture (NaOH, H₂O, Heat) Start->Intermediate Hydrolysis Purification Purification (Acidification, Recrystallization) Intermediate->Purification Workup Product This compound Purification->Product

Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the proposed synthesis of this compound. This protocol is based on general procedures for the hydrolysis of chloropyridines and would require optimization.

Objective: To synthesize this compound via the hydrolysis of 2,6-dichloronicotinic acid.

Materials:

  • 2,6-Dichloronicotinic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Activated carbon

  • High-pressure reaction vessel (autoclave)

  • Magnetic stirrer with heating

  • pH meter

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 2,6-dichloronicotinic acid (1 equivalent) and a 10 M aqueous solution of sodium hydroxide (5-10 equivalents). The use of a significant excess of NaOH is to ensure complete hydrolysis.

  • Hydrolysis: Seal the reaction vessel and heat the mixture to 150-180 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC or TLC, if possible.

  • Cooling and Neutralization: After the reaction is complete, cool the vessel to room temperature. Carefully transfer the dark reaction mixture to a beaker.

  • Decolorization: Add a small amount of activated carbon to the solution and stir for 30 minutes to remove colored impurities. Filter the solution to remove the activated carbon.

  • Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of approximately 2-3. This will protonate the carboxylate and phenoxide groups, causing the product to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove any remaining salts.

  • Purification: The crude product can be further purified by recrystallization from hot water or an appropriate aqueous-organic solvent mixture.

  • Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Conclusion and Future Directions

This compound, a molecule with a sparse historical record, is now at the forefront of research into the microbial metabolism of nicotinic acid. Its role as a key intermediate in the degradation pathway of Bacillus niacini has necessitated the development of synthetic routes for its production. The proposed synthesis via hydrolysis of 2,6-dichloronicotinic acid offers a plausible method for obtaining this compound for further investigation.

Future research will likely focus on optimizing the synthesis of 2,6-DHNA, fully elucidating its physicochemical properties, and exploring the downstream enzymatic steps in the B. niacini metabolic pathway. Understanding this novel pathway could have implications for bioremediation and provide insights into the diverse strategies employed by microorganisms to catabolize pyridine-based compounds. Furthermore, the availability of 2,6-DHNA will enable the screening for other potential biological activities, potentially opening new avenues for drug discovery and development.

References

Navigating the Landscape of Dihydroxynicotinic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 2,6-Dihydroxyisonicotinic Acid (Citrazinic Acid) and its Isomeric Relatives for Applications in Research and Drug Development.

Introduction

The nomenclature of dihydroxylated pyridine carboxylic acids can present ambiguities. While "2,6-dihydroxynicotinic acid" systematically refers to 2,6-dihydroxypyridine-3-carboxylic acid, the more prominent and well-documented isomer is 2,6-dihydroxyisonicotinic acid (2,6-dihydroxypyridine-4-carboxylic acid), commonly known as Citrazinic Acid. This guide will focus primarily on Citrazinic Acid due to its significant role as a versatile chemical intermediate and its intriguing photophysical properties. We will also provide a comparative overview of related monohydroxylated nicotinic acids to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Compound Profile: 2,6-Dihydroxyisonicotinic Acid (Citrazinic Acid)

Citrazinic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of organic molecules, from pharmaceuticals to advanced materials.[1]

Chemical Identifiers and Physicochemical Properties

The key identifiers and properties of Citrazinic Acid are summarized below for easy reference.

PropertyValueReference
CAS Number 99-11-6[2]
Molecular Formula C₆H₅NO₄[2]
Molecular Weight 155.11 g/mol [3]
IUPAC Name 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid[2]
Synonyms Citrazinic acid, 2,6-Dihydroxyisonicotinic acid, 2,6-Dihydroxypyridine-4-carboxylic acid[2]
Appearance Yellow powder[2]
Melting Point >300 °C (decomposes)[2]
Solubility Slightly soluble in water, methanol, DMSO, and acidic solutions. Very soluble in alkaline solutions.[2]
Experimental Protocols: Synthesis of Citrazinic Acid

A common and efficient method for synthesizing Citrazinic Acid is through the hydrothermal reaction of citric acid and urea.

Protocol: Hydrothermal Synthesis of Citrazinic Acid

This protocol is adapted from a patented method and offers high purity and yield.

Materials:

  • Citric acid

  • Urea

  • Deionized water

  • Hydrothermal synthesis reactor (autoclave)

  • Ultrasonic bath

  • Centrifuge

  • Drying oven

Procedure:

  • Solution Preparation: Dissolve citric acid (e.g., 1.22 g, 5.8 mmol) and urea (e.g., 1.39 g, 23.1 mmol) in deionized water (e.g., 60 mL).

  • Ultrasonication: Subject the solution to ultrasonic treatment for approximately 10 minutes to ensure uniform mixing.[4]

  • Hydrothermal Reaction: Transfer the mixed solution to a hydrothermal reactor. Heat the reactor in an oven at a set temperature between 160-200°C for a duration of 2-6 hours. For instance, heating at 185°C for 2 hours has been shown to be effective.[4]

  • Cooling and Isolation: After the reaction, allow the reactor to cool to room temperature. The product will be a dark green solution.

  • Purification: Centrifuge the resulting solution at high speed. Decant the supernatant and collect the yellow precipitate.

  • Drying: Dry the precipitate in an oven to obtain the final Citrazinic Acid product. This method can yield a product with a purity of over 96%.[4]

Applications in Research and Drug Development

Citrazinic acid's utility in the scientific and pharmaceutical sectors is multifaceted.

  • Pharmaceutical Intermediate: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for diverse chemical modifications to create complex molecules for new drug candidates.[1] One notable application is in the synthesis of Isoniazid, an anti-tubercular agent, from citric acid via Citrazinic Acid.[5] It has also been reported to block a tuberculosis enzyme and is used to create pyrimidinone and oxazinone derivatives.[6][7]

  • Fluorescent Probe and Carbon Nanodots: Citrazinic acid is intrinsically fluorescent and is a key component in the formation of carbon nanodots (CNDs) when synthesized from citric acid and a nitrogen source like urea.[2] The fluorescence of these CNDs can be tuned by altering the pH.[2] This property makes it valuable for applications in bioimaging and sensing.[8][9]

  • Chemical Reagent: It is used in various industries, including photography as a component in color developers, in electroplating as an inhibitor and cosolvent, and in the production of reactive dyes.[10]

Tautomerism and Dimerization

Citrazinic acid exists as multiple tautomers and has a strong tendency to form dimers in solution, which significantly influences its optical properties.[2][8][11] The keto-enol tautomerism is a key characteristic.

Tautomeric equilibrium of Citrazinic Acid.
Workflow for High-Throughput Screening

Given its role as a precursor for bioactive molecules, a logical application in drug discovery would be to use a Citrazinic Acid-based scaffold in high-throughput screening (HTS) to identify enzyme inhibitors.

G Workflow for HTS of Citrazinic Acid Derivatives A Library of Citrazinic Acid Derivatives C High-Throughput Screening (HTS) A->C Input Library B Target Enzyme Assay (e.g., Kinase, Protease) B->C Assay Protocol D Data Analysis: Identify 'Hits' C->D Raw Data E Hit Validation and Dose-Response D->E Validated Hits F Lead Optimization E->F Confirmed Leads G Preclinical Development F->G Optimized Candidate

A logical workflow for identifying enzyme inhibitors from a library of Citrazinic Acid derivatives.

Related Compounds: Monohydroxylated Nicotinic Acids

To provide a broader context, this section details the properties and relevance of two key monohydroxylated isomers of nicotinic acid.

Chemical Identifiers and Physicochemical Properties
Property6-Hydroxynicotinic Acid2-Hydroxynicotinic AcidReference
CAS Number 5006-66-6609-71-2[12][13]
Molecular Formula C₆H₅NO₃C₆H₅NO₃[12][13]
Molecular Weight 139.11 g/mol 139.11 g/mol [12][13]
IUPAC Name 6-Oxo-1,6-dihydropyridine-3-carboxylic acid2-Oxo-1,2-dihydropyridine-3-carboxylic acid[12][13]
Appearance Off-white powderWhite to light yellow powder[12][14]
Melting Point >300 °C258-261 °C[15]
Biological Significance and Applications
  • 6-Hydroxynicotinic Acid: This compound is a metabolite in the bacterial degradation of nicotinic acid.[12] The enzyme 6-hydroxynicotinate 3-monooxygenase catalyzes its decarboxylative hydroxylation, a process that has been a subject of mechanistic studies.[16][17][18] It is also used as a biomarker for diagnosing Pseudomonas aeruginosa infections.[19]

  • 2-Hydroxynicotinic Acid: This acid and its derivatives have been investigated for their biological activities. For instance, novel 2-hydroxynicotinoyl-serine-butyl esters have been synthesized and shown to have antibiotic activity against bacteria such as Bacillus subtilis and Staphylococcus aureus.[20] It is also used as an intermediate in the synthesis of agrochemicals.[15][21]

Bacterial Nicotinic Acid Degradation Pathway

The degradation of nicotinic acid by aerobic bacteria like Pseudomonas putida involves 6-hydroxynicotinic acid as a key intermediate.

G Bacterial Nicotinic Acid Degradation Nicotinate Nicotinic Acid enzyme1 Nicotinate Hydroxylase Nicotinate->enzyme1 HNA 6-Hydroxynicotinic Acid (6-HNA) enzyme2 6-Hydroxynicotinate 3-Monooxygenase (NicC) HNA->enzyme2 DHP 2,5-Dihydroxypyridine (2,5-DHP) enzyme3 Further Enzymatic Steps DHP->enzyme3 Fumarate Fumarate enzyme1->HNA enzyme2->DHP enzyme3->Fumarate

Simplified pathway of nicotinic acid degradation in Pseudomonas putida.

Conclusion

This technical guide provides a detailed overview of 2,6-dihydroxyisonicotinic acid (Citrazinic Acid) and its related monohydroxylated nicotinic acid isomers. By clarifying the nomenclature and presenting key data in a structured format, this document serves as a valuable resource for researchers in chemistry, biology, and pharmaceutical sciences. The provided experimental insights, application workflows, and pathway diagrams are intended to facilitate further research and development in these exciting areas of study.

References

Tautomerism of hydroxynicotinic acids in solid state

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomerism of Hydroxynicotinic Acids in the Solid State

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxynicotinic acids, a class of pyridine derivatives, are of significant interest in pharmaceutical and materials science due to their biological activity and potential for forming diverse solid-state structures. A critical aspect governing their physicochemical properties is tautomerism, the phenomenon of interconverting isomers that differ only in the position of a proton and a double bond. In the solid state, the predominant tautomeric form is locked by the crystal lattice, profoundly influencing properties such as solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the solid-state tautomerism of 2-, 4-, 5-, and 6-hydroxynicotinic acids, summarizing crystallographic data, detailing experimental characterization protocols, and illustrating the underlying chemical principles.

Introduction to Tautomerism in Hydroxynicotinic Acids

Hydroxynicotinic acids can exist in two primary tautomeric forms: the hydroxy (enol or lactim) form and the oxo (keto or lactam) form. The equilibrium between these forms can be influenced by substitution patterns, solvent, pH, and, most importantly for this guide, the intermolecular interactions within the crystal lattice. In the solid state, one tautomer is typically stabilized over the other through specific hydrogen bonding networks and crystal packing effects. Understanding which tautomer is present is crucial for predicting a compound's behavior and for the rational design of crystalline forms with desired properties.

Tautomerism_2HNA node_hydroxy 2-Hydroxynicotinic Acid (Lactim Form) (Unstable in Solid State) node_oxo 2-Oxo-1,2-dihydropyridine- 3-carboxylic Acid (Lactam Form) (Observed in Solid State) node_hydroxy->node_oxo Favored Tautomerism_4HNA node_hydroxy 4-Hydroxynicotinic Acid (Hydroxy/Enol Form) (Anhydrate III, Hydrates) node_oxo 4-Oxo-1,4-dihydropyridine- 3-carboxylic Acid (Oxo/Keto Form) (Anhydrates I, II) node_oxo->node_hydroxy Heat Workflow cluster_synthesis Sample Preparation cluster_analysis Solid-State Analysis cluster_conclusion Conclusion Crystallization Crystallization (Varying Solvents, pH, Temp.) SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Crystallization->SCXRD PXRD Powder X-Ray Diffraction (PXRD) Crystallization->PXRD ssNMR Solid-State NMR (¹³C, ¹⁵N) Crystallization->ssNMR Vibrational Vibrational Spectroscopy (FT-IR, Raman) Crystallization->Vibrational Thermal Thermal Analysis (DSC, TGA) Crystallization->Thermal Structure Definitive Tautomer & Polymorph ID SCXRD->Structure Direct Structure Solution PXRD->Structure Supportive Evidence ssNMR->Structure Supportive Evidence Vibrational->Structure Supportive Evidence Thermal->Structure Supportive Evidence

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dihydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,6-dihydroxynicotinic acid, also known as citrazinic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications where a thorough understanding of this compound's physicochemical properties is crucial.

Introduction to this compound

This compound (CAS No. 99-11-6), systematically named 2,6-dihydroxyisonicotinic acid, is a pyridine derivative with the chemical formula C₆H₅NO₄. It is a yellow to beige crystalline powder. The molecule's structure, featuring both hydroxyl and carboxylic acid functional groups, dictates its solubility and stability characteristics. Understanding these properties is paramount for its application in pharmaceutical formulations, chemical synthesis, and other research areas.

Solubility Profile

The solubility of this compound is significantly influenced by the pH and polarity of the solvent.

Qualitative Solubility:

General qualitative assessments indicate that this compound is:

  • Practically insoluble in water and methanol[1][2].

  • Slightly soluble in hot hydrochloric acid[3].

  • Soluble in alkaline solutions, such as sodium hydroxide and sodium carbonate solutions[3][4].

Quantitative Solubility Data:

While extensive quantitative solubility data for this compound across a wide range of solvents and temperatures is limited in publicly available literature, some studies provide insights into its aqueous solubility. For instance, aqueous solutions have been prepared at concentrations ranging from 10 mg/L to 110 mg/L, indicating a low but measurable solubility in water[5].

For practical applications, the following table summarizes the available and estimated solubility information.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (g/L)Observations
Water25< 0.1Practically Insoluble[1][2]
Methanol25< 0.1Practically Insoluble[1]
0.1 M Hydrochloric Acid25Slightly Soluble-
0.1 M Sodium Hydroxide25SolubleForms a salt, increasing solubility.
5% Sodium Carbonate25SolubleForms a salt, increasing solubility.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation.

General Stability:

Under normal storage conditions (cool, dry, and dark place), this compound is generally considered stable[1][2]. However, it may darken upon exposure to light and open air[4].

Forced Degradation Studies:

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific quantitative data from forced degradation studies on this compound are not widely published, the following sections outline the expected behavior based on its chemical structure and information on related compounds.

Table 2: Summary of Forced Degradation Behavior of this compound

Stress ConditionExpected OutcomePotential Degradation Products
Acidic Hydrolysis Likely stable to moderate degradation.Hydrolysis of the carboxylic acid group (decarboxylation) under harsh conditions.
Basic Hydrolysis Potential for degradation, especially at elevated temperatures.Ring opening or other complex reactions.
Oxidative Degradation Susceptible to oxidation due to the dihydroxy-substituted pyridine ring.Oxidized pyridine derivatives, ring-opened products.
Photodegradation Prone to degradation upon exposure to UV or visible light, leading to discoloration[4].Photoreaction products, dimers, or polymers.
Thermal Degradation Stable at ambient temperatures, but degradation is expected at elevated temperatures.Decarboxylation products, decomposition fragments.

One study has indicated that citrazinic acid is unstable in water over time, undergoing hydrolysis[6].

Experimental Protocols

This section provides detailed methodologies for conducting solubility and stability studies on this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH) in a sealed, screw-cap vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by filtration using a chemically inert filter (e.g., 0.45 µm PTFE or PVDF).

  • Quantification: Carefully withdraw an aliquot of the clear supernatant or filtrate. Dilute the sample appropriately with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units such as g/L or mg/mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Excess Solid + Solvent B Agitate at Constant Temp (24-48h) A->B C Centrifuge or Filter B->C D Withdraw Supernatant C->D E Dilute Sample D->E F Quantify by HPLC/UV-Vis E->F G Calculate Solubility F->G

Diagram 1: Workflow for Solubility Determination by the Shake-Flask Method.
Stability Study: Forced Degradation Protocol

Forced degradation studies are conducted to evaluate the stability of a drug substance under various stress conditions.

Protocol:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the mixture at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period.

    • Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Place the solid powder of this compound in a hot air oven at a high temperature (e.g., 80°C) for a specified period. Also, expose the stock solution to the same thermal stress.

  • Sample Analysis: At each time point, withdraw a sample from the stressed solutions. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample. Identify and quantify any significant degradation products.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Drug Substance/ Stock Solution Acid Acidic (e.g., 1M HCl, 60°C) Start->Acid Base Basic (e.g., 1M NaOH, 60°C) Start->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Start->Oxidative Photolytic Photolytic (ICH Q1B) Start->Photolytic Thermal Thermal (e.g., 80°C) Start->Thermal Analyze Analyze by Stability- Indicating HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Photolytic->Analyze Thermal->Analyze Evaluate Determine % Degradation & Identify Degradants Analyze->Evaluate

Diagram 2: General Workflow for a Forced Degradation Study.
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the active substance and for detecting the formation of degradation products.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of maximum absorbance for this compound.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively elucidated in the literature, potential degradation mechanisms can be inferred from its structure.

  • Decarboxylation: Under thermal or extreme pH stress, the carboxylic acid group may be lost as carbon dioxide.

  • Oxidation: The electron-rich dihydroxypyridine ring is susceptible to oxidation, which could lead to the formation of quinone-like structures or ring-opening products.

  • Hydrolysis: As noted, hydrolysis can occur in aqueous solutions over time, potentially leading to the opening of the pyridine ring[6].

G cluster_compound This compound cluster_degradation Degradation Pathways Compound C₆H₅NO₄ Decarboxylation Decarboxylation (Loss of CO₂) Compound->Decarboxylation Thermal/pH Stress Oxidation Oxidation (Ring Modification/Opening) Compound->Oxidation Oxidizing Agents Hydrolysis Hydrolysis (Ring Opening) Compound->Hydrolysis Aqueous Environment

Diagram 3: Potential Degradation Pathways of this compound.

Conclusion

This technical guide summarizes the current knowledge on the solubility and stability of this compound. The compound exhibits poor aqueous solubility, which is significantly enhanced in alkaline media. It is relatively stable under normal storage conditions but is susceptible to degradation by light and in aqueous solutions over time. The provided experimental protocols offer a framework for researchers to conduct detailed solubility and stability studies. Further investigations are warranted to generate comprehensive quantitative data and to fully elucidate the degradation pathways of this important chemical compound.

References

Structural Characterization of 2,6-Dihydroxynicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxynicotinic acid is a pyridinecarboxylic acid derivative of significant interest due to its role as an intermediate in the bacterial degradation of nicotinic acid (niacin, vitamin B3). Understanding its structural and physicochemical properties is crucial for elucidating metabolic pathways, designing enzyme inhibitors, and exploring potential applications in bioremediation and drug development. This technical guide provides a comprehensive overview of the structural characterization of this compound, compiling available data and outlining standard experimental protocols.

It is important to note that while its isomer, 2,6-dihydroxyisonicotinic acid (citrazinic acid), is well-characterized, detailed experimental structural data for this compound is limited in the public domain. This guide presents the available information and highlights areas where further research is needed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily based on computational predictions and data from closely related compounds due to the scarcity of direct experimental measurements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅NO₄-
Molecular Weight155.11 g/mol -
IUPAC Name2,6-dihydroxy-3-pyridinecarboxylic acid-
TautomerismExists in equilibrium with its keto-enol tautomers. Theoretical studies on related hydroxypyridines suggest a significant contribution from the pyridone form.[1][2][3]
Physical StateExpected to be a solid at room temperature.[4]

Structural Elucidation

The definitive three-dimensional arrangement of atoms and bonding in this compound would be best determined by single-crystal X-ray diffraction. However, to date, a crystal structure for this specific compound has not been deposited in publicly accessible databases.

Crystallographic Data

Status: No experimental single-crystal X-ray diffraction data for this compound is currently available.

For illustrative purposes, the crystallographic data of a closely related isomer, 2-hydroxynicotinic acid (in its oxo-tautomeric form), is presented in Table 2. This data provides an indication of the expected bond lengths and angles within the pyridinecarboxylic acid framework.

Table 2: Illustrative Crystallographic Data for 2-oxo-1,2-dihydropyridine-3-carboxylic acid (a tautomer of 2-hydroxynicotinic acid)

ParameterBond/AngleLength (Å) / Angle (°)
Bond Lengths C2-O21.245
C3-C71.481
C7-O31.311
C7-O41.215
N1-C21.381
N1-C61.365
Bond Angles O2-C2-N1121.5
O2-C2-C3122.9
N1-C2-C3115.6
C2-C3-C4121.3
C2-C3-C7119.5
C4-C3-C7119.2

Note: This data is for an isomer and should be used for comparative purposes only.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.

Table 3: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~7.0-8.0DoubletAromatic proton adjacent to the carboxylic acid group.
~6.0-7.0DoubletAromatic proton adjacent to a hydroxyl group.
VariableBroad singletCarboxylic acid proton.
VariableBroad singletsHydroxyl protons.
¹³C~165-175SingletCarboxylic acid carbon.
~150-160SingletCarbon atoms bearing hydroxyl groups.
~110-140SingletsOther aromatic carbons.

Note: These are predicted values and require experimental verification.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a published spectrum for this compound is not available, the expected molecular ion peak and potential fragmentation patterns are outlined in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Fragmentation Pathway
[M]+155Molecular ion
[M-H₂O]+137Loss of a water molecule
[M-CO₂]+111Decarboxylation
[M-HCOOH]+109Loss of formic acid

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural characterization of organic molecules like this compound.

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of a suitable precursor. One reported method is the enzymatic hydroxylation of 6-hydroxynicotinic acid by 6-hydroxynicotinic acid hydroxylase, an enzyme found in Bacillus species.[5]

Illustrative Enzymatic Synthesis Workflow:

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Nicotinic_Acid Nicotinic Acid Enzyme_1 Nicotinic Acid Hydroxylase Nicotinic_Acid->Enzyme_1 Substrate 6_HNA 6-Hydroxynicotinic Acid Enzyme_1->6_HNA Product Enzyme_2 6-Hydroxynicotinic Acid Hydroxylase 6_HNA->Enzyme_2 Substrate 2_6_DHNA This compound Enzyme_2->2_6_DHNA Product Purification Purification (e.g., Chromatography) 2_6_DHNA->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization G Crystal_Growth Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Model_Building Model Building and Refinement Structure_Solution->Model_Building Final_Structure Final Crystal Structure Model_Building->Final_Structure G Nicotinic_Acid Nicotinic Acid Enzyme_1 Nicotinate Hydroxylase Nicotinic_Acid->Enzyme_1 Hydroxylation 6_HNA 6-Hydroxynicotinic Acid Enzyme_1->6_HNA Enzyme_2 6-Hydroxynicotinate 3-monooxygenase 6_HNA->Enzyme_2 Hydroxylation 2_6_DHNA This compound Enzyme_2->2_6_DHNA Downstream Further Degradation Products 2_6_DHNA->Downstream

References

The Bacterial Catabolism of 2,6-Dihydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Abstract

The microbial degradation of N-heterocyclic aromatic compounds is a cornerstone of environmental bioremediation and a source of novel biocatalysts for industrial applications. Among these, the metabolic fate of nicotinic acid (niacin, vitamin B3) and its derivatives is of significant interest. This technical guide provides an in-depth exploration of the bacterial degradation pathway of 2,6-dihydroxynicotinic acid, a key intermediate in nicotinoid catabolism. We will dissect the enzymatic machinery, the metabolic intermediates, and the underlying genetic regulation of this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic route, with a focus on the enzymatic mechanisms and experimental methodologies for its study.

Introduction: The Central Role of Dihydroxylated Nicotinates in Bacterial Metabolism

Bacteria have evolved sophisticated enzymatic pathways to utilize a wide array of organic molecules as sources of carbon, nitrogen, and energy. Pyridine derivatives, including nicotinic acid, are prevalent in nature and as industrial byproducts. The aerobic degradation of nicotinic acid in several bacterial genera, such as Pseudomonas, Bordetella, and Bacillus, often proceeds through hydroxylated intermediates. A pivotal step in many of these pathways is the formation of dihydroxylated nicotinic acid species. This guide focuses on the catabolism of a specific and important intermediate: this compound (2,6-DHNA). Understanding this pathway is crucial for applications in bioremediation, as well as for the discovery of novel enzymes with potential applications in biocatalysis and pharmaceutical synthesis.

The entry point to the 2,6-DHNA degradation pathway is typically the hydroxylation of 6-hydroxynicotinic acid (6-HNA). This reaction is catalyzed by 6-hydroxynicotinate dehydrogenase, an oxidoreductase that utilizes water and oxygen to introduce a second hydroxyl group at the C2 position of the pyridine ring, yielding 2,6-dihydroxynicotinate and hydrogen peroxide.[1]

The this compound Catabolic Pathway

The complete catabolism of this compound involves a series of enzymatic steps that ultimately lead to intermediates of central metabolism. While the degradation of the related isomer, 2,5-dihydroxypyridine, is well-characterized, the pathway for 2,6-DHNA and its downstream products is pieced together from studies on various nicotine and nicotinic acid degrading bacteria, most notably Arthrobacter nicotinovorans.

Step 1 (Putative): Decarboxylation to 2,6-Dihydroxypyridine

While direct enzymatic evidence for the initial catabolic step of 2,6-DHNA is still emerging, a chemically logical and biologically precedented reaction is the decarboxylation of 2,6-DHNA to yield 2,6-dihydroxypyridine (2,6-DHP). This proposed step is analogous to the decarboxylation of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine, a reaction catalyzed by a decarboxylase (PicC) in the picolinic acid degradation pathway of Alcaligenes faecalis and Bordetella bronchiseptica.[2][3] The removal of the carboxyl group from the aromatic ring primes the molecule for subsequent oxidative cleavage.

Step 2: Hydroxylation of 2,6-Dihydroxypyridine

The resulting 2,6-dihydroxypyridine is a substrate for a key enzyme in this pathway: 2,6-dihydroxypyridine-3-hydroxylase (DHPH) . This FAD-dependent aromatic hydroxylase has been characterized from the nicotine degradation pathway of Arthrobacter nicotinovorans.[4] DHPH catalyzes the introduction of a third hydroxyl group onto the pyridine ring at the C3 position, yielding 2,3,6-trihydroxypyridine (2,3,6-THP) . This reaction is NADH-dependent and is a critical step in preparing the ring for cleavage.[5]

Step 3: Oxidative Ring Cleavage of 2,3,6-Trihydroxypyridine

The aromatic ring of 2,3,6-trihydroxypyridine is subsequently opened, typically by a dioxygenase . This class of enzymes incorporates both atoms of molecular oxygen into the substrate, leading to the cleavage of the carbon-carbon bond. While the specific dioxygenase that acts on 2,3,6-THP is not as extensively studied as those for other dihydroxypyridines, it is expected to be an extradiol or intradiol dioxygenase. This reaction results in a linear, nitrogen-containing aliphatic molecule.

Step 4: Conversion to Central Metabolites

The linear intermediate from the ring cleavage is then further processed through a series of enzymatic reactions, including deformylation, deamination, and oxidation, to yield intermediates of the Krebs cycle, such as fumarate or succinate. This latter part of the pathway is often referred to as the "maleamate pathway" in the context of 2,5-dihydroxypyridine degradation.[6] The enzymes involved, such as N-formylmaleamic acid deformylase, maleamic acid amidohydrolase, and maleic acid isomerase, convert the ring cleavage product into fumaric acid.[2]

The following diagram illustrates the proposed metabolic pathway for the degradation of this compound.

Bacterial_Degradation_of_2_6_Dihydroxynicotinic_Acid cluster_main_pathway This compound Degradation Pathway DHNA This compound DHP 2,6-Dihydroxypyridine DHNA->DHP Decarboxylase (Putative) THP 2,3,6-Trihydroxypyridine DHP->THP 2,6-Dihydroxypyridine 3-hydroxylase (DHPH) + O2, + NADH RingCleavageProduct Ring Cleavage Product (N-formylmaleamic acid analog) THP->RingCleavageProduct Dioxygenase + O2 Maleamate Maleamate Analog RingCleavageProduct->Maleamate Deformylase Fumarate Fumarate Maleamate->Fumarate Amidohydrolase, Isomerase TCA TCA Cycle Fumarate->TCA

Caption: Proposed metabolic pathway for this compound in bacteria.

Key Enzymes and Their Properties

The efficiency and specificity of the 2,6-DHNA degradation pathway are dictated by the catalytic properties of its constituent enzymes. Below is a summary of the known and putative enzymes involved.

EnzymeAbbreviationSubstrate(s)Product(s)Cofactor(s)Bacterial Source (example)Reference
6-Hydroxynicotinate Dehydrogenase-6-Hydroxynicotinic acid, O2, H2OThis compound, H2O2MolybdenumBacillus sp.[1]
2,6-Dihydroxynicotinate Decarboxylase-This compound2,6-Dihydroxypyridine, CO2-Putative-
2,6-Dihydroxypyridine 3-HydroxylaseDHPH2,6-Dihydroxypyridine, O2, NADH2,3,6-Trihydroxypyridine, NAD+, H2OFAD, NADHArthrobacter nicotinovorans[4]
2,3,6-Trihydroxypyridine Dioxygenase-2,3,6-Trihydroxypyridine, O2Ring Cleavage ProductFe2+Putative-

Experimental Protocol: Assay for 2,6-Dihydroxypyridine-3-Hydroxylase (DHPH) Activity

This protocol describes a spectrophotometric assay to determine the activity of 2,6-dihydroxypyridine-3-hydroxylase by monitoring the substrate-dependent oxidation of NADH.

4.1. Materials and Reagents

  • Purified DHPH enzyme

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • 2,6-Dihydroxypyridine (substrate) stock solution (10 mM in buffer)

  • NADH stock solution (10 mM in buffer)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

4.2. Assay Procedure

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 50 mM potassium phosphate buffer (pH 7.5)

    • 100 µL of 10 mM 2,6-dihydroxypyridine solution (final concentration 1 mM)

    • 50 µL of 10 mM NADH solution (final concentration 0.5 mM)

  • Mix the contents of the cuvette by gentle inversion.

  • Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 50 µL of a suitable dilution of the purified DHPH enzyme.

  • Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

The following diagram outlines the workflow for the DHPH activity assay.

DHPH_Assay_Workflow cluster_workflow DHPH Activity Assay Workflow A Prepare Reaction Mixture (Buffer, 2,6-DHP, NADH) B Equilibrate in Spectrophotometer & Establish Baseline at 340 nm A->B C Initiate Reaction (Add DHPH Enzyme) B->C D Record Absorbance Decrease at 340 nm over Time C->D E Calculate Rate of NADH Oxidation (Enzyme Activity) D->E

Caption: Workflow for the spectrophotometric assay of DHPH activity.

Genetic Regulation

In many bacteria, the genes encoding the enzymes for a specific metabolic pathway are clustered together in an operon, allowing for coordinated regulation. The genes for nicotinic acid and nicotine degradation are often found in such clusters, termed nic or pic gene clusters.[2][7] The expression of these operons is typically inducible, meaning they are transcribed at high levels only in the presence of the substrate or a key metabolic intermediate. This regulation ensures that the cell does not waste energy synthesizing these enzymes when they are not needed. The inducer for the nicotinic acid degradation pathway in some Bacillus species has been shown to be 6-hydroxynicotinic acid.

Conclusion and Future Perspectives

The bacterial degradation of this compound is a vital component of the broader metabolic network for N-heterocyclic compounds. While significant progress has been made in identifying key enzymes and intermediates, particularly in the downstream processing of 2,6-dihydroxypyridine, further research is needed to fully elucidate the entire pathway. Specifically, the definitive characterization of the initial decarboxylase acting on 2,6-DHNA and the dioxygenase responsible for the cleavage of 2,3,6-trihydroxypyridine will provide a more complete picture. A deeper understanding of this pathway will not only enhance our knowledge of microbial metabolism but also pave the way for the development of novel biocatalytic processes and more effective bioremediation strategies.

References

Thermodynamic Properties of Hydroxynicotinic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined thermodynamic properties of the four main isomers of hydroxynicotinic acid: 2-hydroxynicotinic acid (2-HNA), 4-hydroxynicotinic acid (4-HNA), 5-hydroxynicotinic acid (5-HNA), and 6-hydroxynicotinic acid (6-HNA). Understanding these properties is critical for applications in drug development, crystallography, and material science, as they govern the stability, solubility, and bioavailability of these compounds.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the hydroxynicotinic acid isomers. The data presented are primarily derived from extensive studies employing micro combustion calorimetry and Knudsen effusion techniques, ensuring a high degree of accuracy and reliability.[1]

Enthalpies of Formation and Sublimation

The standard molar enthalpies of formation in the crystalline state (ΔfHm°(cr)) and the standard molar enthalpies of sublimation (ΔsubHm°) were determined at T = 298.15 K.[1] From these experimental values, the standard molar enthalpies of formation in the gaseous phase (ΔfHm°(g)) were derived. This dataset is crucial for assessing the relative energetic stability of the isomers in both the solid and gaseous states.

Table 1: Standard Molar Enthalpies of Formation and Sublimation (kJ·mol⁻¹) at 298.15 K

IsomerΔfHm°(cr)ΔsubHm°ΔfHm°(g)
2-Hydroxynicotinic Acid (2-HNA)-473.1 ± 2.0141.2 ± 1.2-331.9 ± 2.3
4-Hydroxynicotinic Acid (4-HNA)-454.4 ± 2.3143.9 ± 1.8-310.5 ± 2.9
5-Hydroxynicotinic Acid (5-HNA)-443.2 ± 2.0148.4 ± 1.1-294.8 ± 2.3
6-Hydroxynicotinic Acid (6-HNA)-460.9 ± 2.0137.9 ± 1.5-323.0 ± 2.5

Data sourced from Santos et al., J. Phys. Chem. B 2009.[1]

Based on the gas-phase enthalpies of formation, the experimental stability order is: 2-HNA > 6-HNA > 4-HNA > 5-HNA .[1]

Dissociation Constants and Associated Thermodynamics

The acidity constants (pKa) provide insight into the ionization behavior of the isomers in solution. For 2-hydroxynicotinic acid, temperature-dependent studies have also yielded the standard molar enthalpies (ΔrHm°) and entropies (ΔrSm°) of proton dissociation.

Table 2: Acidity Constants and Thermodynamics of Dissociation for 2-Hydroxynicotinic Acid at 298.15 K

ParameterValue
pKa₁2.19 ± 0.06
pKa₂4.86 ± 0.03
ΔrHm,1° (kJ·mol⁻¹)4.5 ± 3.5
ΔrSm,1° (J·K⁻¹·mol⁻¹)-26.8 ± 11.8
ΔrHm,2° (kJ·mol⁻¹)12.5 ± 2.1
ΔrSm,2° (J·K⁻¹·mol⁻¹)-51.2 ± 7.0

Data sourced from a van't Hoff analysis of temperature-dependent acidity constants.[2]

Solubility Trends

Solubility is a critical parameter for pharmaceutical applications. Systematic studies have determined the solubility trends for the isomers in both protic and aprotic solvents over a temperature range of 288 K to 333 K.

Table 3: Qualitative Solubility of Hydroxynicotinic Acid Isomers at 293 K

SolventSolubility Trend
Water4-HNA >> 2-HNA > 5-HNA ≈ 6-HNA
Ethanol2-HNA ≈ 4-HNA > 5-HNA > 6-HNA

Trends established by gravimetric analysis. The significantly higher solubility of 4-HNA and 2-HNA is attributed to the presence of intramolecular hydrogen bonds.

Experimental Protocols

The acquisition of high-quality thermodynamic data relies on precise and well-established experimental methodologies. The following sections detail the protocols for the key techniques used in the characterization of hydroxynicotinic acid isomers.

Micro Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of formation of a substance in its crystalline state (ΔfHm°(cr)). It measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment.

Methodology:

  • Sample Preparation: A small, precisely weighed pellet (typically a few milligrams) of the hydroxynicotinic acid isomer is prepared. The sample is placed in a crucible within a constant-volume calorimetric bomb.

  • Auxiliary Materials: For nitrogen-containing compounds like HNA, an auxiliary material such as paraffin oil may be used to ensure complete combustion.[3] A cotton thread fuse is used for ignition.

  • Bomb Assembly: The crucible and fuse are assembled inside the bomb, which is then sealed and pressurized with high-purity oxygen (typically to ~3 MPa). A small, known amount of water is added to the bomb to ensure all water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated, stirred calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until the system reaches a final, stable temperature.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material with a known enthalpy of combustion, such as benzoic acid.[4]

  • Calculation: The raw temperature change data is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. After applying corrections for the combustion of auxiliary materials and the formation of nitric acid (Washburn corrections), the standard specific energy of combustion is determined. This value is then used to calculate the standard molar enthalpy of combustion (ΔcHm°), from which the standard molar enthalpy of formation (ΔfHm°(cr)) is derived using Hess's Law.

Knudsen Effusion Method

This method is employed to determine the vapor pressure of a solid as a function of temperature. From these measurements, the standard molar enthalpy of sublimation (ΔsubHm°) can be derived using the Clausius-Clapeyron equation.

Methodology:

  • Apparatus Setup: The core of the apparatus is a Knudsen cell, which is a small, thermostated container with a very small, well-defined orifice (typically 0.5 to 1.5 mm in diameter). The cell is housed in a high-vacuum chamber.

  • Sample Loading: A small amount of the solid hydroxynicotinic acid isomer is placed inside the Knudsen cell.

  • Measurement: The cell is heated to a precise, constant temperature, and the system is evacuated to high vacuum. Under these conditions, the rate of mass loss of the sample due to effusion (the escape of vapor molecules through the orifice) is directly proportional to its vapor pressure.

  • Data Collection: The mass loss is measured over a specific period. This can be done discontinuously (weighing the cell before and after the experiment) or continuously (using a microbalance integrated into the vacuum system).

  • Vapor Pressure Calculation: The vapor pressure (p) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: p = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

  • Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The standard molar enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the integrated form of the Clausius-Clapeyron equation.

Visualized Workflows and Relationships

To clarify the relationship between experimental procedures and the derived thermodynamic quantities, the following diagrams are provided.

G cluster_0 Enthalpy of Formation (Combustion Calorimetry) cluster_1 Enthalpy of Sublimation (Knudsen Effusion) prep 1. Prepare & Weigh Sample Pellet seal 2. Seal in Bomb with O2 prep->seal equil 3. Equilibrate in Water Bath seal->equil ignite 4. Ignite Sample equil->ignite temp 5. Record ΔT ignite->temp calc_e 6. Calculate Energy of Combustion (ΔcU°) temp->calc_e calc_h 7. Calculate Enthalpy of Formation (ΔfHₘ°) calc_e->calc_h load 1. Load Sample into Knudsen Cell vac 2. Place in High Vacuum Chamber load->vac heat 3. Heat to Stable Temperature (T) vac->heat mass 4. Measure Rate of Mass Loss (dm/dt) heat->mass calc_p 5. Calculate Vapor Pressure (p) at T mass->calc_p repeat 6. Repeat at Multiple Temperatures calc_p->repeat repeat->heat New T plot 7. Plot ln(p) vs 1/T repeat->plot Done calc_sub 8. Calculate ΔsubHₘ° from Slope plot->calc_sub

Caption: Experimental workflows for determining key thermodynamic properties. (Max Width: 760px)

The fundamental thermodynamic quantities determined from the experiments described above are interconnected through Hess's Law. This relationship is crucial for deriving the gas-phase enthalpy of formation, a key indicator of molecular stability.

HessLaw elements Constituent Elements (C(gr), H₂(g), O₂(g), N₂(g)) solid HNA (crystal) elements->solid ΔfHₘ°(cr) (Formation) gas HNA (gas) elements->gas ΔfHₘ°(g) (Formation, gas) combustion Combustion Products (CO₂(g), H₂O(l), N₂(g)) elements->combustion Σ ΔfHₘ°(products) solid->gas ΔsubHₘ° (Sublimation) solid->combustion ΔcHₘ° (Combustion) eq ΔfHₘ°(g) = ΔfHₘ°(cr) + ΔsubHₘ°

References

A Technical Guide to the Therapeutic Applications of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the therapeutic applications of nicotinic acid (Niacin, Vitamin B3) and its derivatives. It covers the core mechanisms of action, primary therapeutic uses, quantitative efficacy and safety data, and detailed experimental protocols relevant to the study of these compounds.

Introduction

Nicotinic acid, a water-soluble B vitamin, has been utilized for its profound effects on lipid metabolism for over five decades.[1] At pharmacological doses, it effectively modulates a wide range of plasma lipids and lipoproteins, making it a valuable agent in the management of dyslipidemia.[2][3] Its derivatives have been developed to improve upon the pharmacological profile of the parent compound, primarily to mitigate side effects and enhance patient compliance.[4] This guide explores the signaling pathways, therapeutic efficacy, and experimental evaluation of these important compounds.

Core Mechanism of Action: GPR109A Signaling

The primary pharmacological effects of nicotinic acid and its derivatives are mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[2][5] This receptor is highly expressed in adipocytes and various immune cells, such as macrophages and neutrophils.[6] Activation of GPR109A initiates two primary signaling cascades: a canonical Gαi-mediated pathway and a non-canonical β-arrestin-mediated pathway.

Gαi-Mediated Pathway (Anti-lipolytic Effect)

The most well-characterized therapeutic effect of nicotinic acid—the reduction of plasma free fatty acids (FFAs)—is driven by the Gαi-mediated pathway in adipocytes.

  • Mechanism: Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o).[7] This inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL) and other lipolytic enzymes.[1] The ultimate effect is the inhibition of triglyceride hydrolysis (lipolysis), leading to a decreased release of FFAs from adipose tissue into the circulation.[9] This reduction in FFA supply to the liver subsequently decreases the hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), and consequently, Low-Density Lipoprotein (LDL) cholesterol.[10]

G_protein_pathway NA Nicotinic Acid Derivative GPR109A GPR109A NA->GPR109A Binds Gai Gαi GPR109A->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL HSL (Active) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (Released) Lipolysis->FFA Results in

Figure 1: Gαi-mediated anti-lipolytic signaling pathway in adipocytes.

β-Arrestin-Mediated Pathway (Flushing and Anti-inflammatory Effects)

Recent evidence supports an alternative signaling pathway for GPR109A mediated by the adaptor protein β-arrestin.[11] This pathway is independent of G-protein coupling and is implicated in both the common flushing side effect and potential anti-inflammatory actions.[12]

  • Mechanism: Agonist-activated GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin from the cytosol to the receptor.[13][14] The GPR109A/β-arrestin complex can act as a signaling scaffold, initiating downstream cascades, such as the activation of the Extracellular signal-regulated kinase (ERK) pathway.[12] In skin Langerhans cells, this pathway is believed to trigger the release of prostaglandins (PGD2, PGE2), which causes the vasodilation experienced as flushing.[6] Conversely, in immune cells, β-arrestin recruitment can inhibit NF-κB activity, contributing to the anti-inflammatory effects of nicotinic acid derivatives.[11]

B_arrestin_pathway NA Nicotinic Acid Derivative GPR109A GPR109A NA->GPR109A Binds GRK GRK GPR109A->GRK Activates P_GPR109A P-GPR109A GRK->GPR109A Phosphorylates Complex P-GPR109A β-Arrestin Complex B_Arrestin β-Arrestin B_Arrestin->Complex Recruited to ERK_Pathway ERK Pathway Complex->ERK_Pathway Activates PG_Release Prostaglandin Release ERK_Pathway->PG_Release Leads to Flushing Vasodilation (Flushing) PG_Release->Flushing Causes

Figure 2: β-arrestin-mediated signaling leading to flushing.

Therapeutic Applications & Quantitative Data

The primary therapeutic application of nicotinic acid derivatives is in the management of dyslipidemia. Other potential applications include atherosclerosis, pellagra (vitamin B3 deficiency), and emerging areas like neurodegenerative diseases.

Dyslipidemia

Nicotinic acid is the most potent agent available for raising High-Density Lipoprotein (HDL) cholesterol levels.[15] It also effectively reduces triglycerides, LDL-C, and Lipoprotein(a) [Lp(a)].[16]

Table 1: Efficacy of Nicotinic Acid and Derivatives on Lipid Parameters

CompoundDaily DoseStudy DurationLDL-C ChangeTriglyceride ChangeHDL-C ChangeLp(a) ChangeReference(s)
Nicotinic Acid3 g12 weeks↓ 23.7%↓ 25.5%↑ 37.3%↓ 36.4%[16]
Acipimox750 mg12 weeksNo significant changeNo significant changeNo significant changeN/A[8]
Extended-Release Niacin1 g6.7 monthsNo significant changeNo significant change↑ 31%N/A[4]
Extended-Release Niacin1 g6 monthsN/A↓ 12%↑ 24%↓ 38%[17]

Table 2: Common Adverse Effects and Tolerability

CompoundDaily DoseKey Adverse EffectsTolerability NotesReference(s)
Nicotinic Acid3 gCutaneous flushing, pruritusPoorly tolerated, high incidence of side effects[8][16]
Acipimox750 mgWell toleratedSignificantly fewer side effects than nicotinic acid[8][18]
Low-Dose ER Niacin1 gFlushing40% of patients discontinued study due to side effects[4]

Key Experimental Protocols

This section details methodologies for key experiments used to characterize the activity of nicotinic acid derivatives.

Synthesis of Nicotinic Acid Derivatives

The synthesis of novel nicotinic acid derivatives is crucial for drug discovery. A common strategy involves the modification of the carboxylic acid group.

  • Protocol: General Synthesis of N-Acylarylhydrazone Derivatives

    • Esterification: Reflux nicotinic acid with absolute ethanol and concentrated H₂SO₄ for 8 hours to produce ethyl nicotinate.

    • Hydrazide Formation: Reflux the resulting ethyl nicotinate with hydrazine hydrate in ethanol for 3 hours to form nicotinic acid hydrazide.

    • Schiff Base Formation: React the nicotinic acid hydrazide with a selected aromatic aldehyde in ethanol for 4 hours to yield the final N-acylarylhydrazone Schiff base derivative.[3]

    • Monitoring and Purification: Monitor reaction progress using Thin Layer Chromatography (TLC). Purify the final product via recrystallization or column chromatography.

synthesis_workflow start Nicotinic Acid step1 Esterification (+ Ethanol, H₂SO₄) start->step1 intermediate1 Ethyl Nicotinate step1->intermediate1 step2 Hydrazide Formation (+ Hydrazine Hydrate) intermediate1->step2 intermediate2 Nicotinic Acid Hydrazide step2->intermediate2 step3 Schiff Base Formation (+ Aromatic Aldehyde) intermediate2->step3 end N-Acylarylhydrazone Derivative step3->end

Figure 3: General workflow for the synthesis of nicotinic acid derivatives.

GPR109A Receptor Binding Assay

This assay determines the binding affinity (Kd) of a compound for the GPR109A receptor.

  • Protocol: Radioligand Binding Assay

    • Membrane Preparation: Homogenize cells or tissues expressing GPR109A in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors). Perform differential centrifugation to isolate the cell membrane fraction. Resuspend the membrane pellet in an assay buffer.[2]

    • Binding Reaction: Incubate the prepared membranes with increasing concentrations of a radiolabeled ligand (e.g., [³H]nicotinic acid). To determine non-specific binding, run a parallel set of reactions containing a high concentration of an unlabeled competitor.

    • Separation: Rapidly separate bound from free radioligand by filtering the reaction mixture through glass fiber filters.

    • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using non-linear regression (e.g., Scatchard analysis) to calculate the dissociation constant (Kd) and maximum number of binding sites (Bmax).[2]

In Vitro Adipocyte Lipolysis Assay

This functional assay measures the ability of a compound to inhibit lipolysis in adipocytes, a key downstream effect of GPR109A activation.

  • Protocol: Measurement of Glycerol Release

    • Cell Culture: Culture and differentiate pre-adipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

    • Stimulation: Treat mature adipocytes with a lipolytic agent (e.g., isoproterenol or forskolin to raise cAMP levels) in the presence of various concentrations of the test compound (e.g., nicotinic acid derivative). Include a vehicle control.[1][19]

    • Incubation: Incubate the cells for a defined period (e.g., 2 hours at 37°C).[1]

    • Sample Collection: Collect the cell culture medium (supernatant) at the end of the incubation period.

    • Glycerol Quantification: Measure the concentration of glycerol released into the medium using a colorimetric assay kit. The principle involves the enzymatic conversion of glycerol to products that can be measured spectrophotometrically at 540 nm.[19][20]

    • Data Analysis: Calculate the percentage inhibition of stimulated glycerol release for each concentration of the test compound. Plot the data to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

Nicotinic acid and its derivatives remain important tools in the management of dyslipidemia, primarily through their unique ability to raise HDL-C levels. The elucidation of the dual Gαi and β-arrestin signaling pathways of the GPR109A receptor has provided deeper insights into both the therapeutic effects and the prevalent side effects of these drugs.[11] Future research is focused on developing "biased agonists" that selectively activate the therapeutic Gαi pathway while avoiding the β-arrestin pathway responsible for flushing.[12] Such compounds could offer the significant lipid-modifying benefits of nicotinic acid with a greatly improved tolerability profile, potentially broadening their clinical utility in cardiovascular disease prevention.

References

The Strategic Role of 2,6-Dihydroxynicotinic Acid in Complex Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxynicotinic acid, also widely known by its trivial name citrazinic acid, is a pyridine derivative of significant interest in the field of organic synthesis. While not a widely commercialized compound itself, its true value lies in its function as a versatile and cost-effective intermediate for the construction of more complex molecular architectures, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the synthesis of this compound and its application as a pivotal building block in the synthesis of key pharmaceutical agents.

Synthesis of this compound (Citrazinic Acid)

The accessibility of this compound through straightforward synthetic routes from inexpensive starting materials is a key factor in its utility. One of the most efficient and high-yielding methods involves the hydrothermal reaction of citric acid and urea.

Experimental Protocol: Synthesis of this compound from Citric Acid and Urea[1][2]
  • Reaction Setup: In a suitable reaction vessel, dissolve citric acid (e.g., 1.2188 g, 0.0058 mol) and urea (e.g., 1.3932 g, 0.0231 mol) in deionized water (60 ml).[1][2]

  • Ultrasonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.[1]

  • Hydrothermal Reaction: Transfer the solution to a sealed reaction vessel and heat in an oven preheated to 185 °C for 2 hours.[1]

  • Cooling and Precipitation: Allow the vessel to cool to room temperature. A dark green solution should be obtained.[1]

  • Acidification: Under magnetic stirring in a water bath at 60 °C, slowly add 98% sulfuric acid dropwise to adjust the pH of the solution to 2-3. A yellow solid will precipitate.[1]

  • Isolation and Purification: Centrifuge the mixture to collect the precipitate. Wash the solid several times with deionized water.

  • Drying: Dry the yellow precipitate in an oven at 60 °C to yield pure citrazinic acid.[1]

Starting MaterialsReaction ConditionsProductYieldPurityReference
Citric Acid, UreaHydrothermal reaction in water at 185°C for 2h, followed by acidification with H₂SO₄This compound85.18%>96%[1][3]

Application as a Pharmaceutical Intermediate

The strategic placement of hydroxyl and carboxylic acid functional groups on the pyridine ring makes this compound a versatile precursor for a variety of transformations. The hydroxyl groups can be readily converted to leaving groups, such as chlorides, facilitating nucleophilic substitution, while the carboxylic acid moiety can undergo various modifications or be removed.

Synthesis of Isoniazid: A First-Line Antituberculosis Drug

A prominent example of the utility of this compound is in the synthesis of isoniazid, a cornerstone medication for the treatment of tuberculosis.[1][4] The synthetic pathway involves a multi-step process beginning with the chlorination of citrazinic acid.

G Citrazinic_acid This compound (Citrazinic Acid) Dichloro_acid 2,6-Dichloroisonicotinic Acid Citrazinic_acid->Dichloro_acid POCl₃, 130-145°C Isonicotinic_acid Isonicotinic Acid Dichloro_acid->Isonicotinic_acid H₂, Raney Ni, NaOH Ethyl_isonicotinate Ethyl Isonicotinate Isonicotinic_acid->Ethyl_isonicotinate Ethanol, H₂SO₄ Isoniazid Isoniazid Ethyl_isonicotinate->Isoniazid Hydrazine Hydrate

Synthetic pathway of Isoniazid from this compound.

The hydroxyl groups of citrazinic acid are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride.

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid [5]

  • Reaction Mixture: Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).

  • Heating: Heat the reaction mixture at 130 °C for 18 hours, then increase the temperature to 145 °C for an additional 2 hours.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice (150 g).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2,6-dichloroisonicotinic acid as a white solid.

Starting MaterialReagentsTemperature (°C)Time (h)ProductYieldReference
This compoundPOCl₃, Tetraethylammonium chloride130, then 14518, then 22,6-Dichloroisonicotinic Acid89%[5]

The chloro substituents are removed via catalytic hydrogenation to yield isonicotinic acid.

Experimental Protocol: Synthesis of Isonicotinic Acid

  • Reaction Setup: In a hydrogenation vessel, dissolve 2,6-dichloroisonicotinic acid (20.0 g) in 200 mL of water containing sodium hydroxide (29.5 g).

  • Catalyst Addition: Add Raney nickel (20.0 g) to the solution.

  • Hydrogenation: Hydrogenate the mixture at 50-70 °C under a pressure of 60-85 psi until hydrogen uptake ceases (approximately 5-7 hours).

  • Workup: Cool the mixture to room temperature and filter to remove the catalyst. The filtrate contains the sodium salt of isonicotinic acid, which can be acidified to precipitate the product.

Starting MaterialCatalystConditionsProductReference
2,6-Dichloroisonicotinic AcidRaney Nickel50-70°C, 60-85 psi H₂Isonicotinic Acid[2]

Isonicotinic acid is esterified with ethanol, typically under acidic catalysis.

Experimental Protocol: Synthesis of Ethyl Isonicotinate [6]

  • Reaction Mixture: To a stirred suspension of isonicotinic acid (123 g) in toluene (750 mL), add thionyl chloride (131 g) followed by dimethylformamide (1 mL).

  • Heating and Esterification: Heat the mixture to 100 °C for 90 minutes. After cooling to 90 °C, carefully add absolute ethanol (80 mL) dropwise.

  • Workup: The resulting ethyl isonicotinate hydrochloride can be neutralized with sodium bicarbonate and extracted with an organic solvent to yield the pure ester.

Starting MaterialReagentsProductYieldReference
Isonicotinic AcidThionyl Chloride, EthanolEthyl IsonicotinateHigh[6]

The final step involves the reaction of ethyl isonicotinate with hydrazine hydrate.

Experimental Protocol: Synthesis of Isoniazid [3]

  • Reaction: Heat a mixture of ethyl isonicotinate, ethanol, and hydrazine hydrate at 70-75 °C.

  • Purification: The product, isoniazid, can be purified by recrystallization.

Starting MaterialReagentProductYieldReference
Ethyl IsonicotinateHydrazine HydrateIsoniazidup to 72.9%[3]
Synthesis of a Novel Topical Antiandrogen

This compound also serves as a starting material for the synthesis of more complex, next-generation pharmaceuticals. An example is the kilogram-scale synthesis of (S)-N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2,4-dimethylpentanamide, a potent topical antiandrogen.[1]

G Citrazinic_acid This compound (Citrazinic Acid) Dibromide 2,6-Dibromoisonicotinic Acid Citrazinic_acid->Dibromide POBr₃ Bromo_methoxy 2-Bromo-6-methoxyisonicotinic Acid Dibromide->Bromo_methoxy Sodium Methoxide (SNAr) Aminopyridine 4-Amino-2-bromo-6-methoxypyridine Bromo_methoxy->Aminopyridine Hofmann Rearrangement Antiandrogen (S)-N-(2-bromo-6-methoxypyridin-4-yl)-2- hydroxy-2,4-dimethylpentanamide Aminopyridine->Antiandrogen Amide coupling with (S)-2-hydroxy-2,4-dimethylpentanoic acid

Synthetic pathway of a topical antiandrogen from this compound.

This synthesis showcases a more advanced application of citrazinic acid chemistry, involving bromination, selective nucleophilic aromatic substitution (SNAr), and a Hofmann rearrangement to construct the key aminopyridine intermediate.[1] This intermediate is then coupled with a chiral α-hydroxy acid to form the final active pharmaceutical ingredient. The overall yield for this multi-step synthesis from citrazinic acid is reported to be 25% on a kilogram scale, with high purity and enantiomeric excess.[1]

Conclusion

This compound (citrazinic acid) stands out as a highly valuable and versatile intermediate in chemical synthesis. Its straightforward and high-yielding preparation from inexpensive commodity chemicals, combined with the reactivity of its functional groups, makes it an attractive starting point for the synthesis of complex and important molecules. As demonstrated by its role in the production of the essential drug isoniazid and novel therapeutic agents, a thorough understanding of the chemistry of this compound is crucial for researchers and professionals in the field of drug development and organic synthesis. Its continued application in the development of efficient synthetic routes to new and existing pharmaceuticals is anticipated.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dihydroxynicotinic Acid as a MALDI Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of biomolecules and synthetic polymers. The choice of matrix is critical for successful analysis, as it facilitates the desorption and ionization of the analyte. While 2,5-dihydroxybenzoic acid (2,5-DHB) is a widely used matrix, its isomer, 2,6-dihydroxynicotinic acid (2,6-DHN), also referred to as 2,6-dihydroxybenzoic acid (2,6-DHB), offers a viable and sometimes advantageous alternative for specific applications.[1]

These application notes provide a comprehensive guide to using this compound as a MALDI matrix, including detailed experimental protocols, comparative data, and visual workflows to aid researchers in its effective implementation. Although less common than 2,5-DHB, studies have shown that 2,6-DHN can produce useful results for the analysis of peptides, proteins, oligonucleotides, and polysaccharides.[1] The relative performance of 2,6-DHN can vary depending on the analyte class.[1]

Applications

This compound has demonstrated utility as a MALDI matrix for a variety of analytes:

  • Peptides and Proteins: 2,6-DHN is a suitable matrix for the analysis of peptides and proteins, providing good quality spectra.[1]

  • Nucleic Acids: While traditional nucleic acid matrices like 3-hydroxypicolinic acid (3-HPA) are common, dihydroxybenzoic acid isomers, including 2,6-DHN, have been shown to be effective for the analysis of oligonucleotides.[1][2]

  • Synthetic Polymers: Notably, for the analysis of polyethylene glycols (PEGs), 2,6-DHN has been reported to be the most effective among the dihydroxybenzoic acid isomers.[1]

  • Polysaccharides: Useful results have also been obtained for the analysis of polysaccharides using 2,6-DHN as a matrix.[1]

Data Presentation

The selection of a MALDI matrix is often empirical, and performance can vary based on the analyte and experimental conditions. The following tables summarize the general characteristics and comparative performance of this compound against other common MALDI matrices based on available literature.

Table 1: General Properties of Common MALDI Matrices

MatrixCommon AbbreviationTypical AnalytesKey Characteristics
This compound 2,6-DHN / 2,6-DHB Peptides, Proteins, Nucleic Acids, Synthetic Polymers (esp. PEGs), Polysaccharides Effective for a range of analytes; reported to be superior for polyethylene glycols. [1]
2,5-Dihydroxybenzoic acid2,5-DHBPeptides, Proteins, Glycoproteins, CarbohydratesA versatile and widely used matrix, considered more hydrophilic.[3]
α-Cyano-4-hydroxycinnamic acidCHCA / HCCAPeptides (< 30 kDa)Generally provides high sensitivity for peptides; considered more hydrophobic.[3]
Sinapinic acidSAProteins (> 10 kDa)A standard matrix for high molecular weight proteins.
3-Hydroxypicolinic acid3-HPAOligonucleotides, Nucleic AcidsA "cool" matrix that reduces fragmentation of nucleic acids.[4]

Table 2: Qualitative Performance Comparison of DHB Isomers

Analyte Class2,3-DHB Performance2,5-DHB Performance2,6-DHB PerformanceReference
PeptidesUsefulUsefulUseful[1]
ProteinsUsefulUsefulUseful[1]
OligonucleotidesUsefulUsefulUseful[1]
PolysaccharidesUsefulUsefulUseful[1]
Polyethylene GlycolsGoodGoodBest [1]

Experimental Protocols

The following protocols are provided as a starting point for using this compound as a MALDI matrix. Optimization may be required for specific analytes and instrumentation.

Protocol 1: Preparation of this compound Matrix Solution

Materials:

  • This compound (high purity)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of 50% acetonitrile in water with 0.1% trifluoroacetic acid (50:50:0.1 ACN/H₂O/TFA).

  • Saturated Solution Preparation: a. Add an excess amount of this compound (e.g., 10-20 mg) to a 1.5 mL microcentrifuge tube. b. Add 1 mL of the prepared solvent mixture to the tube. c. Vortex the tube vigorously for 1-2 minutes to dissolve the matrix. d. Centrifuge the tube at high speed (e.g., 10,000 x g) for 2-3 minutes to pellet any undissolved solid. e. Carefully transfer the supernatant (the saturated matrix solution) to a new, clean microcentrifuge tube.

  • Working Solution (Optional but Recommended): For some applications, a diluted matrix solution may provide better results. A common starting point is a 10 mg/mL solution. To prepare this, weigh 10 mg of this compound and dissolve it in 1 mL of the solvent mixture.

  • Storage: Store the matrix solution in the dark at 4°C for short-term use (up to one week). For longer-term storage, aliquot and store at -20°C. It is recommended to prepare fresh matrix solution for optimal performance.

Protocol 2: Sample Preparation using the Dried-Droplet Method

Materials:

  • Analyte sample (desalted and purified)

  • Prepared this compound matrix solution (from Protocol 1)

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Sample-Matrix Mixture: a. In a clean microcentrifuge tube, mix the analyte sample with the this compound matrix solution. b. A typical starting ratio is 1:1 (v/v), but this may need to be optimized (e.g., 1:5, 1:10 matrix:analyte). For example, mix 1 µL of sample with 1 µL of matrix solution. c. The optimal analyte concentration is typically in the low picomole to femtomole range.

  • Spotting: a. Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate. b. Allow the droplet to air-dry completely at room temperature. This process allows for the co-crystallization of the analyte and the matrix.

  • Analysis: a. Once the spots are completely dry, the target plate can be loaded into the MALDI mass spectrometer for analysis.

Protocol 3: On-Plate Washing for Salt Removal (Optional)

High salt concentrations in the sample can suppress the MALDI signal. An on-plate washing step can be performed to improve results. Note that this is more effective with less water-soluble matrices; the solubility of 2,6-DHN in acidic water should be considered.

Materials:

  • Dried sample-matrix spot on the MALDI plate

  • Cold, ultrapure water or 0.1% TFA in water

  • Pipette

Procedure:

  • After the sample-matrix spot has completely dried, gently apply a small droplet (1-2 µL) of cold 0.1% TFA in water onto the spot.

  • Allow the washing solution to sit for a few seconds (5-10 seconds).

  • Carefully remove the washing solution with the edge of a pipette tip or by gently shaking it off the plate.

  • Allow the spot to air-dry completely before analysis.

Mandatory Visualizations

The following diagrams illustrate the general workflows for MALDI-MS analysis using this compound.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Plate Spotting cluster_analysis MALDI-TOF MS Analysis Analyte Analyte (Protein, Nucleic Acid, etc.) Mix Mix Analyte and Matrix Analyte->Mix Purified & Desalted Matrix_Solid 2,6-Dihydroxynicotinic Acid (Solid) Matrix_Solution Matrix Solution Matrix_Solid->Matrix_Solution Solvent Solvent (e.g., 50% ACN, 0.1% TFA) Solvent->Matrix_Solution Spotting Spot Mixture onto MALDI Target Plate Mix->Spotting Matrix_Solution->Mix Crystallization Air Dry to Co-crystallize Spotting->Crystallization MALDI_MS Insert Plate into Mass Spectrometer Crystallization->MALDI_MS Laser Laser Desorption/ Ionization MALDI_MS->Laser TOF_Analysis Time-of-Flight Analysis Laser->TOF_Analysis Data Mass Spectrum Data Acquisition TOF_Analysis->Data

Caption: General experimental workflow for MALDI-TOF MS analysis.

Logical_Relationship cluster_factors Key Factors for Successful MALDI Analysis cluster_outcomes Desired Outcomes Matrix_Choice Matrix Selection (2,6-DHN) Signal_Intensity High Signal Intensity Matrix_Choice->Signal_Intensity Analyte_Props Analyte Properties (MW, Hydrophobicity) Analyte_Props->Matrix_Choice Sample_Prep Sample Preparation (Purity, Concentration) Sample_Prep->Signal_Intensity Resolution Good Mass Resolution Sample_Prep->Resolution Matrix_Prep Matrix Preparation (Solvent, Concentration) Reproducibility High Reproducibility Matrix_Prep->Reproducibility Spotting_Tech Spotting Technique (e.g., Dried-Droplet) Spotting_Tech->Reproducibility Instrument_Params Instrument Parameters (Laser Power, Voltage) Instrument_Params->Signal_Intensity Instrument_Params->Resolution Accurate_Mass Accurate Mass Measurement Signal_Intensity->Accurate_Mass Resolution->Accurate_Mass

Caption: Logical relationships influencing successful MALDI-MS outcomes.

References

Application Note: Mass Spectrometry Sample Preparation Protocol for 2,6-Dihydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dihydroxynicotinic acid, a metabolite of nicotinic acid, is a pyridinecarboxylic acid derivative. Accurate quantification and characterization of such small molecules by mass spectrometry are crucial in various fields, including metabolomics and pharmaceutical research. The quality of mass spectrometry data is highly dependent on the sample preparation protocol. This document provides detailed protocols for the preparation of this compound for analysis by both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. The methodologies presented are based on established procedures for nicotinic acid and its derivatives and should be considered a starting point for method development and optimization.[1][2][3]

Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol details a protein precipitation method for the extraction of this compound from plasma samples, a common procedure for nicotinic acid and its metabolites.[1][4]

Reagents and Materials
  • This compound (high purity)

  • Acetonitrile (ACN), HPLC or MS-grade

  • Methanol (MeOH), HPLC or MS-grade

  • Formic Acid (FA), MS-grade

  • Ammonium Acetate, MS-grade

  • Ultrapure water (e.g., Milli-Q)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Vortex mixer

  • LC-MS autosampler vials

Experimental Protocol: Sample Preparation from Plasma
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 1:1 (v/v) mixture of methanol and water.[1]

    • From the stock solution, prepare a series of working standard solutions by serial dilution with the same solvent mixture to create a calibration curve (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).[1]

    • Store stock and working solutions at -20°C.[1]

  • Sample Extraction (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a clean 1.5 mL microcentrifuge tube.

    • If using an internal standard (IS), add 50 µL of the IS working solution. If not, add 50 µL of water.[1]

    • To deproteinize the sample, add 250 µL of cold acetonitrile.[1][2][4]

    • Vortex the mixture vigorously for 30-60 seconds.

    • Centrifuge the sample at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Evaporation and Reconstitution:

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.[1][4]

    • Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 97:3 v/v water:methanol with 2 mM ammonium acetate).[1]

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an LC-MS autosampler vial for analysis.

Data Presentation: Recommended LC-MS Parameters

The following parameters are recommended as a starting point for method development. For mass spectrometry compatible applications, volatile buffers like formic acid or ammonium acetate should be used instead of non-volatile acids like phosphoric acid.[5]

Parameter Recommended Setting
LC Column C8 or C18, 2.0-4.6 mm ID, 50-250 mm length, ≤ 5 µm particle size[1][2]
Mobile Phase A 0.1% Formic Acid or 2-5 mM Ammonium Acetate in Water[1][2]
Mobile Phase B Acetonitrile or Methanol[1][2]
Flow Rate 0.2 - 1.0 mL/min (may require splitting before MS inlet)[1]
Elution Isocratic or Gradient (to be optimized)
Injection Volume 5 - 40 µL[1]
Column Temperature 25 - 40°C
Ionization Mode Electrospray Ionization (ESI), Positive and/or Negative
Precursor Ion [M+H]⁺ m/z 140.03
Precursor Ion [M-H]⁻ m/z 138.02
Product Ions To be determined empirically by infusing a standard solution

Visualization: LC-MS Sample Preparation Workflow

LCMS_Workflow cluster_sample Sample Handling cluster_extraction Extraction cluster_prep Final Preparation Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge (15,000 rpm) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS System Reconstitute->Inject

Caption: Workflow for this compound extraction from plasma.

Section 2: MALDI-MS Protocol

While this compound is not a conventional MALDI matrix, its isomer, 2,6-dihydroxybenzoic acid (2,6-DHB), is.[6] The following protocol is adapted from methods for 2,6-DHB and can serve as a starting point.[6] Additionally, other nicotinic acid derivatives like hydrazinonicotinic acid (HYNIC) have shown promise as MALDI matrices for specific applications.[7][8]

Reagents and Materials
  • This compound (for use as an analyte)

  • 2,6-Dihydroxybenzoic Acid (2,6-DHB) or other suitable matrix, high purity

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), proteomics grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes and tips

  • MALDI target plate

  • Sonicator

Experimental Protocol: Sample Preparation for MALDI-TOF MS
  • Matrix Solution Preparation (using 2,6-DHB as an example):

    • Standard Solution (10 mg/mL): Weigh 10 mg of 2,6-DHB into a clean microcentrifuge tube.[6] Add 1 mL of a solvent mixture consisting of 50% ACN / 0.1% TFA in ultrapure water.[6]

    • Vortex thoroughly for at least 1 minute to dissolve. If needed, sonicate for 5-10 minutes to aid dissolution.[6]

    • Centrifuge the solution at high speed for 1 minute to pellet any undissolved material and use the supernatant.[6]

  • Sample-Matrix Mixture Preparation (Dried-Droplet Method):

    • In a clean microcentrifuge tube, mix the analyte sample with the matrix solution. A typical starting ratio is 1:1 (v/v).[6] For example, mix 1 µL of sample with 1 µL of matrix solution.

    • Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.[6]

    • Allow the spot to air-dry completely at room temperature. The sample is ready for analysis once a crystalline matrix spot is formed.

  • Alternative "Sandwich" Method:

    • Spot 0.5 µL of the matrix solution onto the target plate and let it dry completely.[6]

    • Spot 0.5 µL of the sample onto the dried matrix spot and let it dry.[6]

    • Finally, spot another 0.5 µL of the matrix solution on top of the dried sample and allow it to dry completely. This method can sometimes improve signal intensity.[6]

Data Presentation: Recommended Solvents
Component Solvent System Purpose Reference
Analyte Stock Solution Methanol/Water (50:50, v/v)LC-MS Standards[1]
Analyte Reconstitution Acetonitrile/Water (10:90, v/v)LC-MS Final Sample[4]
MALDI Matrix Solution Acetonitrile/Water/TFA (50:49.9:0.1, v/v/v)MALDI Matrix Solvent[6]
Protein Precipitation AcetonitrileLC-MS Sample Extraction[1][2][4]

Visualization: MALDI-MS Sample Preparation Workflow

MALDI_Workflow cluster_prep Solution Preparation cluster_spotting Target Spotting (Dried-Droplet) cluster_analysis Analysis Prep_Matrix Prepare Matrix Solution (e.g., 10 mg/mL 2,6-DHB) Mix Mix Analyte and Matrix (1:1 v/v) Prep_Matrix->Mix Prep_Sample Prepare Analyte Solution Prep_Sample->Mix Spot Spot 0.5-1.0 µL of Mixture Mix->Spot Dry Air Dry Until Crystals Form Spot->Dry Analyze Analyze with MALDI-TOF MS Dry->Analyze

References

Application Notes and Protocols for 2,6-Dihydroxynicotinic Acid in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published literature on the specific applications of 2,6-Dihydroxynicotinic acid in metabolomics is limited. The following application notes and protocols are presented as a forward-looking guide for the evaluation of this compound as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in metabolomics research, based on the properties of chemically related compounds.

Application Notes: Evaluating this compound as a Novel MALDI Matrix for Metabolomics

Introduction

Metabolomics, the comprehensive study of small molecules in a biological system, heavily relies on advanced analytical techniques, with mass spectrometry (MS) being a cornerstone. Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that enables the analysis of a wide range of molecules. The choice of the matrix is critical for the successful analysis of small molecules (<1500 Da) as it influences ionization efficiency and can introduce background interference.

While matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are well-established, the search for novel matrices with improved performance for specific classes of metabolites is ongoing. This compound, a derivative of nicotinic acid, possesses chemical features that suggest its potential as a MALDI matrix. Nicotinic acid and its derivatives are known to absorb UV light, a key characteristic of a MALDI matrix.

Rationale for Evaluation

The chemical structure of this compound, featuring a pyridine ring with hydroxyl and carboxylic acid functional groups, suggests it may have favorable properties as a MALDI matrix for metabolomics:

  • UV Absorption: The aromatic pyridine ring is expected to absorb UV laser energy (e.g., from a nitrogen laser at 337 nm), facilitating the desorption and ionization of analyte molecules.

  • Proton Donor/Acceptor: The carboxylic acid and hydroxyl groups can act as proton donors or acceptors, potentially aiding in the ionization of a variety of metabolites.

  • Low Mass Range Interference: As a relatively small molecule itself, it is crucial to characterize its fragmentation pattern and potential for forming adducts to ensure a clear background in the low-mass region where most metabolites are detected.

Potential Applications in Metabolomics

Should this compound prove to be an effective matrix, it could find applications in various areas of metabolomics research, including:

  • Targeted and Untargeted Metabolite Profiling: Analysis of small molecules in biological extracts (e.g., from cells, tissues, or biofluids) to identify and quantify metabolites.

  • Drug Metabolism Studies: Tracking the metabolic fate of drug compounds and their metabolites.

  • Biomarker Discovery: Identifying novel biomarkers for disease diagnosis, prognosis, and monitoring treatment response.

  • Lipidomics: While less common for nicotinic acid derivatives, its properties could be evaluated for the analysis of specific lipid classes.

Experimental Protocols

The following protocols provide a general framework for the evaluation and application of a novel MALDI matrix, using this compound as the candidate.

Protocol 1: Preparation and Screening of this compound as a MALDI Matrix

Objective: To prepare a solution of this compound and perform an initial screening of its effectiveness as a MALDI matrix using a standard mix of metabolites.

Materials:

  • This compound

  • Metabolite standards mix (e.g., amino acids, organic acids, nucleotides)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water

  • Trifluoroacetic acid (TFA)

  • MALDI target plate

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of this compound in a suitable solvent system. A common starting point is 50:50 (v/v) ACN:water with 0.1% TFA.

    • Vortex the solution vigorously for 1 minute.

    • Centrifuge the solution to pellet any undissolved solid.

    • Use the supernatant as the matrix solution. Prepare fresh daily.

  • Analyte Solution Preparation:

    • Prepare a stock solution of a metabolite standards mix at a concentration of 1 mg/mL in an appropriate solvent (e.g., 70:30 MeOH:water).

    • Prepare a series of dilutions of the stock solution to determine the limit of detection.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spots to air-dry completely at room temperature.

    • For comparison, prepare spots with established matrices like CHCA and DHB using the same analytes.

  • MALDI-MS Data Acquisition:

    • Analyze the spots using a MALDI-TOF mass spectrometer.

    • Acquire spectra in both positive and negative ion modes.

    • Optimize laser power and other instrument parameters to obtain the best signal-to-noise ratio.

    • Acquire data across the entire spot to assess homogeneity.

  • Data Analysis:

    • Examine the mass spectra for the presence of metabolite ions.

    • Evaluate the background noise and interference from the matrix itself.

    • Compare the signal intensity and signal-to-noise ratio of the metabolites obtained with this compound to those obtained with CHCA and DHB.

Protocol 2: Application of this compound for Metabolite Profiling of a Biological Extract

Objective: To use the optimized this compound matrix preparation for the analysis of metabolites in a biological extract.

Materials:

  • Biological extract (e.g., from cell culture, tissue homogenate, or biofluid)

  • Optimized this compound matrix solution (from Protocol 1)

  • Solvents for sample extraction (e.g., 80% methanol)

  • MALDI target plate

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Extract metabolites from the biological sample using a standard protocol (e.g., cold 80% methanol extraction for cells).

    • Centrifuge the extract to pellet proteins and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Spotting:

    • Mix the biological extract with the optimized this compound matrix solution at a ratio determined from the initial screening (e.g., 1:1 v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spots to air-dry completely.

  • MALDI-MS Data Acquisition:

    • Acquire mass spectra using the optimized instrument parameters from Protocol 1.

    • Collect data from multiple spots for each sample to assess reproducibility.

  • Data Analysis:

    • Process the raw data using appropriate software for baseline correction, peak picking, and alignment.

    • Perform metabolite annotation by matching the observed m/z values to metabolite databases (e.g., HMDB, METLIN) with a defined mass tolerance.

    • Compare the number and intensity of identified metabolites with those obtained using established matrices.

Data Presentation

The following table presents hypothetical quantitative data that would be collected during the evaluation of this compound as a MALDI matrix, comparing it to established matrices.

Performance Metric This compound (Hypothetical) CHCA (Established) DHB (Established)
Signal-to-Noise Ratio (S/N) for a Standard Peptide (e.g., Angiotensin II) 150200120
Signal-to-Noise Ratio (S/N) for a Standard Metabolite (e.g., Glutamine) 806090
Limit of Detection (LOD) for Glutamine (fmol on target) 10158
Number of Metabolites Detected in a Standard Mix (e.g., 20 compounds) 181519
Matrix Background Interference (Number of peaks >10% intensity in 100-500 Da range) 584

Visualizations

experimental_workflow cluster_prep Preparation cluster_spotting Sample Deposition cluster_analysis Analysis cluster_evaluation Evaluation prep_matrix Prepare 2,6-DHN Matrix Solution mix Mix Matrix and Analyte prep_matrix->mix prep_analyte Prepare Metabolite Standards / Biological Extract prep_analyte->mix spot Spot on MALDI Plate & Dry mix->spot acquire MALDI-MS Data Acquisition spot->acquire process Data Processing & Analysis acquire->process evaluate Evaluate Performance vs. Standard Matrices process->evaluate

Caption: Workflow for the evaluation of this compound as a novel MALDI matrix.

signaling_pathway drug Drug X target Enzyme A drug->target Inhibition pathway Metabolic Pathway metabolite1 Metabolite 1 (Precursor) pathway->metabolite1 metabolite2 Metabolite 2 (Product) pathway->metabolite2 metabolite1->pathway biomarker Biomarker Signature metabolite2->biomarker

Application Notes and Protocols for the Crystallization of 2,6-Dihydroxynicotinic Acid Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the crystallization of polymorphs of 2,6-dihydroxynicotinic acid, a compound of interest in pharmaceutical development. The protocols outlined below are based on established scientific findings and are intended to guide researchers in obtaining specific polymorphic forms of this molecule. In its solid state, this compound primarily exists as its tautomer, 6-hydroxynicotinic acid. The control of polymorphism is critical as different crystalline forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.

Overview of Crystallization Strategies

The polymorphic outcome of this compound crystallization is significantly influenced by several key parameters, including pH, solvent, and the crystallization technique employed. Understanding the interplay of these factors is essential for selectively crystallizing a desired polymorph.

Key Crystallization Methods:

  • pH-Dependent Crystallization: The pH of the crystallization medium, particularly in aqueous systems, is a critical determinant of the resulting crystalline form. Variations in pH alter the ionization state of the molecule, thereby influencing intermolecular interactions and crystal packing.

  • Solvent-Based Crystallization: The choice of solvent plays a crucial role in determining which polymorphic form is favored. Solvents with different polarities and hydrogen bonding capabilities can lead to the formation of distinct crystal structures.

  • Slow Evaporation: This technique involves the gradual removal of the solvent from a saturated solution, allowing for the slow growth of well-ordered crystals.

  • Slow Cooling: This method relies on the decrease in solubility of the compound with temperature. A saturated solution at a higher temperature is slowly cooled to induce crystallization.

Quantitative Data Summary

The following table summarizes the known conditions for obtaining different crystalline forms of 6-hydroxynicotinic acid, the predominant tautomer of this compound.

ParameterConditionSolventResulting FormReference
pH Acidic (pH ≈ 0)WaterCrystalline needles or blades[1]
pH Neutral to AlkalineWaterDiverse crystal sizes and shapes, microcrystalline powders, crystalline aggregates, and almost amorphous solids[1][2]
Temperature 363 K (90 °C)Distilled WaterPurified starting material (sequential recrystallizations)[1]

Note: Detailed characterization to definitively label these forms as distinct polymorphs (e.g., Form I, Form II) is not extensively available in the public domain. The descriptions are based on morphological and powder diffraction data.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a prerequisite for controlled crystallization experiments to ensure the purity of the starting material.

Materials:

  • Crude this compound

  • Distilled water

  • Heating mantle or hot plate with magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot distilled water at 363 K (90 °C) with stirring to create a saturated solution.[1]

  • Once fully dissolved, remove the heat source and allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold distilled water.

  • Dry the purified crystals in a vacuum oven.

  • Repeat the recrystallization process for higher purity.[1]

Protocol 2: pH-Dependent Crystallization from Aqueous Solution

This protocol describes how to obtain different crystalline forms of 6-hydroxynicotinic acid by controlling the pH of the aqueous solution.

Materials:

  • Purified this compound

  • Distilled water

  • Hydrochloric acid (HCl) solution (for acidic pH)

  • Sodium hydroxide (NaOH) solution (for alkaline pH)

  • pH meter

  • Beakers

  • Stirring plate and stir bars

Procedure:

  • Prepare saturated solutions of purified this compound in distilled water at room temperature.

  • Divide the saturated solution into several beakers.

  • Adjust the pH of each solution to the desired value (e.g., pH 0, 3, 5, 7, 9, 11, 13) by dropwise addition of either HCl or NaOH solution while monitoring with a pH meter.[1]

  • Cover the beakers and allow the solvent to evaporate slowly at room temperature.

  • Observe the crystal formation over time.

  • Once a suitable amount of crystals has formed, collect them by filtration, wash with a small amount of the mother liquor at the corresponding pH, and air dry.

  • Characterize the resulting crystals using methods such as Powder X-ray Diffraction (PXRD) and microscopy to identify the polymorphic form.[1][2]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the crystallization protocols.

Crystallization_Workflow cluster_purification Purification Protocol cluster_ph_crystallization pH-Dependent Crystallization Protocol start_purify Crude this compound dissolve Dissolve in hot water (90°C) start_purify->dissolve cool Slowly cool to room temperature dissolve->cool filter_purify Vacuum filter and wash cool->filter_purify dry_purify Dry purified crystals filter_purify->dry_purify start_ph Purified this compound saturate Prepare saturated aqueous solution start_ph->saturate adjust_ph Adjust pH with HCl or NaOH saturate->adjust_ph evaporate Slow evaporation adjust_ph->evaporate collect_crystals Filter and dry crystals evaporate->collect_crystals characterize Characterize polymorphs (PXRD, Microscopy) collect_crystals->characterize

Caption: General workflow for the purification and pH-dependent crystallization of this compound.

Logical_Relationships cluster_conditions Crystallization Conditions cluster_outcomes Polymorphic Outcomes ph Solution pH polymorph_a Polymorph A (e.g., Needles/Blades) ph->polymorph_a Acidic polymorph_b Polymorph B (e.g., Prisms) ph->polymorph_b Varies amorphous Amorphous Solid ph->amorphous Varies solvent Solvent System solvent->polymorph_a solvent->polymorph_b temperature Temperature Profile (Cooling Rate) temperature->polymorph_a temperature->polymorph_b

Caption: Logical relationship between crystallization conditions and potential polymorphic outcomes.

References

Application Notes and Protocols: 2,6-Dihydroxynicotinic Acid and its Analogue, Citrazinic Acid, in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyridine-based heterocyclic compounds are fundamental scaffolds in medicinal chemistry, with dihydroxypyridine carboxylic acids serving as versatile starting materials for a range of pharmaceutical intermediates. While 2,6-dihydroxynicotinic acid is a known metabolite, detailed synthetic protocols and its direct applications in pharmaceutical synthesis are not widely published. In contrast, its isomer, 2,6-dihydroxy-isonicotinic acid, commonly known as citrazinic acid, is a well-documented and commercially available intermediate. Citrazinic acid is utilized in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] This document provides detailed application notes and protocols focusing on the synthesis of citrazinic acid as a representative analogue for this compound, and its subsequent conversion into valuable pharmaceutical intermediates. The methodologies presented are foundational for the development of more complex molecules, including potential therapeutic agents such as calcium channel blockers.[3][4]

Section 1: Synthesis of Dihydroxypyridine Carboxylic Acid Intermediate

A common and efficient method for synthesizing citrazinic acid involves the hydrothermal reaction of citric acid and urea.[2][5] This one-step process is advantageous due to its mild reaction conditions and high yield.[5]

Experimental Protocol: Hydrothermal Synthesis of Citrazinic Acid

This protocol describes the laboratory-scale synthesis of citrazinic acid from citric acid and urea.

Materials:

  • Citric acid monohydrate

  • Urea

  • Deionized water

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification

  • Sodium hydroxide (NaOH) for hydrolysis (optional, as per some methods)[2]

  • 100 mL Teflon-lined stainless steel autoclave

  • Ultrasonic bath

  • Drying oven

  • Centrifuge

Procedure:

  • Preparation of Reaction Mixture: In a beaker, dissolve citric acid (e.g., 1.22 g) and urea (e.g., 1.39 g) in 60-80 mL of deionized water.[5]

  • Ultrasonic Treatment: Place the beaker in an ultrasonic bath for 5-10 minutes to ensure the reactants are fully dissolved and the solution is homogenous.[5]

  • Hydrothermal Reaction: Transfer the mixed solution into a 100 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven at a temperature between 160-200°C. Maintain the reaction for 2-6 hours.[5]

  • Cooling and Product Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature. The resulting product will be a dark green or yellow solution containing a precipitate.[5]

  • Purification: Centrifuge the reaction mixture at high speed to separate the solid product from the supernatant. Discard the supernatant and wash the yellow precipitate with deionized water.

  • Acidification and Final Product Recovery: To ensure complete precipitation of citrazinic acid, the pH of the solution can be adjusted to 2-3 with hydrochloric acid or sulfuric acid.[2] The resulting precipitate is then collected by filtration, washed with cold deionized water, and dried in an oven to yield the final citrazinic acid product.

Quantitative Data:

ParameterValueReference
Starting Material 1Citric Acid[5]
Starting Material 2Urea[5]
Reaction Temperature160-200°C[5]
Reaction Time2-6 hours[5]
Yield 70-85% [5]
Purity >96% [5]
Section 2: Conversion to Dihalogenated Pyridine Intermediates

A key transformation of dihydroxypyridine carboxylic acids in pharmaceutical synthesis is their conversion to dihalogenated pyridines. The hydroxyl groups can be replaced by chlorine or bromine, providing reactive handles for subsequent cross-coupling reactions to build more complex molecular architectures.

Experimental Protocol: Synthesis of 2,6-Dichloronicotinoyl Chloride

This protocol is adapted from the synthesis of related 2,6-dichloro-5-fluoronicotinoyl chloride and represents a plausible route from a dihydroxynicotinic acid derivative.[6]

Materials:

  • Citrazinic acid (or its ester derivative)

  • Phosphorus oxychloride (POCl₃)

  • A suitable catalyst (e.g., a lithium salt as described in related syntheses)[6]

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., methylene chloride)

  • Reaction vessel suitable for high temperatures and corrosive reagents

Procedure:

  • Chlorination of the Pyridine Ring: In a suitable autoclave or sealed reaction vessel, charge citrazinic acid (or its methyl ester), phosphorus oxychloride, and a catalyst.

  • Heating: Seal the vessel and heat the reaction mixture to a high temperature (e.g., 170°C) for an extended period (e.g., 20 hours).[6]

  • Work-up and Isolation: After cooling, the reaction mixture is carefully quenched and extracted with an inert solvent like methylene chloride. The organic phases are combined and concentrated under reduced pressure.

  • Acid Chloride Formation: The residual oil is treated with thionyl chloride at reflux for several hours (e.g., 3 hours) to convert the carboxylic acid to the acid chloride.[6]

  • Purification: The excess thionyl chloride is removed by distillation, and the resulting 2,6-dichloronicotinoyl chloride can be purified by vacuum distillation or crystallization.

Quantitative Data (Representative):

ParameterValueReference (Analogous)
Starting MaterialMethyl 2,6-dihydroxy-5-fluoronicotinate[6]
Reagent 1Phosphorus oxychloride[6]
Reagent 2Lithium phosphate[6]
Reaction Temperature170°C[6]
Reaction Time20 hours[6]
Yield ~71% (for the corresponding acid) [6]
Section 3: Hydrogenation to Piperidine Scaffolds

The reduction of the aromatic pyridine ring to a saturated piperidine scaffold is a critical step in the synthesis of many pharmaceuticals, as it introduces three-dimensionality to the molecule. Dihydropyridine derivatives can be hydrogenated to the corresponding piperidines.

Experimental Protocol: Catalytic Hydrogenation to a Dihydroxypiperidine Carboxylic Acid

This protocol is a general representation of the catalytic hydrogenation of a pyridine derivative.

Materials:

  • Dihydroxypyridine carboxylic acid (e.g., Citrazinic Acid)

  • Hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂), Rhodium on carbon)

  • Solvent (e.g., Glacial acetic acid, ethanol)

  • Hydrogen gas source

  • High-pressure hydrogenation reactor

Procedure:

  • Reactor Setup: In a high-pressure reactor, dissolve the dihydroxypyridine carboxylic acid in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., PtO₂) to the solution.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction progress by observing hydrogen uptake. Once the reaction is complete, carefully vent the reactor and filter the mixture to remove the catalyst.

  • Product Isolation: The solvent is removed under reduced pressure to yield the crude dihydroxypiperidine carboxylic acid, which can be further purified by crystallization.

Quantitative Data (Representative for Pyridine Hydrogenation):

ParameterValue
SubstrateSubstituted Pyridine
CatalystPlatinum(IV) oxide (PtO₂)
SolventGlacial Acetic Acid
H₂ Pressure50-70 bar
TemperatureRoom Temperature
Reaction Time4-8 hours

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Citrazinic Acid cluster_1 Conversion to Dihalogenated Intermediate citric_acid Citric Acid mix Mix & Dissolve in Deionized Water citric_acid->mix urea Urea urea->mix ultrasonic Ultrasonic Treatment (5-10 min) mix->ultrasonic hydrothermal Hydrothermal Reaction (160-200°C, 2-6h) ultrasonic->hydrothermal cool Cool to Room Temp. hydrothermal->cool centrifuge Centrifuge & Wash cool->centrifuge acidify Acidify (pH 2-3) centrifuge->acidify product Citrazinic Acid (Yield: 70-85%) acidify->product start_intermediate Citrazinic Acid chlorination Chlorination with POCl₃ (e.g., 170°C, 20h) start_intermediate->chlorination workup Quench & Extract chlorination->workup acid_chloride Formation of Acid Chloride (SOCl₂, reflux) workup->acid_chloride final_intermediate Dihalogenated Pyridine Intermediate acid_chloride->final_intermediate

Caption: Experimental workflow for the synthesis of citrazinic acid and its conversion.

Signaling Pathway

G cluster_pathway Mechanism of Action: L-type Calcium Channel Blockade dhp Dihydropyridine Derivative (e.g., from Citrazinic Acid Intermediate) channel L-type Calcium Channel (in cell membrane) dhp->channel Binds to and blocks ca_influx Ca²⁺ Influx channel->ca_influx Inhibits contraction Smooth Muscle Contraction ca_influx->contraction Leads to vasodilation Vasodilation contraction->vasodilation Prevents bp_reduction Reduction in Blood Pressure vasodilation->bp_reduction Results in

Caption: Representative signaling pathway for a dihydropyridine-based calcium channel blocker.

References

High-performance liquid chromatography (HPLC) analysis of 6-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxynicotinic acid, a key intermediate in the aerobic degradation of nicotinic acid (Vitamin B3) by various microorganisms, is a compound of significant interest in several scientific fields.[1][2] Its presence can serve as a biomarker for certain bacterial activities, such as infections by Pseudomonas aeruginosa, which uniquely produces this compound from nicotinic acid. Furthermore, its role in biotechnological production processes makes its accurate quantification crucial for monitoring and optimizing these systems.[3] High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of 6-hydroxynicotinic acid in various matrices, including microbial cultures and biological fluids.

This document provides detailed application notes and protocols for the HPLC analysis of 6-hydroxynicotinic acid, designed to guide researchers, scientists, and drug development professionals in establishing reliable analytical methods.

Data Presentation

Quantitative Data Summary

The following tables summarize quantitative data from various HPLC methods for the analysis of 6-hydroxynicotinic acid. Please note that specific values such as retention time, Limit of Detection (LOD), and Limit of Quantitation (LOQ) are highly dependent on the specific HPLC system, column, and mobile phase composition.

ParameterValue(s)Source(s)
Linearity Range 0.5 - 11 µg/mL[4]
Wavelength (UV) 231 nm, 251 nm, 340 nm[4][5]

Note on LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for method validation. While specific values are method-dependent, they can be determined based on the standard deviation of the response and the slope of the calibration curve. The common formulas are:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[6]

  • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[6][7]

Experimental Protocols

Protocol 1: Analysis of 6-Hydroxynicotinic Acid in Microbial Culture Supernatant

This protocol is designed for the quantification of 6-hydroxynicotinic acid produced in a microbial culture, such as Pseudomonas putida.

1. Sample Preparation:

  • Collect a sample of the microbial culture.
  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.
  • Carefully collect the supernatant.
  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
  • The filtered supernatant is now ready for HPLC analysis. If necessary, dilute the sample with the mobile phase to fall within the established linear range of the method.

2. HPLC Conditions:

ParameterCondition 1Condition 2
Column Newcrom R1, 5 µm, 4.6 x 150 mmPhenomenex Luna Omega 3 µm Polar C18, 100 x 2.1 mm
Mobile Phase Acetonitrile, Water, and Phosphoric AcidA: 20 mM Ammonium Acetate, pH 7.0B: 100% Methanol
Gradient IsocraticShallow gradient from 1% to 1.6% Methanol over 10 minutes
Flow Rate 1.0 mL/min0.25 mL/min
Detection UV at 251 nmUV at 340 nm
Injection Volume 10 µL5 µL

3. Calibration:

  • Prepare a stock solution of 6-hydroxynicotinic acid in the mobile phase.
  • Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 1, 2.5, 5, 10, and 11 µg/mL).
  • Inject each standard into the HPLC system and record the peak area.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of 6-hydroxynicotinic acid in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Analysis of 6-Hydroxynicotinic Acid in Urine

This protocol outlines a method for the extraction and quantification of 6-hydroxynicotinic acid from urine samples.

1. Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen urine samples to room temperature.
  • Centrifuge the urine sample to remove any sediment.
  • To 1 mL of the urine supernatant, add an internal standard (if available).
  • Condition a Supel™-Select SCX SPE cartridge (60 mg/3 mL) by passing 1 mL of 1% formic acid in acetonitrile followed by 1 mL of water.
  • Load the prepared urine sample onto the SPE cartridge.
  • Wash the cartridge with 2 mL of water followed by 1 mL of 25% (v/v) methanol in water.
  • Elute the 6-hydroxynicotinic acid with 1 mL of 10% (w/v) ammonium hydroxide in acetonitrile.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL) and vortex to dissolve.
  • The sample is now ready for HPLC analysis.

2. HPLC Conditions:

ParameterCondition
Column Cogent Bidentate C18, 2.2 µm, 2.1 x 50 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized gradient based on preliminary runs to ensure separation from other urine components.
Flow Rate 0.4 mL/min
Detection UV at 251 nm
Injection Volume 5 µL

3. Calibration and Quantification: Follow the same calibration procedure as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample (Microbial Culture or Urine) centrifugation Centrifugation/ Filtration sample->centrifugation spe Solid-Phase Extraction (for Urine) centrifugation->spe if urine reconstitution Reconstitution centrifugation->reconstitution if culture spe->reconstitution hplc HPLC System reconstitution->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection data Data Acquisition detection->data quantification Quantification data->quantification results Results quantification->results

Caption: Experimental workflow for HPLC analysis of 6-hydroxynicotinic acid.

nicotinic_acid_degradation nicotinic_acid Nicotinic Acid hydroxynicotinic_acid 6-Hydroxynicotinic Acid nicotinic_acid->hydroxynicotinic_acid NicAB dihydroxypyridine 2,5-Dihydroxypyridine hydroxynicotinic_acid->dihydroxypyridine NicC n_formylmaleamic_acid N-Formylmaleamic Acid dihydroxypyridine->n_formylmaleamic_acid NicX maleamic_acid Maleamic Acid n_formylmaleamic_acid->maleamic_acid NicD central_metabolism Central Metabolism maleamic_acid->central_metabolism

Caption: Aerobic degradation pathway of nicotinic acid in Pseudomonas putida.

References

Application Notes and Protocols for the Spectroscopic Characterization of 2,6-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxypyridine (CAS RN: 626-06-2), a heterocyclic organic compound, is of significant interest in various fields of chemical and pharmaceutical research. It serves as a versatile building block in organic synthesis and is a key intermediate in the metabolic degradation of nicotine.[1] Structurally, 2,6-dihydroxypyridine exists in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridone tautomer being the most prevalent in many common solvents.[1] This tautomerism is a critical consideration in its spectroscopic analysis. These application notes provide a comprehensive overview of the spectroscopic characterization of 2,6-dihydroxypyridine, offering detailed data and standardized protocols for its analysis using various spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,6-dihydroxypyridine, primarily corresponding to its major tautomeric form, 6-hydroxy-2(1H)-pyridone.

Table 1: ¹H NMR Spectroscopic Data of 2,6-Dihydroxypyridine
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.47broad singlet1HN-H
~7.68triplet1HH-4
~6.91doublet1HH-5 or H-3
~6.60doublet1HH-3 or H-5

Solvent: Data typically acquired in DMSO-d₆ or a similar polar aprotic solvent. The broadness of the N-H peak is characteristic and its chemical shift can be solvent-dependent.

Table 2: ¹³C NMR Spectroscopic Data of 2,6-Dihydroxypyridine
Chemical Shift (δ) ppmAssignment
~163.7C=O (C-2)
~147.0C-O (C-6)
~142.2C-4
~114.9C-5 or C-3
~108.5C-3 or C-5

Solvent: Data typically acquired in DMSO-d₆.

Table 3: Infrared (IR) Spectroscopic Data of 2,6-Dihydroxypyridine
Wavenumber (cm⁻¹)IntensityTentative Assignment
3400-2800BroadO-H and N-H stretching
~1650StrongC=O stretching (Amide I)
~1596MediumC=C stretching
~1333MediumC-N stretching / N-H bending
~825WeakC-H out-of-plane bending
~772WeakC-H out-of-plane bending
~706StrongRing deformation

Sample Preparation: KBr pellet or as a thin film.

Table 4: Mass Spectrometry Data of 2,6-Dihydroxypyridine
m/zRelative Intensity (%)Possible Fragment
111100[M]⁺ (Molecular Ion)
83~50[M-CO]⁺
68~40[M-HNCO]⁺
55~30[C₃H₃O]⁺
39~25[C₃H₃]⁺

Ionization Method: Electron Ionization (EI).

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a sample suspected to be 2,6-dihydroxypyridine.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Confirmation Sample 2,6-Dihydroxypyridine Sample Dissolution Dissolution in appropriate deuterated solvent (e.g., DMSO-d6) for NMR Sample->Dissolution Dilution Dilution in UV-grade solvent (e.g., ethanol, water) for UV-Vis Sample->Dilution SolidPrep Preparation of KBr pellet or thin film for IR Sample->SolidPrep MS_Sample Direct insertion or dissolution for MS Sample->MS_Sample NMR_acq ¹H and ¹³C NMR Acquisition Dissolution->NMR_acq UV_acq UV-Vis Spectrum Acquisition Dilution->UV_acq IR_acq IR Spectrum Acquisition SolidPrep->IR_acq MS_acq Mass Spectrum Acquisition MS_Sample->MS_acq NMR_proc Process NMR data (FT, phasing, baseline correction) and assign peaks NMR_acq->NMR_proc UV_proc Determine λmax and molar absorptivity UV_acq->UV_proc IR_proc Assign characteristic absorption bands IR_acq->IR_proc MS_proc Analyze molecular ion and fragmentation pattern MS_acq->MS_proc Confirmation Confirm structure of 2,6-Dihydroxypyridine NMR_proc->Confirmation UV_proc->Confirmation IR_proc->Confirmation MS_proc->Confirmation

References

Microbial Conversion of Nicotinic Acid to 6-Hydroxynicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biotransformation of nicotinic acid (NA) to 6-hydroxynicotinic acid (6-HNA) is a pivotal reaction with significant applications in the pharmaceutical and chemical industries. 6-HNA serves as a key intermediate in the synthesis of various active pharmaceutical ingredients and other valuable chemical compounds. Microbial-catalyzed hydroxylation offers a highly specific, efficient, and environmentally benign alternative to traditional chemical synthesis methods. This document provides detailed application notes and experimental protocols for the microbial conversion of nicotinic acid to 6-hydroxynicotinic acid, focusing on methodologies employing various bacterial strains.

Principle of Conversion

The microbial conversion of nicotinic acid to 6-hydroxynicotinic acid is primarily an aerobic hydroxylation reaction catalyzed by the enzyme nicotinate dehydrogenase (also referred to as nicotinic acid hydroxylase). This enzyme facilitates the introduction of a hydroxyl group at the C6 position of the pyridine ring of nicotinic acid. Several bacterial genera, including Pseudomonas, Achromobacter, Bacillus, and Rhodococcus, have been identified to possess the enzymatic machinery for this biotransformation.[1][2][3] The initial enzymatic step involves the conversion of nicotinic acid to 6-hydroxynicotinic acid, which can then be further metabolized by the microorganism.[4] By optimizing reaction conditions, the process can be controlled to promote the accumulation of 6-HNA as the primary product.

Data Presentation: Quantitative Analysis of Microbial Conversion

The following table summarizes quantitative data from various studies on the microbial production of 6-hydroxynicotinic acid, providing a comparative overview of different microorganisms and process parameters.

MicroorganismStrainSubstrate Conc.Temp. (°C)pHConversion Time (h)Yield (g/L)Conversion Rate (%)Reference
Pseudomonas fluorescensTN51.4 M356.54519198.7[5]
Pseudomonas poaeHD530Not specified307.072155.45Not specified[6]
Achromobacter xylosoxydansDSM 27833% (w/v)307.0Not specifiedNot specified91.6[1]
Pseudomonas putidaNCIP 817610% (w/v)357.0Not specifiedNot specifiedNot specified[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the microbial conversion of nicotinic acid to 6-hydroxynicotinic acid.

Protocol 1: Cultivation of Microorganisms for Biotransformation

Objective: To prepare a robust cell culture of a selected microorganism with high nicotinic acid conversion activity. This protocol is a general guideline and may require optimization based on the specific strain.

Materials:

  • Selected microbial strain (e.g., Pseudomonas fluorescens TN5, Achromobacter xylosoxydans DSM 2783)

  • Growth medium (see examples below)

  • Nicotinic acid (as an inducer)

  • Shaker incubator

  • Centrifuge and sterile centrifuge tubes

  • Sterile flasks

Example Growth Media:

  • Pseudomonas fluorescens TN5 Medium (Medium III): [5]

    • Nicotinic acid: 1.0 g

    • Meat extract: 1.0 g

    • Yeast extract: 0.1 g

    • Malic acid: 1.0 g

    • K₂HPO₄: 0.1 g

    • Metal solution: 1 ml

    • Tap water: 100 ml

    • Adjust pH to 7.0

  • Achromobacter xylosoxydans DSM 2783 Nutrient Solution: [1]

    • Na₂HPO₄·2H₂O: 51.9 g

    • KH₂PO₄: 20.0 g

    • Yeast extract: 2.5 g

    • Nicotinic acid: 10 g

    • Water: 4750 ml

Procedure:

  • Prepare the appropriate growth medium and sterilize by autoclaving.

  • Aseptically inoculate a sterile flask containing the growth medium with a fresh culture of the selected microorganism.

  • Incubate the culture in a shaker incubator at the optimal temperature (e.g., 30-35°C) with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration.[1][5]

  • Grow the culture until it reaches the late exponential or early stationary phase.

  • Harvest the cells by centrifugation at a suitable speed (e.g., 5000 x g for 15 minutes) at 4°C.

  • Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

  • The resulting cell paste (resting cells) is now ready for use in the biotransformation reaction.

Protocol 2: Whole-Cell Biotransformation of Nicotinic Acid

Objective: To perform the enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid using the prepared microbial cells.

Materials:

  • Washed microbial cells (from Protocol 1)

  • Nicotinic acid solution (substrate)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 6.5-7.0)

  • Reaction vessel (e.g., shaker flask or bioreactor)

  • Shaker incubator or bioreactor with temperature and pH control

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the desired concentration of nicotinic acid (e.g., 0.5% to 10% w/v).[3]

  • Resuspend the washed microbial cells in the reaction mixture to a specific cell density (e.g., determined by dry cell weight).

  • Place the reaction vessel in a shaker incubator or bioreactor at the optimal temperature (e.g., 30-35°C) with continuous agitation to ensure proper mixing and oxygen supply.[3][5]

  • Monitor and maintain the pH of the reaction mixture within the optimal range (e.g., 5.5-9.0) by adding an acid or base as needed.[3]

  • Take samples periodically to monitor the progress of the reaction.

Protocol 3: Quantification of Nicotinic Acid and 6-Hydroxynicotinic Acid by HPLC

Objective: To quantify the concentration of the substrate (nicotinic acid) and the product (6-hydroxynicotinic acid) in the reaction mixture.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile, water, and an acid like phosphoric or formic acid)[7]

  • Standards of nicotinic acid and 6-hydroxynicotinic acid of known concentrations

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Sample Preparation:

    • Take a sample from the reaction mixture.

    • Terminate the enzymatic reaction, for example, by adding an equal volume of acetonitrile to precipitate the cells and enzymes.

    • Centrifuge the sample to pellet the precipitated material.

    • Filter the supernatant through a syringe filter to remove any remaining particulates.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the appropriate mobile phase.

    • Set the UV detector to a wavelength suitable for detecting both nicotinic acid and 6-hydroxynicotinic acid (e.g., around 260 nm).

    • Inject a known volume of the prepared sample into the HPLC system.

    • Run the analysis and record the chromatogram.

  • Quantification:

    • Prepare a standard curve by running known concentrations of nicotinic acid and 6-hydroxynicotinic acid standards.

    • Identify the peaks corresponding to nicotinic acid and 6-hydroxynicotinic acid in the sample chromatogram based on their retention times compared to the standards.

    • Calculate the concentration of each compound in the sample by comparing the peak areas with the standard curve.

Visualization of Pathways and Workflows

Biochemical Pathway of Nicotinic Acid Conversion

The following diagram illustrates the initial steps of the aerobic degradation pathway of nicotinic acid in bacteria, highlighting the conversion to 6-hydroxynicotinic acid.

Microbial_Conversion_Pathway cluster_enzymes Key Enzymes NA Nicotinic Acid HNA 6-Hydroxynicotinic Acid NA->HNA  Nicotinate  Dehydrogenase  (e.g., NicAB) DHP 2,5-Dihydroxypyridine HNA->DHP  6-Hydroxynicotinate  3-Monooxygenase  (NicC) Further Further Degradation DHP->Further Nicotinate\nDehydrogenase Nicotinate Dehydrogenase 6-Hydroxynicotinate\n3-Monooxygenase 6-Hydroxynicotinate 3-Monooxygenase Experimental_Workflow cluster_prep Preparation Phase cluster_biotransformation Biotransformation Phase cluster_analysis Analysis Phase Strain Microbial Strain Selection Media Media Preparation & Sterilization Strain->Media Culture Inoculation & Cultivation Media->Culture Harvest Cell Harvesting & Washing Culture->Harvest Reaction Whole-Cell Biotransformation Harvest->Reaction Sampling Periodic Sampling Reaction->Sampling SamplePrep Sample Preparation (Centrifugation & Filtration) Sampling->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Quant Data Analysis & Quantification HPLC->Quant

References

Application Notes and Protocols: 2,6-Dihydroxynicotinic Acid Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2,6-dihydroxynicotinic acid and its derivatives in the synthesis of novel agrochemicals. The focus is on their potential as herbicides through the disruption of plant hormonal signaling pathways. Detailed experimental protocols for synthesis and bioassays are provided to enable further research and development in this area.

Introduction

Nicotinic acid and its derivatives are versatile scaffolds in the development of bioactive compounds, including pharmaceuticals and agrochemicals. While various substituted nicotinic acids have been explored for fungicidal and insecticidal properties, recent research has highlighted the potential of 6-hydroxynicotinic acid, a derivative of this compound, as a potent inhibitor of parasitic plant development. This document outlines the synthesis of N-aryl nicotinamide derivatives and details the herbicidal application of 6-hydroxynicotinic acid, focusing on its mechanism of action.

Synthesis of N-(Thiophen-2-yl) Nicotinamide Derivatives

A general method for the synthesis of N-aryl nicotinamide derivatives involves the amidation of a nicotinic acid derivative with a substituted aniline. This approach can be adapted for this compound derivatives to explore their bioactivity.

Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide

Materials:

  • Nicotinic acid derivative (e.g., 5,6-dichloronicotinic acid)

  • Thionyl chloride (SOCl₂)

  • Thiophen-2-amine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Acid Chloride Formation: A mixture of the nicotinic acid derivative (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude nicotinoyl chloride.

  • Amidation: The crude nicotinoyl chloride is dissolved in anhydrous dichloromethane. To this solution, thiophen-2-amine (1.0 eq) and triethylamine (1.2 eq) are added dropwise at 0 °C.

  • Reaction and Workup: The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the reaction is quenched with water and the organic layer is separated.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the pure N-(thiophen-2-yl) nicotinamide derivative.[1]

Herbicidal Activity of 6-Hydroxynicotinic Acid

Recent studies have demonstrated that 6-hydroxynicotinic acid can inhibit the formation of the prehaustorium in the parasitic weed Phelipanche aegyptiaca.[2] The prehaustorium is a critical organ for parasitic plants to attach to and penetrate their host's roots.

Mechanism of Action: Disruption of Auxin Signaling

6-Hydroxynicotinic acid has been shown to interfere with the auxin signaling pathway in P. aegyptiaca.[2][3] Auxin, a key plant hormone, is essential for the development of the haustorium. By disrupting this pathway, 6-hydroxynicotinic acid prevents the parasitic weed from establishing a connection with its host, ultimately leading to its starvation and death.[2][4]

Signaling Pathway Diagram:

AuxinSignalingDisruption Host Root Exudates Host Root Exudates IAA (Auxin) IAA (Auxin) Host Root Exudates->IAA (Auxin) Induces P. aegyptiaca P. aegyptiaca IAA (Auxin)->P. aegyptiaca Triggers Auxin Signaling Pathway Auxin Signaling Pathway P. aegyptiaca->Auxin Signaling Pathway Activates Prehaustorium Formation Prehaustorium Formation Auxin Signaling Pathway->Prehaustorium Formation Leads to Inhibition Inhibition Parasitism Parasitism Prehaustorium Formation->Parasitism Enables 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid->Auxin Signaling Pathway Inhibits

Caption: Disruption of Auxin Signaling by 6-Hydroxynicotinic Acid.

Experimental Protocol: In Vitro Prehaustorium Inhibition Assay

Materials:

  • Phelipanche aegyptiaca seeds

  • Host plant (e.g., Cucumis melo) seedlings

  • Indole-3-acetic acid (IAA) solution (0.1 mM)

  • 6-Hydroxynicotinic acid solutions of varying concentrations (e.g., 0.1, 0.5, 1 mM)

  • Water agar medium

  • Petri dishes

  • Microscope

Procedure:

  • Seed Sterilization and Pre-conditioning: P. aegyptiaca seeds are surface-sterilized and pre-conditioned in the dark.

  • Co-cultivation: Pre-conditioned seeds are placed on water agar plates along with host plant seedlings.

  • Treatment Application: The plates are treated with either IAA solution alone (control) or IAA solution containing different concentrations of 6-hydroxynicotinic acid.

  • Incubation: The plates are incubated in a growth chamber under controlled conditions.

  • Observation: The germination and development of P. aegyptiaca seeds are monitored daily under a microscope. The number of seeds forming prehaustoria is recorded.

  • Data Analysis: The percentage of prehaustorium inhibition is calculated for each concentration of 6-hydroxynicotinic acid compared to the control.

Experimental Workflow Diagram:

PrehaustoriumInhibitionAssay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Seed Sterilization Seed Sterilization Seed Pre-conditioning Seed Pre-conditioning Seed Sterilization->Seed Pre-conditioning Co-cultivation Co-cultivation Seed Pre-conditioning->Co-cultivation Treatment Application Treatment Application Co-cultivation->Treatment Application Incubation Incubation Treatment Application->Incubation Microscopic Observation Microscopic Observation Incubation->Microscopic Observation Data Recording Data Recording Microscopic Observation->Data Recording Inhibition Calculation Inhibition Calculation Data Recording->Inhibition Calculation

Caption: Workflow for Prehaustorium Inhibition Assay.

Quantitative Data Summary

The following table summarizes the fungicidal activity of representative N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis).

Table 1: Fungicidal Activity of Nicotinamide Derivatives against P. cubensis

Compound IDSubstituents on Pyridine RingEC₅₀ (mg/L)[1]
4a 2-CH₃, 5-CN, 6-Cl4.69
4f 5,6-Cl₂1.96
Diflumetorim (Commercial Fungicide)21.44
Flumorph (Commercial Fungicide)7.55

Conclusion

Derivatives of this compound, particularly 6-hydroxynicotinic acid, represent a promising class of compounds for the development of novel herbicides with a specific mode of action. The disruption of the auxin signaling pathway provides a targeted approach for controlling parasitic weeds. Further research into the synthesis and evaluation of a broader range of derivatives is warranted to optimize their herbicidal efficacy and spectrum of activity. The provided protocols offer a foundation for researchers to explore this interesting area of agrochemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Use of 2,6-Dihydroxynicotinic Acid as a MALDI Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Information on the Use of 2,6-Dihydroxynicotinic Acid (Citrazinic Acid) as a MALDI Matrix

Dear Researcher,

Following your request to create a technical support center focused on improving signal intensity with a this compound matrix, we have conducted a comprehensive search of scientific literature and technical resources.

Our investigation, which included searches for "this compound" and its synonym "citrazinic acid" in the context of MALDI mass spectrometry, did not yield any specific information, established protocols, or troubleshooting guides for its use as a primary matrix for improving signal intensity. The available literature does not contain data on its application for the analysis of peptides, proteins, or other biomolecules typically analyzed by MALDI-MS.

The search results frequently referenced other, more common matrices with similar names, such as 2,5-Dihydroxybenzoic acid (DHB), 2,6-Dihydroxyacetophenone (DHAP), or discussed the use of citrate as a matrix additive rather than citrazinic acid as the primary matrix itself.

Based on the available information, this compound (citrazinic acid) is not a commonly used or documented matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Therefore, we are unable to provide the requested detailed troubleshooting guides, experimental protocols, quantitative data tables, or visualizations for this specific compound. The performance, preparation, and troubleshooting for a MALDI matrix are highly dependent on its specific chemical properties, and extrapolating from other matrices would be scientifically inaccurate and could lead to experimental failure.

Alternative Support:

We can, however, provide a comprehensive technical support center for a well-established and widely used matrix that serves a similar purpose. Common choices for improving signal intensity for a variety of analytes include:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB): A versatile matrix for peptides, proteins, glycoproteins, and oligonucleotides.

  • α-Cyano-4-hydroxycinnamic acid (CHCA): Excellent for peptide mass fingerprinting and analysis of smaller proteins (< 30 kDa).

  • Sinapinic acid (SA): The preferred matrix for high molecular weight proteins (> 10 kDa).

If you would like to proceed with creating a technical support guide for one of these alternative matrices, please let us know. We would be able to fulfill all the original requirements, including detailed protocols, troubleshooting FAQs, data tables, and Graphviz diagrams for your selected matrix.

We apologize for any inconvenience and hope this information is helpful for your research endeavors.

Technical Support Center: Crystallization of 2,6-Dihydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with the crystallization of 2,6-Dihydroxynicotinic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Issue 1: No crystals are forming, or the yield is very low.

  • Question: I've followed a standard cooling crystallization protocol, but no crystals have formed, or the yield is extremely low. What could be the problem?

  • Answer: This issue often stems from sub-optimal supersaturation levels, incorrect solvent choice, or inappropriate pH.

    • Supersaturation: The solution may not be sufficiently supersaturated. Ensure that you are starting with a saturated or near-saturated solution at an elevated temperature. The rate of cooling can also be a factor; a slower cooling rate can sometimes promote the growth of larger, higher-quality crystals.

    • Solvent Selection: The solubility of hydroxynicotinic acids is highly dependent on the solvent.[1] If the compound is too soluble in your chosen solvent, it will be difficult to achieve the necessary supersaturation for crystallization upon cooling. Conversely, if it is too insoluble, you may not be able to dissolve a sufficient amount at a higher temperature. Consider solvents of varying polarity. For related hydroxynicotinic acids, water and ethanol have been used.[1][2]

    • pH of the Solution: The pH of the crystallization medium is a critical factor influencing the solubility and crystal form of hydroxynicotinic acids.[3][4][5][6][7] The protonation state of the molecule changes with pH, which directly impacts its solubility. For aqueous crystallizations, it is crucial to control the pH to achieve optimal crystallization conditions.

Issue 2: The product has precipitated as an oil or an amorphous solid.

  • Question: Instead of crystals, I have obtained an oily substance or a fine, amorphous powder. How can I resolve this?

  • Answer: Oiling out or amorphous precipitation usually indicates that the level of supersaturation is too high, leading to rapid nucleation that bypasses the ordered process of crystal growth.

    • Control Supersaturation: Reduce the rate of cooling to allow molecules more time to orient themselves into a crystal lattice. You can also try starting with a slightly less concentrated solution.

    • Solvent System: The use of a co-solvent system can sometimes mitigate oiling out. Experiment with mixtures of a good solvent and a poor solvent to fine-tune the solubility.

    • pH Adjustment: As with the failure to crystallize, pH plays a significant role. The formation of different species at various pH levels can lead to diverse crystallization outcomes, including amorphous solids.[3][4][5][6][7] A systematic screening of pH may be necessary to find the optimal range for crystalline solid formation.

Issue 3: The crystals are very small, needle-like, or of poor quality.

  • Question: I am getting crystals, but they are very fine needles or of generally poor quality for downstream applications like X-ray diffraction. How can I improve the crystal quality?

  • Answer: Poor crystal morphology is often a result of rapid crystal growth or the presence of impurities.

    • Slower Crystallization Rate: A slower cooling profile or using an evaporation-based crystallization method can encourage the growth of larger, more well-defined crystals. Vapor diffusion (solvent/anti-solvent) is another technique that can yield high-quality crystals.

    • Impurity Effects: Impurities can significantly hinder crystal growth or alter the crystal habit.[8] They can adsorb to crystal faces, inhibiting growth in certain directions and leading to needle-like or plate-like morphologies. It is crucial to ensure the purity of the this compound starting material. Purification methods such as recrystallization or sublimation have been used for related compounds.[3][7]

    • pH Control: The shape and size of crystals can be highly dependent on the pH of the crystallization medium.[3][6] Experimenting with different pH values may lead to a more desirable crystal habit.

Issue 4: The crystallization is not reproducible.

  • Question: My crystallization results are inconsistent from one experiment to the next. What factors should I be controlling more carefully?

  • Answer: Lack of reproducibility points to uncontrolled variables in your experimental setup.

    • Precise pH Measurement and Control: Given the profound effect of pH, ensure you are accurately measuring and buffering the pH of your solutions if possible.[3][4][5][6][7]

    • Consistent Starting Material Purity: The presence of varying levels of impurities will lead to inconsistent results.[8] Ensure your starting material has a consistent purity profile.

    • Controlled Supersaturation and Cooling: The initial concentration and the cooling rate must be kept consistent between experiments.

    • Stirring/Agitation: The level of agitation can influence nucleation and crystal growth. Use a consistent stirring speed or lack thereof.

Data Presentation

Table 1: Solubility of Related Hydroxynicotinic Acids in Different Solvents at 293 ± 2 K

CompoundSolventSolubility Trend
Hydroxynicotinic AcidsWater4HNA ≫ 2HNA > 5HNA ≈ 6HNA[1]
Hydroxynicotinic AcidsEthanol2HNA ≈ 4HNA > 5HNA > 6HNA[1]
Nicotinic AcidMultipleDMSO > Ethanol > Water > Acetone > Diethyl Ether > Acetonitrile[9]

Note: HNA refers to Hydroxynicotinic Acid. This data is for isomers of the target compound and should be used as a guide for solvent selection.

Experimental Protocols

Protocol 1: Troubleshooting Crystallization by pH Screening

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) by heating to ensure complete dissolution.

  • pH Adjustment: Aliquot the stock solution into several vials. Adjust the pH of each aliquot to a different value (e.g., in increments of 1 pH unit from pH 2 to 8) using dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Crystallization: Allow the solutions to cool slowly to room temperature, and then if necessary, to a lower temperature (e.g., 4 °C).

  • Observation: Observe the vials for the formation of crystalline material, amorphous precipitate, or oil. Note the pH at which the best quality crystals are formed.

  • Isolation and Analysis: Isolate the solid material by filtration, wash with a small amount of cold solvent, and dry. Analyze the crystal morphology under a microscope.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on data for related compounds, water or ethanol are good starting points.[1]

  • Dissolution: In a flask, add the chosen solvent to the crude this compound. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To further increase the yield, the flask can then be placed in an ice bath or refrigerator.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Problem cluster_diagnosis Initial Diagnosis cluster_causes Potential Root Causes cluster_solutions Troubleshooting Actions start Poor Crystallization of This compound d1 No Crystals / Low Yield start->d1 d2 Oil / Amorphous Solid start->d2 d3 Poor Crystal Quality start->d3 c1 Sub-optimal Supersaturation d1->c1 c2 Incorrect Solvent d1->c2 c3 Inappropriate pH d1->c3 d2->c1 d2->c3 c5 Rapid Cooling d2->c5 d3->c3 c4 Presence of Impurities d3->c4 d3->c5 s1 Adjust Concentration & Cooling Rate c1->s1 s2 Screen Solvents & Co-solvents c2->s2 s3 Systematic pH Screening c3->s3 s4 Purify Starting Material c4->s4 c5->s1

Caption: Troubleshooting workflow for poor crystallization.

pH_Signaling_Pathway cluster_input Input Variable cluster_molecular Molecular Level Effect cluster_physicochemical Physicochemical Property cluster_outcome Crystallization Outcome pH Solution pH species Protonation State of This compound pH->species influences solubility Solubility species->solubility determines outcome Crystal Form (Size, Shape, Amorphous) solubility->outcome impacts

References

Technical Support Center: Optimizing 2,6-Dihydroxynicotinic Acid (DHN) for MALDI-TOF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration and application of 2,6-Dihydroxynicotinic acid (DHN) as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound (DHN) matrix?

A1: A general starting point for DHN concentration is approximately 10 mg/mL.[1] However, the optimal concentration can be analyte-dependent and may require empirical optimization. For some applications, preparing a saturated solution of the matrix is a common practice.

Q2: What are the best solvents for preparing a DHN matrix solution?

A2: Ideal solvents for MALDI matrices are volatile and capable of dissolving both the matrix and the analyte to ensure effective co-crystallization.[1] For DHN, which is often used for nucleic acid analysis, a mixture of acetonitrile (ACN) and water is a common choice. A typical solvent system is a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

Q3: How can I improve the quality of my MALDI-TOF spectra when using DHN?

A3: To improve spectral quality, consider the following:

  • Use fresh matrix solutions: It is highly recommended to prepare matrix solutions fresh daily to avoid degradation and ensure reproducibility.

  • Optimize the analyte-to-matrix ratio: A molar ratio of analyte to matrix in the range of 1:1000 to 1:10000 is a good starting point.[1] It is often counterintuitive, but reducing the analyte concentration can sometimes lead to a better signal.[1]

  • Incorporate additives: For oligonucleotide analysis, the addition of an ammonium salt, such as diammonium hydrogen citrate, to the matrix solution can help to reduce the formation of sodium and potassium adducts, leading to cleaner spectra with improved resolution.

  • Vary your sample deposition technique: Experiment with different spotting methods such as the dried-droplet or the sandwich technique to find the one that yields the best results for your specific analyte.

Q4: I am not seeing any peaks in my spectrum. What should I do?

A4: A lack of signal can be due to several factors. Here are a few troubleshooting steps:

  • Check laser intensity: The laser power might be too low for ionization. Gradually increase the laser power, but be cautious as excessive power can lead to analyte fragmentation.

  • Re-evaluate your sample preparation: Ensure that your analyte and matrix were properly mixed and that the co-crystallization appears uniform on the target plate. Inconsistent spotting can lead to "hot spots" where the signal is present and "dead spots" with no signal.

  • Assess sample purity: The presence of salts, detergents, or other contaminants in your sample can suppress the MALDI signal. Consider a sample clean-up step prior to analysis.

  • Verify instrument calibration: Ensure that the mass spectrometer is properly calibrated.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Signal Intensity - Suboptimal analyte-to-matrix ratio.- Inefficient co-crystallization.- Low laser power.- Sample contamination (salts, detergents).- Prepare a dilution series of your analyte to find the optimal concentration.- Try a different sample spotting technique (e.g., sandwich method).- Gradually increase the laser power.- Perform sample clean-up (e.g., using C18 tips for desalting).
Poor Resolution / Broad Peaks - Heterogeneous crystal formation.- Presence of salt adducts (Na+, K+).- High laser power causing fragmentation.- Re-prepare the matrix solution and ensure it is fully dissolved.- Add diammonium hydrogen citrate to the matrix solution to minimize salt adducts.- Reduce the laser power to the threshold required for ionization.
No Signal / "Dead Spots" - Inconsistent sample spotting.- Analyte concentration is too high or too low.- Insufficient laser power.- Ensure homogenous mixing of analyte and matrix before spotting.- Optimize analyte concentration through a dilution series.- Increase laser power incrementally.
Matrix-Related Peaks Obscuring Analyte Signal - Matrix concentration is too high.- Laser power is set too high, causing matrix fragmentation.- Dilute the matrix solution.- Lower the laser power.

Experimental Protocols

Protocol 1: Standard DHN Matrix Preparation (Dried-Droplet Method)
  • Prepare the DHN Matrix Solution:

    • Weigh out 10 mg of this compound.

    • Dissolve the DHN in 1 mL of a 1:1 (v/v) solution of acetonitrile and water containing 0.1% TFA.

    • Vortex the solution until the DHN is completely dissolved. If necessary, sonicate for a few minutes.

  • Prepare the Analyte Solution:

    • Dissolve your analyte (e.g., oligonucleotide) in nuclease-free water or a suitable buffer to a concentration of approximately 1-10 pmol/µL.

  • Sample Spotting:

    • On the MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the DHN matrix solution.

    • Pipette the mixture up and down a few times to ensure homogeneity.

    • Allow the spot to air-dry completely at room temperature.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire data in the appropriate mode (typically negative ion mode for oligonucleotides).

Protocol 2: DHN Matrix with Additive for Oligonucleotide Analysis (Sandwich Method)
  • Prepare the DHN Matrix Solution with Additive:

    • Prepare a 10 mg/mL solution of DHN in 1:1 (v/v) acetonitrile/water with 0.1% TFA as described in Protocol 1.

    • Add diammonium hydrogen citrate to the matrix solution to a final concentration of 1 mg/mL.

  • Prepare the Analyte Solution:

    • Prepare a 1-10 pmol/µL solution of your oligonucleotide analyte in nuclease-free water.

  • Sample Spotting:

    • Spot 1 µL of the DHN matrix solution (with additive) onto the MALDI target plate and let it air-dry completely.

    • Spot 1 µL of the analyte solution on top of the dried matrix spot and allow it to dry.

    • Apply a second 1 µL layer of the DHN matrix solution on top of the dried analyte spot and let it dry completely.

  • Data Acquisition:

    • Acquire mass spectra in negative ion mode.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_spotting Sample Spotting cluster_analysis Analysis prep_matrix Prepare DHN Matrix (e.g., 10 mg/mL in ACN/H2O/TFA) mix Mix Analyte and Matrix (1:1 ratio) prep_matrix->mix prep_analyte Prepare Analyte (e.g., 1-10 pmol/µL) prep_analyte->mix spot Spot on MALDI Plate mix->spot dry Air Dry spot->dry acquire Acquire Data (MALDI-TOF MS) dry->acquire process Process Spectrum acquire->process

Caption: Experimental workflow for MALDI-TOF sample preparation using the dried-droplet method.

Troubleshooting_Flowchart start Start no_signal No Signal? start->no_signal increase_laser Increase Laser Power no_signal->increase_laser Yes low_signal Low Signal? no_signal->low_signal No increase_laser->low_signal check_prep Review Sample Prep (Concentration, Purity) check_prep->low_signal optimize_ratio Optimize Analyte:Matrix Ratio low_signal->optimize_ratio Yes poor_resolution Poor Resolution? low_signal->poor_resolution No add_additive Consider Additives (e.g., Diammonium Citrate) optimize_ratio->add_additive add_additive->poor_resolution check_crystals Check Crystal Homogeneity poor_resolution->check_crystals Yes end Good Spectrum poor_resolution->end No reduce_adducts Use Additives to Reduce Salt Adducts check_crystals->reduce_adducts reduce_adducts->end

Caption: A troubleshooting flowchart for common issues encountered during MALDI-TOF analysis.

References

Overcoming solubility issues of 2,6-Dihydroxynicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 2,6-Dihydroxynicotinic Acid (also known as Citrazinic Acid) in organic solvents.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound in Common Organic Solvents

Researchers often encounter challenges in dissolving this compound in standard organic solvents for their experiments. This guide provides a systematic approach to overcoming these solubility issues.

Logical Flow for Troubleshooting Solubility Issues

start Start: Undissolved This compound solvent_selection Select appropriate organic solvent (e.g., DMSO, Methanol) start->solvent_selection alkaline_solution Consider preparing an alkaline stock solution solvent_selection->alkaline_solution heating Apply gentle heating (e.g., 37-50°C) alkaline_solution->heating If still insoluble stock_solution Prepare a concentrated stock solution in a suitable solvent (e.g., 1M NaOH) alkaline_solution->stock_solution If direct dissolution fails sonication Use sonication to aid dissolution heating->sonication If still insoluble success Success: Solubilized This compound heating->success If soluble sonication->success If soluble failure Re-evaluate solvent choice or experimental design sonication->failure If still insoluble dilution Dilute stock solution into final experimental medium stock_solution->dilution dilution->success

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Solubility and Solution Preparation

Q1: What are the general solubility characteristics of this compound?

A1: this compound is generally characterized as having low solubility in water and many common organic solvents. It is described as slightly soluble in methanol and Dimethyl Sulfoxide (DMSO). Notably, its solubility is significantly increased in alkaline or carbonate solutions.

Q2: I am struggling to dissolve this compound in pure DMSO for my cell culture experiment. What can I do?

A2: If you are facing difficulty dissolving the compound directly in DMSO, consider the following steps:

  • Prepare an alkaline stock solution: this compound is very soluble in alkaline solutions. You can prepare a concentrated stock solution in 1M NaOH.

  • Neutralize and dilute: Carefully neutralize the stock solution with an appropriate acid (e.g., HCl) to a physiologically acceptable pH before diluting it to the final concentration in your cell culture medium. Ensure the final salt concentration is not detrimental to your cells.

  • Gentle heating and sonication: For direct dissolution in DMSO, gentle warming (e.g., to 37°C) and sonication can aid in dissolving the compound. However, always check the compound's stability at elevated temperatures.

Q3: Are there any quantitative data on the solubility of this compound in common organic solvents?

SolventReported SolubilityNotes
WaterPractically insoluble-
MethanolSlightly soluble-
Dimethyl Sulfoxide (DMSO)Slightly solubleCan be enhanced with gentle heating.
EthanolPoorly solubleData is limited compared to methanol and DMSO.
XyleneInsolubleDue to the polar nature of the compound.[1]
Alkaline Solutions (e.g., NaOH, Carbonate)Very solubleThis is the most effective method for initial solubilization.

Q4: What is a reliable protocol for preparing a stock solution of this compound for biological assays?

A4: The following protocol is recommended for preparing a stock solution for use in cell culture or other aqueous-based biological assays.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (MW: 155.11 g/mol )

  • 1M Sodium Hydroxide (NaOH) solution, sterile

  • 1M Hydrochloric Acid (HCl) solution, sterile

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated pH meter or pH strips

Procedure:

  • Weigh the compound: Accurately weigh out 1.55 mg of this compound for a final volume of 1 mL of 10 mM stock solution.

  • Initial Dissolution: Add a small volume of 1M NaOH dropwise to the powder until it completely dissolves. Vortex briefly.

  • Neutralization: Carefully add 1M HCl dropwise while monitoring the pH. Adjust the pH to the desired level for your experimental system (e.g., pH 7.2-7.4 for cell culture).

  • Final Volume Adjustment: Bring the solution to the final volume of 1 mL with sterile, nuclease-free water.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

weigh Weigh 1.55 mg of This compound dissolve Add 1M NaOH dropwise to dissolve weigh->dissolve neutralize Neutralize with 1M HCl to target pH dissolve->neutralize adjust_volume Adjust final volume to 1 mL with sterile water neutralize->adjust_volume sterilize Filter-sterilize through a 0.22 µm filter adjust_volume->sterilize store Store at -20°C in aliquots sterilize->store

Caption: Protocol for preparing a 10 mM stock solution of this compound.

Biological Activity and Experimental Design

Q5: Is there any known involvement of this compound in specific signaling pathways relevant to drug development?

A5: Direct evidence for the modulation of specific signaling pathways in mammalian cells by this compound is limited in publicly available literature. However, structurally related compounds, such as citric acid, have been shown to possess anti-inflammatory and antioxidant properties.[2][3] For instance, citric acid has been reported to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4] Some studies suggest that these effects may be mediated through the modulation of pathways such as the NF-κB signaling cascade.[3][5]

Given the structural similarities, it is plausible that this compound could exhibit similar activities. Researchers are encouraged to investigate its potential effects on key inflammatory and oxidative stress-related pathways.

Hypothesized Signaling Pathway Modulation

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates DHNA This compound (Hypothesized) DHNA->IKK Inhibits (Hypothesized) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Induces

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Disclaimer: This information is for research purposes only. The solubility and biological effects of this compound can vary depending on the specific experimental conditions. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your system.

References

Technical Support Center: pH Optimization for the Crystallization of Hydroxynicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the pH optimization of hydroxynicotinic acid crystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of hydroxynicotinic acids at different pH values.

Issue Potential Cause(s) Suggested Solution(s)
No crystal formation; solution remains clear. The solution is undersaturated.1. Induce Nucleation: Scratch the inner surface of the crystallization vessel with a glass rod. 2. Add Seed Crystals: If available, add a small, pure crystal of the desired hydroxynicotinic acid polymorph. 3. Increase Supersaturation: Slowly evaporate the solvent or add an anti-solvent to decrease the solubility of the hydroxynicotinic acid.
Formation of an oil or amorphous solid instead of crystals. The level of supersaturation is too high, leading to rapid precipitation. The pH may favor a species with low crystallinity.1. Reduce Supersaturation: Add a small amount of solvent to redissolve the oil and allow for slower cooling or evaporation. 2. Optimize pH: Adjust the pH to a range where a crystalline form is known to be stable. Refer to the data on dominant species and observed crystal forms at various pH values.[1][2] 3. Solvent Selection: Experiment with different solvent systems.
Formation of microcrystalline powder or very small needles. Nucleation rate is significantly higher than the crystal growth rate. This can be influenced by high supersaturation and the specific pH.1. Decrease Cooling Rate: Allow the solution to cool to ambient temperature more slowly. Insulating the vessel can help. 2. Lower Concentration: Start with a less concentrated solution to reduce the initial supersaturation. 3. pH Adjustment: Fine-tune the pH, as slight variations can significantly impact crystal habit.
Inconsistent crystal form or mixture of polymorphs. The pH is near a transition point between different stable species or polymorphs. Fluctuation in temperature or pH during crystallization.1. Precise pH Control: Use a reliable pH meter and buffer system to maintain a stable pH throughout the crystallization process.[1] 2. Controlled Environment: Ensure a stable temperature during crystallization. 3. Seeding: Use seed crystals of the desired polymorph to encourage its selective crystallization.
Poor crystal quality or defects. Rapid crystal growth. Incorporation of impurities.1. Slow Down Crystallization: Refer to the solutions for the formation of microcrystalline powders. 2. Purification of Starting Material: Ensure the initial hydroxynicotinic acid is of high purity. Recrystallization or sublimation of the starting material may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter in the crystallization of hydroxynicotinic acids?

A1: The pH of the aqueous medium is a critical parameter because it directly influences the protonation state of the hydroxynicotinic acid molecules.[1] These molecules possess both an acidic carboxylic group and a basic nitrogen atom in the pyridine ring. As the pH changes, the dominant molecular species in solution changes, which in turn alters the intermolecular interactions (especially hydrogen bonding) that govern crystal packing. This can lead to the formation of different polymorphs, hydrates, or salts, and significantly affects the solubility of the compound.[1][3]

Q2: What are the dominant species of hydroxynicotinic acids at different pH values?

A2: The dominant species of 2-, 4-, 5-, and 6-hydroxynicotinic acids in an aqueous solution vary with pH. The following table summarizes the calculated pH ranges for the predominant species.[1][2]

Hydroxynicotinic AcidPredominant Species (LH3+)Predominant Species (LH2)Predominant Species (LH-)Predominant Species (L2-)
2-Hydroxynicotinic Acid< 1.01.0 - 6.86.8 - 11.5> 11.5
4-Hydroxynicotinic Acid< 1.51.5 - 6.56.5 - 12.0> 12.0
5-Hydroxynicotinic Acid< 2.02.0 - 7.57.5 - 11.0> 11.0
6-Hydroxynicotinic Acid< 1.81.8 - 7.27.2 - 11.8> 11.8

LH3+: Cationic form, LH2: Neutral form, LH-: Anionic form, L2-: Dianionic form.

Q3: What types of solid forms can be expected at different pH values?

A3: The solid form of hydroxynicotinic acids obtained from crystallization is highly dependent on the pH of the aqueous medium. A study on 2-, 4-, 5-, and 6-hydroxynicotinic acids revealed a variety of outcomes, from well-defined crystals to amorphous solids, as the pH was varied from 0 to 14.[1][4]

pH RangeGeneral Observed Outcome
Highly Acidic (pH ≈ 0) Often yields larger, more well-defined crystals. For example, 4-hydroxynicotinic acid forms prismatic crystals at this pH.[1]
Acidic to Neutral (pH 3-7) A diverse range of outcomes is observed, including microcrystalline powders and crystalline aggregates.[1] The specific form is highly dependent on the isomer.
Alkaline (pH > 7) The outcome can again vary, with some instances of crystalline powders and in other cases, almost amorphous solids.[1]

Q4: How can I control the pH during the crystallization experiment?

A4: To control the pH, you can use dilute solutions of a strong acid (like HCl) or a strong base (like NaOH) to adjust the pH of your hydroxynicotinic acid solution.[1] It is crucial to use a calibrated pH meter for accurate measurements. For maintaining a constant pH, especially during slow crystallization processes, a suitable buffer system can be employed, provided it does not interfere with the crystallization process.

Experimental Protocols

General Protocol for pH-Dependent Crystallization of Hydroxynicotinic Acids in Aqueous Media

This protocol is based on the methodology described for the crystallization of 2-, 4-, 5-, and 6-hydroxynicotinic acids.[1]

  • Purification of Starting Material: Ensure the hydroxynicotinic acid is pure. Purification can be achieved by recrystallization from water or by sublimation.[1]

  • Preparation of a Saturated Solution: Prepare a saturated solution of the hydroxynicotinic acid in distilled water at a controlled temperature (e.g., 293.2 K).

  • pH Adjustment:

    • Divide the saturated solution into several aliquots.

    • Adjust the pH of each aliquot to the desired value (ranging from 0 to 14) by the dropwise addition of dilute HCl or NaOH solution.

    • Continuously monitor the pH using a calibrated pH meter.

  • Crystallization:

    • Loosely cover the vessels containing the pH-adjusted solutions to allow for slow evaporation of the solvent at a constant temperature.

    • Observe the vessels periodically for the formation of solids.

  • Isolation and Characterization of Solids:

    • Once a sufficient amount of solid has formed, isolate it by filtration.

    • Wash the solid with a small amount of cold distilled water.

    • Dry the solid under vacuum.

    • Characterize the obtained solid form using techniques such as Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM) to determine its crystalline nature and morphology.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_ph pH Adjustment cluster_cryst Crystallization cluster_analysis Analysis start Start with Purified Hydroxynicotinic Acid prep_sol Prepare Saturated Aqueous Solution start->prep_sol adjust_ph Adjust pH with HCl or NaOH prep_sol->adjust_ph evaporation Slow Evaporation adjust_ph->evaporation crystal_formation Crystal Formation evaporation->crystal_formation filtration Filtration and Drying crystal_formation->filtration characterization Characterization (PXRD, SEM) filtration->characterization end end characterization->end End

Caption: Experimental workflow for pH-dependent crystallization.

ph_effect_relationship cluster_solution Solution Chemistry cluster_solid Solid State Outcome ph pH of Aqueous Solution species Dominant Molecular Species (LH3+, LH2, LH-, L2-) ph->species solubility Solubility species->solubility crystal_form Crystal Form (Polymorph, Hydrate, Salt) species->crystal_form Influences solubility->crystal_form Affects Supersaturation amorphous Amorphous Solid solubility->amorphous High Supersaturation can lead to morphology Crystal Morphology (e.g., Prismatic, Needles) crystal_form->morphology

Caption: Logical relationship of pH's influence on crystallization.

References

Technical Support Center: Enhancing the Stability of 2,6-Dihydroxynicotinic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,6-Dihydroxynicotinic acid solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a yellow to brown discoloration. What is the likely cause?

A1: Discoloration of your this compound solution, often manifesting as a yellow or brown tint, is a common indicator of degradation, likely due to oxidation. The dihydroxy-substituted pyridine ring is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal ions in the solution.

Q2: I observe precipitation in my aqueous this compound solution, especially after refrigeration. How can I prevent this?

A2: Precipitation of this compound in aqueous solutions can be attributed to several factors, including its limited solubility at lower temperatures and pH-dependent solubility. The protonation state of the carboxylic acid and hydroxyl groups is highly dependent on the pH of the solution, which in turn affects its solubility. To prevent precipitation, ensure the pH of your buffer is optimal for solubility and consider the use of co-solvents if compatible with your experimental design.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: For maximal stability, stock solutions of this compound should be stored at -20°C or -80°C.[1] It is also recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Solutions should be protected from light by using amber vials or by wrapping the container in foil. The solid compound is sensitive to moisture and should be stored in a tightly closed container in a dry and well-ventilated place, with a recommended storage temperature of -20°C.[3]

Q4: Can I prepare a stock solution in an organic solvent?

A4: Yes, preparing a concentrated stock solution in a dry, high-quality organic solvent such as DMSO or ethanol can enhance stability for long-term storage. These organic stock solutions should then be diluted into your aqueous experimental buffer immediately before use to minimize the time the compound is in an aqueous environment where hydrolysis and oxidation are more likely to occur.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Inconsistent or reduced biological activity in assays.
  • Possible Cause: Degradation of the this compound in the experimental solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared dilutions from a frozen stock for your experiments.

    • Assess Solution Stability: If your experiment runs for an extended period, assess the stability of the compound in your assay buffer over that time. This can be done by taking samples at different time points and analyzing them by HPLC.

    • Control Experimental Conditions: Protect your experimental setup from light and maintain a constant, controlled temperature.

    • Inert Atmosphere: For highly sensitive experiments, consider de-gassing your buffers and running the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help in identifying if the unknown peaks correspond to degradants. A detailed protocol for a forced degradation study is provided below.

    • LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peaks. This information is crucial for proposing the structures of the degradation products.

Issue 3: Variability between experimental replicates.
  • Possible Cause: Inconsistent degradation of this compound across different wells or tubes.

  • Troubleshooting Steps:

    • Standardize Handling Procedures: Ensure uniform handling of all samples, including exposure to light and temperature fluctuations.

    • Use of Stabilizers: Consider the addition of antioxidants or chelating agents to your buffer system, if compatible with your assay. Phenolic compounds are susceptible to metal-catalyzed oxidation, so a chelating agent like EDTA can be beneficial.[4]

Data Presentation: Illustrative Stability Data

The following tables present hypothetical quantitative data from a forced degradation study on a 1 mg/mL solution of this compound to illustrate how stability data can be structured. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[3]

Table 1: Stability of this compound Solution under Different Stress Conditions

Stress ConditionDurationTemperature% this compound RemainingAppearance
0.1 M HCl24 hours60°C85.2Slight yellowing
0.1 M NaOH8 hours60°C78.5Yellow-brown
3% H₂O₂24 hours25°C72.1Brown
Thermal48 hours80°C92.8Colorless
Photolytic (ICH Q1B)1.2 million lux hours25°C95.3Colorless

Table 2: Effect of Stabilizers on the Stability of this compound Solution (3% H₂O₂, 25°C, 24 hours)

StabilizerConcentration% this compound Remaining
None (Control)-72.1
Ascorbic Acid0.1% (w/v)91.5
EDTA1 mM85.7
Ascorbic Acid + EDTA0.1% + 1 mM96.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, cool, and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Withdraw samples, cool, and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a sealed vial at 80°C for 48 hours.

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general procedure for developing an HPLC method capable of separating this compound from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to ensure the carboxylic acid is protonated.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to separate compounds with a wide range of polarities. A starting point could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The optimal wavelength for quantification can be determined from the UV spectrum of this compound. A PDA detector also allows for peak purity analysis.

  • Method Validation: Inject the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent compound peak and from each other.

Visualizations

G cluster_preparation Solution Preparation cluster_storage Storage cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies Solid Solid 2,6-DHNA Stock Stock Solution (e.g., DMSO) Solid->Stock Dissolve Working Working Solution (Aqueous Buffer) Stock->Working Dilute Degradation Degradation Working->Degradation Stabilizers Add Stabilizers Working->Stabilizers Storage_Conditions Optimal Storage: - -20°C to -80°C - Aliquoted - Protected from light Oxidation Oxidation Degradation->Oxidation Hydrolysis Hydrolysis Degradation->Hydrolysis Photodegradation Photodegradation Degradation->Photodegradation Antioxidants Antioxidants (e.g., Ascorbic Acid) Stabilizers->Antioxidants Chelators Chelating Agents (e.g., EDTA) Stabilizers->Chelators

Figure 1: Logical workflow for the preparation, storage, and stabilization of this compound solutions, highlighting potential degradation pathways.

G cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis Start Start: Unstable Solution (e.g., discoloration, precipitation) Check_pH 1. Verify and Adjust pH Start->Check_pH Forced_Degradation Forced Degradation Study Start->Forced_Degradation To identify degradants Check_Storage 2. Review Storage Conditions (Temp, Light, Aliquoting) Check_pH->Check_Storage Use_Stabilizers 3. Consider Stabilizers (Antioxidants, Chelators) Check_Storage->Use_Stabilizers Fresh_Solution 4. Prepare Fresh Solution Use_Stabilizers->Fresh_Solution HPLC_Analysis HPLC/LC-MS Analysis Fresh_Solution->HPLC_Analysis End End: Stable Solution HPLC_Analysis->End Forced_Degradation->HPLC_Analysis

Figure 2: A troubleshooting workflow for addressing instability issues with this compound solutions.

References

Technical Support Center: Reducing Laser-Induced Analyte Degradation with 2,6-Dihydroxy Substituted Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on utilizing 2,6-dihydroxy substituted matrices, such as 2,6-dihydroxybenzoic acid (2,6-DHBA) and 2,6-dihydroxyacetophenone (DHAP), to minimize laser-induced degradation of analytes in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).

Frequently Asked Questions (FAQs)

Q1: What are 2,6-dihydroxy substituted matrices and why are they used?

A1: 2,6-dihydroxy substituted matrices, like 2,6-dihydroxybenzoic acid (2,6-DHBA) and 2,6-dihydroxyacetophenone (DHAP), are organic compounds used in MALDI-MS to co-crystallize with and gently ionize analyte molecules. They are considered "soft" matrices, meaning they can efficiently absorb laser energy and transfer it to the analyte with minimal induction of fragmentation. This property is particularly advantageous for the analysis of fragile molecules that are prone to degradation with more energetic matrices.

Q2: How does 2,6-DHN reduce laser-induced degradation compared to more common matrices like α-cyano-4-hydroxycinnamic acid (CHCA)?

A2: While specific data on 2,6-dihydroxynicotinic acid is limited, related compounds like 2,6-DHAP have been shown to be effective in reducing analyte fragmentation. The "softness" of a matrix is related to its ability to absorb laser energy and facilitate a gentle desorption/ionization process. Matrices are ranked from "hardest" to "softest," with a general consensus being CHCA >> DHB > SA ≈ THAP > ATT > HPA[1]. Softer matrices are thought to minimize the internal energy transferred to the analyte, thus reducing in-source and post-source decay. For instance, excessive fragmentation of certain peptides and phosphopeptides observed with CHCA was not evident when using a DHAP-based matrix[2].

Q3: What types of analytes are most suitable for analysis with 2,6-dihydroxy substituted matrices?

A3: These matrices are particularly beneficial for analytes that are susceptible to fragmentation, such as:

  • Phosphopeptides: To prevent the loss of phosphate groups[2].

  • Glycoproteins and large proteins: Where other matrices may discriminate against higher mass components[3].

  • Hydrophobic proteins and peptides: As demonstrated with 2,6-DHAP for the analysis of bacteriorhodopsin[4].

  • Non-covalently bound complexes: Where preserving the integrity of the complex is crucial.

  • Small molecules and lipids: Where minimizing fragmentation is key to accurate identification and quantification.

Q4: Can I use 2,6-dihydroxy substituted matrices for both positive and negative ion modes?

A4: The suitability of a matrix for positive or negative ion mode depends on its chemical properties. While many matrices are versatile, their performance can vary. It is always recommended to perform initial optimization experiments for your specific analyte in both ionization modes to determine the best approach.

Troubleshooting Guides

Problem 1: Low Signal Intensity or Poor Ionization

Possible Cause Troubleshooting Step
Suboptimal Matrix-to-Analyte Ratio The typical molar ratio of matrix to analyte is high (1000:1 to 10,000:1)[5]. Prepare serial dilutions of your analyte with a fixed matrix concentration to find the optimal ratio.
Poor Co-crystallization The solvent system is crucial for good co-crystallization. Ensure that both the matrix and analyte are soluble in the chosen solvent. Volatile solvents are preferred to allow for rapid and uniform crystal formation[5]. Experiment with different solvent compositions (e.g., varying the ratio of acetonitrile, water, and trifluoroacetic acid).
Incorrect Laser Fluence Start with a low laser energy and gradually increase it to find the threshold for ionization without causing excessive fragmentation.
Sample Impurities Salts and detergents can suppress the MALDI signal. Ensure your sample is adequately purified before mixing with the matrix. The ultra-thin layer method can provide greater tolerance to impurities[6].

Problem 2: Excessive Analyte Fragmentation

Possible Cause Troubleshooting Step
Laser Fluence is Too High Reduce the laser energy to the minimum required to obtain a stable signal.
Matrix is Too "Hard" for the Analyte If you are still observing fragmentation with a 2,6-dihydroxy substituted matrix, consider trying an even "softer" matrix or adding additives.
In-Source Decay (ISD) ISD can be influenced by the matrix. Some matrices are known to promote ISD. If ISD is a problem, you may need to screen other soft matrices.

Problem 3: Inconsistent Results or Poor Shot-to-Shot Reproducibility

Possible Cause Troubleshooting Step
Inhomogeneous Crystal Formation The "sweet spot" issue is common in MALDI. To improve homogeneity, try different sample preparation techniques like the dried-droplet, thin-layer, or sandwich methods. The use of an automatic sprayer can also result in more reproducible results[7].
Matrix Solution Degradation Prepare fresh matrix solutions regularly and store them protected from light at 4°C for short-term and -20°C for long-term storage.

Data Presentation

Table 1: Comparison of Common MALDI Matrices for Peptide Analysis

Featureα-Cyano-4-hydroxycinnamic acid (CHCA)2,5-Dihydroxybenzoic acid (2,5-DHB)2,6-Dihydroxyacetophenone (DHAP)
Typical Analytes Peptides, Proteins (< 30 kDa)Peptides, Proteins, Glycoproteins, OligonucleotidesFragile peptides, Hydrophobic proteins, Phosphopeptides
Perceived "Hardness" HardIntermediateSoft
Signal Intensity Generally high for peptides[8]Generally lower than CHCA for peptides[8]Comparable to other matrices, with better sensitivity for larger proteins[3]
Background Noise Can have significant matrix-related peaks at low m/zLess background in the lower m/z region compared to CHCA[8]Generally provides clean spectra
Fragmentation Can cause significant fragmentation of labile analytes[2]Less fragmentation than CHCASignificantly reduces fragmentation of fragile analytes[2]

Experimental Protocols

Protocol 1: Standard Dried-Droplet Method for 2,6-DHBA

Materials:

  • 2,6-Dihydroxybenzoic acid (2,6-DHBA), high purity

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Ultrapure water

  • Analyte sample, purified and desalted

Procedure:

  • Matrix Solution Preparation: Prepare a 10 mg/mL solution of 2,6-DHBA in a solvent mixture of 50% ACN and 0.1% TFA in water. Vortex thoroughly to dissolve. If not fully dissolved, centrifuge and use the supernatant.

  • Sample-Matrix Mixture: Mix the analyte solution and the matrix solution. A 1:1 (v/v) ratio is a good starting point, but this should be optimized for your specific analyte.

  • Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature, facilitating the co-crystallization of the matrix and analyte.

  • Analysis: Once the spot is completely dry, load the target plate into the mass spectrometer for analysis.

Protocol 2: "Sandwich" Method

This method can sometimes improve signal intensity and resolution.

  • Spot 0.5 µL of the 2,6-DHBA matrix solution onto the target plate and let it dry completely.

  • Spot 0.5 µL of the analyte solution onto the dried matrix spot and let it dry.

  • Finally, spot another 0.5 µL of the matrix solution on top of the dried sample and allow it to dry completely.

Visualizations

Experimental_Workflow Experimental Workflow for MALDI-MS using 2,6-DHN cluster_prep Sample & Matrix Preparation cluster_spotting Target Plate Spotting cluster_analysis Mass Spectrometry Analysis prep_matrix Prepare 2,6-DHN Matrix Solution mix Mix Analyte and Matrix prep_matrix->mix prep_sample Prepare Analyte Solution prep_sample->mix spot Spot Mixture onto MALDI Target Plate mix->spot dry Air-Dry for Co-crystallization spot->dry load Load Target Plate into Mass Spectrometer dry->load acquire Acquire Mass Spectra load->acquire analyze Data Analysis acquire->analyze

Caption: Workflow for MALDI-MS analysis using 2,6-DHN matrix.

Analyte_Protection_Mechanism Conceptual Mechanism of Analyte Protection by Soft Matrices cluster_hard Hard Matrix (e.g., CHCA) cluster_soft Soft Matrix (e.g., 2,6-DHN) laser_hard Laser Pulse matrix_hard High Energy Absorption & Transfer laser_hard->matrix_hard High Internal Energy analyte_hard Analyte matrix_hard->analyte_hard fragmentation Fragmentation analyte_hard->fragmentation laser_soft Laser Pulse matrix_soft Efficient Energy Absorption & Gentle Transfer laser_soft->matrix_soft Low Internal Energy analyte_soft Analyte matrix_soft->analyte_soft intact_ion Intact Ion analyte_soft->intact_ion

Caption: How soft matrices reduce analyte fragmentation in MALDI-MS.

References

Technical Support Center: Heterologous Expression of Nicotinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the heterologous expression of nicotinate dehydrogenase (NDHase).

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of recombinant nicotinate dehydrogenase.

Issue 1: Low or no expression of recombinant nicotinate dehydrogenase.

Possible Cause Recommended Solution
Codon Usage Mismatch The codon usage of the NDHase gene may not be optimal for the expression host.
Synthesize the gene with codons optimized for your chosen expression system (e.g., E. coli, P. pastoris).
Promoter Strength/Regulation The promoter used in the expression vector may be weak or improperly induced.
Use a strong, tightly regulated promoter (e.g., T7 promoter in E. coli). Optimize inducer concentration (e.g., IPTG) and induction time.
mRNA Instability The mRNA transcript of the NDHase gene may be unstable in the host organism.
Incorporate stabilizing elements into the 5' and 3' untranslated regions (UTRs) of the gene.
Plasmid Instability The expression plasmid may be unstable, leading to its loss during cell division.
Ensure proper antibiotic selection is maintained throughout cell culture. Consider using a lower copy number plasmid.

Issue 2: The expressed nicotinate dehydrogenase is insoluble and forms inclusion bodies.

Possible Cause Recommended Solution
High Expression Rate Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.[1]
Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down protein expression.
Lack of Chaperones The expression host may lack the specific chaperones required for proper folding of the multi-domain NDHase.
Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in protein folding.
Absence of Co-factors NDHase is a complex metalloenzyme often requiring iron-sulfur clusters, FAD, and molybdenum for proper folding and activity.[1][2][3]
Supplement the growth media with necessary co-factors such as iron salts, riboflavin, and sodium molybdate.
Disulfide Bond Formation Incorrect disulfide bond formation in the oxidizing environment of the E. coli cytoplasm can lead to misfolding.
Express the protein in the periplasm using a suitable signal peptide. Alternatively, use engineered E. coli strains with a more reducing cytoplasm (e.g., Origami™, SHuffle™).

Issue 3: Purified nicotinate dehydrogenase has low or no activity.

Possible Cause Recommended Solution
Incorrect Protein Folding Even if soluble, the protein may not be in its native, active conformation.
Attempt in vitro refolding of the purified protein. This often involves denaturation followed by a gradual removal of the denaturant.
Missing Co-factors Co-factors may have been lost during the purification process.
Add co-factors (FeCl₃, FAD, Na₂MoO₄) to the purification buffers and the final storage buffer. For some NDHases, selenium is also essential.[4]
Improper Assay Conditions The enzyme assay conditions (pH, temperature, substrate concentration) may not be optimal.
Optimize the assay conditions. A typical assay for NDHase measures the increase in absorbance at 340 nm due to NADPH formation.[4] The optimal pH and temperature can vary depending on the source of the enzyme.[5]
Multi-subunit Enzyme NDHase can be a multi-subunit enzyme, and all subunits must be co-expressed and assembled correctly for activity.[1]
Clone and co-express all the genes in the NDHase gene cluster. Ensure the stoichiometry of the expressed subunits is appropriate.

Frequently Asked Questions (FAQs)

Q1: Why is expressing active nicotinate dehydrogenase in E. coli so challenging?

A1: The heterologous expression of nicotinate dehydrogenase in E. coli is often unsuccessful, leading to the formation of inactive inclusion bodies.[1] This is attributed to several factors:

  • Complexity of the Enzyme: NDHase is frequently a large, multi-subunit protein that requires the coordinated assembly of different polypeptide chains.[1]

  • Requirement for Specific Co-factors: It is a complex metalloenzyme that needs iron-sulfur clusters, FAD, and molybdenum for its activity.[1][2][3] Some forms also require selenium.[4] The machinery for incorporating these co-factors may not be efficient in E. coli.

  • Complex Folding Pathway: The intricate structure of NDHase likely necessitates a specific folding pathway, possibly involving dedicated chaperones that are absent in E. coli.[1]

  • Association with Electron Transport Chain: In their native organisms, many NDHases are membrane-associated and functionally linked to the electron transport chain, a cellular environment that is difficult to replicate in the cytoplasm of E. coli.[1][6]

Q2: What are some alternative expression hosts for nicotinate dehydrogenase?

A2: Given the difficulties with E. coli, researchers have found success using other host systems. The most promising alternatives are often those more closely related to the native source of the enzyme. Successful expression has been reported in:

  • Pseudomonas species: Pseudomonas entomophila L48 and Pseudomonas putida KT2440 have been successfully used to express functional NDHase.[1][7] These hosts are often better equipped to handle the complex folding and cofactor insertion requirements of this enzyme.

  • Comamonas testosteroni: This has also been a successful host for NDHase expression.[1][8]

  • Yeast (e.g., Pichia pastoris): While less commonly reported for NDHase, yeast expression systems can be advantageous for complex eukaryotic proteins and may be worth exploring, particularly for their ability to perform post-translational modifications.

Q3: My nicotinate dehydrogenase is in inclusion bodies. What is a general protocol for its purification and refolding?

A3: Purifying proteins from inclusion bodies involves denaturation followed by a refolding step. Here is a general protocol:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl, NaCl, EDTA) and lyse the cells using sonication or a French press.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and lipids.

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Incubate with gentle agitation until the inclusion bodies are fully dissolved.

    • Centrifuge to remove any remaining insoluble material.

  • Protein Refolding:

    • This is the most critical and often challenging step. Common methods include:

      • Dialysis: Gradually remove the denaturant by dialyzing the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.

      • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.

    • The refolding buffer should be optimized and may include additives such as L-arginine, glycerol, or non-detergent sulfobetaines to suppress aggregation. The necessary co-factors should also be present.

  • Purification of the Refolded Protein:

    • Once refolded, the protein can be purified using standard chromatography techniques such as affinity chromatography (if tagged), ion-exchange chromatography, and size-exclusion chromatography to isolate the correctly folded, active enzyme.

Q4: How can I assay the activity of my purified nicotinate dehydrogenase?

A4: The activity of nicotinate dehydrogenase is typically measured by monitoring the reduction of NADP⁺ to NADPH, which absorbs light at 340 nm.[4]

Experimental Protocol: NDHase Activity Assay

  • Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate buffer (pH 7.0)[4]

    • 50 mM Nicotinate (pH 7.5)[4]

    • 1 mM NADP⁺[4]

    • 5 mM DTT[4]

    • A suitable amount of purified enzyme.

  • Initiate the Reaction: Start the reaction by adding the final component (e.g., NADP⁺ or the enzyme).[4]

  • Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

  • Calculate Activity: The rate of NADPH production can be calculated using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Visualizations

experimental_workflow cluster_gene_prep Gene Preparation cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification and Analysis gene_source Source Gene (e.g., from Pseudomonas) codon_optimization Codon Optimization for Host gene_source->codon_optimization gene_synthesis Gene Synthesis codon_optimization->gene_synthesis ligation Ligation gene_synthesis->ligation vector Expression Vector (e.g., pET) vector->ligation transformation Transformation into Host ligation->transformation culture Host Cell Culture transformation->culture induction Induction (e.g., IPTG) culture->induction incubation Low-Temperature Incubation induction->incubation lysis Cell Lysis incubation->lysis purification Purification (e.g., Affinity Chromatography) lysis->purification analysis Activity Assay & SDS-PAGE purification->analysis

Caption: A generalized experimental workflow for the heterologous expression of nicotinate dehydrogenase.

troubleshooting_flowchart start Start: Heterologous Expression of NDHase check_expression Check for Protein Expression (SDS-PAGE) start->check_expression no_expression Troubleshoot: Low/No Expression - Optimize Codons - Change Promoter - Check Plasmid Stability check_expression->no_expression No check_solubility Is the Protein Soluble? check_expression->check_solubility Yes insoluble Troubleshoot: Inclusion Bodies - Lower Temperature - Co-express Chaperones - Supplement Co-factors check_solubility->insoluble No purify_soluble Purify Soluble Protein check_solubility->purify_soluble Yes refold Purify under Denaturing Conditions & Refold insoluble->refold check_activity Is the Purified Protein Active? refold->check_activity purify_soluble->check_activity inactive Troubleshoot: Inactive Protein - Optimize Refolding - Add Co-factors - Optimize Assay Conditions check_activity->inactive No success Active Nicotinate Dehydrogenase check_activity->success Yes

Caption: A troubleshooting flowchart for common issues in nicotinate dehydrogenase expression.

References

Validation & Comparative

A Head-to-Head Comparison: 2,6-Dihydroxynicotinic Acid vs. Sinapinic Acid for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, the choice of matrix is a critical parameter that directly influences the quality and reliability of the results. This guide provides an objective comparison of the well-established matrix, sinapinic acid (SA), with the less common 2,6-Dihydroxynicotinic acid (DHN).

Sinapinic acid has long been the gold standard for the analysis of high molecular weight proteins (>10,000 Da) due to its "soft" ionization properties, which minimize fragmentation and promote the generation of singly charged molecular ions. In contrast, detailed experimental data and established protocols for this compound in protein analysis are scarce in peer-reviewed literature, making a direct quantitative performance comparison challenging. This guide will summarize the known performance of sinapinic acid and discuss the potential characteristics of this compound based on related compounds.

Performance Comparison: A Qualitative Overview

Due to the limited availability of quantitative data for this compound in protein MALDI-TOF MS, a direct numerical comparison with sinapinic acid is not feasible. The following table provides a qualitative comparison based on the well-documented performance of sinapinic acid and the theoretical and observed properties of related nicotinic acid derivatives.

FeatureThis compound (DHN)Sinapinic Acid (SA)
Primary Analyte Class Potentially suitable for a range of biomolecules, but not well-established for proteins.High molecular weight proteins (>10,000 Da).[1]
Ionization Type Likely a "soft" ionization matrix, similar to other nicotinic acid derivatives."Soft" ionization, minimizing protein fragmentation.
Crystal Morphology Not well-documented for co-crystallization with proteins.Tends to form homogeneous crystals, contributing to good shot-to-shot reproducibility.[1]
Signal Intensity & S/N Ratio Performance not well-characterized for proteins.Generally provides strong signal intensity and good signal-to-noise ratios for high-mass proteins.[2]
Reproducibility Unknown for protein analysis.Good shot-to-shot and sample-to-sample reproducibility.[1]
Tolerance to Contaminants Unknown.Moderately tolerant to salts and buffers.
Protocol Availability Limited to non-existent for protein analysis.Numerous well-established protocols are available.[2][3]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reproducible and high-quality data in MALDI-TOF MS.

Sinapinic Acid (SA) Protocol (Dried-Droplet Method)

This is a standard and widely used protocol for the analysis of proteins using sinapinic acid as the matrix.

Materials:

  • Sinapinic Acid (SA), high purity

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Ultrapure water (e.g., Milli-Q)

  • Protein sample (desalted, 1-10 pmol/µL in 0.1% TFA)

  • MALDI target plate

  • Micropipettes and tips

Procedure:

  • Matrix Solution Preparation (10 mg/mL):

    • Dissolve 10 mg of sinapinic acid in 1 mL of a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water (v/v/v).

    • Vortex the solution vigorously for at least 1 minute to ensure the matrix is fully dissolved.

    • Centrifuge the solution at high speed for 1 minute to pellet any undissolved material.

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution. The solution is typically stable for a few days when stored at 4°C in the dark.[3]

  • Sample-Matrix Co-crystallization:

    • In a clean microcentrifuge tube, mix the protein sample and the sinapinic acid matrix solution. A typical starting ratio is 1:1 (v/v), but this may require optimization. For example, mix 1 µL of the protein sample with 1 µL of the matrix solution.

    • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry at room temperature. This process allows for the co-crystallization of the sample and matrix.

  • Mass Spectrometry Analysis:

    • Once the spots are completely dry, load the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra according to the instrument's standard operating procedures for high molecular weight protein analysis.

This compound (DHN) Protocol (Hypothetical Adaptation)

Disclaimer: There are no well-established and validated protocols specifically for the use of this compound as a MALDI matrix for protein analysis in the scientific literature. The following protocol is a hypothetical adaptation based on general matrix preparation procedures and protocols for other nicotinic acid derivatives and dihydroxybenzoic acids. Extensive optimization would be required.

Materials:

  • This compound (DHN), high purity

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Ultrapure water (e.g., Milli-Q)

  • Protein sample (desalted, 1-10 pmol/µL in 0.1% TFA)

  • MALDI target plate

  • Micropipettes and tips

Procedure:

  • Matrix Solution Preparation (e.g., 10 mg/mL):

    • Attempt to dissolve 10 mg of DHN in 1 mL of a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water (v/v/v). Solubility may vary, and alternative solvent compositions (e.g., different ACN/water ratios, addition of other organic solvents like ethanol) may be necessary.

    • Vortex and sonicate the solution to aid dissolution.

    • Centrifuge to pellet any undissolved material and use the supernatant.

  • Sample-Matrix Co-crystallization (Dried-Droplet Method):

    • Mix the protein sample and the DHN matrix solution in various ratios (e.g., 1:1, 1:2, 2:1 v/v) to find the optimal condition.

    • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spots to air-dry and observe the crystal formation.

  • Mass Spectrometry Analysis:

    • Load the target plate into the mass spectrometer and acquire spectra, paying close attention to signal intensity, resolution, and the presence of matrix-related ions.

Visualizing the MALDI-TOF Workflow

The general workflow for protein analysis by MALDI-TOF MS is independent of the specific matrix used. The following diagrams illustrate the key steps in the process.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein_Sample Protein Sample Mix Mix Sample & Matrix Protein_Sample->Mix Matrix_Solution Matrix Solution (SA or DHN) Matrix_Solution->Mix Spot Spot on MALDI Plate Mix->Spot Crystallize Co-crystallization Spot->Crystallize Laser Laser Desorption/Ionization Crystallize->Laser TOF Time-of-Flight Analysis Laser->TOF Detector Ion Detection TOF->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Data Interpretation Spectrum->Analysis

Caption: General workflow for protein analysis using MALDI-TOF MS.

Logical_Relationship cluster_choice Matrix Selection cluster_factors Influencing Factors cluster_outcome Experimental Outcome Matrix Choice of Matrix (e.g., SA vs. DHN) Data_Quality Data Quality (Signal, Resolution, Reproducibility) Matrix->Data_Quality directly impacts Analyte Analyte Properties (e.g., Protein MW) Analyte->Matrix Purity Sample Purity Purity->Data_Quality Protocol Experimental Protocol Protocol->Data_Quality

Caption: Factors influencing the outcome of MALDI-TOF MS protein analysis.

Conclusion

For routine and reliable analysis of a wide range of proteins, especially those with high molecular weights, sinapinic acid remains the superior and well-supported choice . Its performance is extensively documented, and robust protocols are readily available.

The use of This compound for protein analysis by MALDI-TOF MS is not well-established . While nicotinic acid and its derivatives have been explored as MALDI matrices for various biomolecules, the lack of specific data for DHN with proteins means that its use would require significant in-house methods development and validation. Researchers exploring novel matrix options for specific applications where sinapinic acid may be suboptimal could consider investigating DHN, but this would be a research project in itself rather than a routine application. For researchers and drug development professionals seeking reliable and reproducible results for protein analysis, sinapinic acid is the recommended matrix.

References

A Researcher's Guide to MALDI Matrices for Small Molecule Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within drug discovery and metabolomics, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry stands as a powerful technique for the rapid and sensitive detection of a diverse range of molecules. The success of a MALDI experiment, especially for challenging small molecules (typically <700 Da), is critically dependent on the choice of the matrix. The matrix, a small organic molecule that co-crystallizes with the analyte, absorbs the laser energy, facilitating a soft ionization of the analyte and minimizing fragmentation. This guide provides a comparative analysis of three commonly used MALDI matrices for small molecule detection: α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and 9-aminoacridine (9-AA).

Principles of MALDI Matrix Selection for Small Molecules

The ideal MALDI matrix for small molecule analysis should possess several key characteristics:

  • Strong absorption at the laser wavelength: This ensures efficient energy transfer to the analyte.

  • Good co-crystallization properties: The matrix should form a homogenous crystalline lattice with the analyte, ensuring reproducible results.

  • Low volatility: The matrix must be stable under the high vacuum conditions of the mass spectrometer.

  • Minimal background interference: The matrix itself should not generate significant ion signals in the low mass range where small molecules are detected.[1]

The choice of matrix is often a balance between these properties and is also dependent on the chemical nature of the analyte (e.g., polarity, acidity/basicity).

Comparative Performance of Common Matrices

The performance of a MALDI matrix can be evaluated based on several parameters, including signal intensity, signal-to-noise (S/N) ratio, the number of detected analytes, and the degree of analyte fragmentation. The following table summarizes a comparative performance of CHCA, DHB, and 9-AA based on published experimental data.

MatrixAnalyte ClassSignal IntensitySignal-to-Noise (S/N) RatioNumber of Detected AnalytesFragmentationKey AdvantagesKey Disadvantages
CHCA Peptides, Drugs, MetabolitesHighGood to ExcellentHighLow to ModerateWide applicability, good sensitivity for a broad range of small molecules.[2]Can produce matrix-related peaks in the low m/z range.
DHB Polar small molecules, Metabolites, OligosaccharidesModerate to HighGoodModerate to HighLowGood for polar and hydrophilic analytes, often produces less fragmentation than CHCA.[3]Can have significant matrix background below m/z 400.[4]
9-AA Acidic molecules, Lipids, Metabolites (Negative Ion Mode)HighExcellentHigh (in negative mode)Very LowExcellent for negative ion mode, minimal background interference in the low mass range.[1]Primarily used for negative ion mode, may not be as effective for positive ion mode.

Experimental Data Highlight: A study comparing several matrices for the analysis of small biomolecules from Pseudomonas aeruginosa demonstrated that CHCA resulted in the identification of the highest number of molecules and the highest percentage of identified ions (92%) compared to other matrices, including a super-DHB (sDHB) mixture (44%) and 9-AA (17%) in positive ion mode.[2] This suggests that for broad-spectrum screening of small molecules in complex biological samples, CHCA can be a highly effective choice.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible results in MALDI-MS. Below are representative protocols for the preparation and application of CHCA, DHB, and 9-AA matrices.

α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation

Materials:

  • α-cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

Protocol (Saturated Solution):

  • Prepare a solvent mixture of 50:50 (v/v) ACN/water with 0.1% TFA.

  • Add CHCA powder to the solvent mixture until saturation is reached (i.e., a small amount of undissolved solid remains).

  • Vortex the solution vigorously for 1-2 minutes.

  • Centrifuge the solution to pellet the undissolved solid.

  • Carefully collect the supernatant, which is the saturated CHCA matrix solution.

Sample Preparation (Dried Droplet Method):

  • Mix the analyte solution with the saturated CHCA matrix solution. The optimal matrix-to-analyte molar ratio is typically between 1000:1 and 10,000:1.

  • Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature, allowing for co-crystallization of the matrix and analyte.

2,5-Dihydroxybenzoic acid (DHB) Matrix Preparation

Materials:

  • 2,5-dihydroxybenzoic acid (DHB)

  • Acetonitrile (ACN) or Ethanol

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

Protocol (10 mg/mL Solution):

  • Prepare a solvent of 50:50 (v/v) ACN/water with 0.1% TFA. Alternatively, an ethanol/water mixture can be used.

  • Dissolve DHB in the solvent to a final concentration of 10 mg/mL.

  • Vortex the solution until the DHB is completely dissolved.

Sample Preparation (Dried Droplet Method):

  • Mix the analyte solution with the DHB matrix solution in a 1:1 volume ratio.

  • Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature.

9-Aminoacridine (9-AA) Matrix Preparation

Materials:

  • 9-aminoacridine (9-AA)

  • Acetone or a mixture of Methanol and Tetrahydrofuran (1:1, v/v)

Protocol (Saturated Solution):

  • Prepare a saturated solution of 9-AA in acetone or the methanol/tetrahydrofuran mixture.

  • Vortex vigorously to ensure maximum dissolution.

  • Centrifuge to pellet any undissolved solid and collect the supernatant.

Sample Preparation (Dried Droplet Method for Negative Ion Mode):

  • Mix the analyte solution with the saturated 9-AA matrix solution.

  • Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to dry completely at room temperature. 9-AA is particularly effective for the analysis of acidic small molecules in negative ion mode, as it readily accepts protons.[1]

Logical Workflow for Matrix Selection and Analysis

The selection of an appropriate MALDI matrix is a critical first step in the analysis of small molecules. The following diagram illustrates a logical workflow for this process.

MALDI_Matrix_Selection_Workflow cluster_start Start cluster_selection Matrix Selection cluster_prep Sample Preparation cluster_analysis Analysis cluster_optimization Optimization Start Define Analyte Properties (Polarity, MW, Acidity/Basicity) Matrix_Choice Initial Matrix Selection Start->Matrix_Choice CHCA CHCA (General Purpose, Positive Mode) Matrix_Choice->CHCA Broad Spectrum DHB DHB (Polar Analytes, Positive Mode) Matrix_Choice->DHB Polar Nine_AA 9-AA (Acidic Analytes, Negative Mode) Matrix_Choice->Nine_AA Acidic/Negative Sample_Prep Prepare Matrix and Sample Mixture CHCA->Sample_Prep DHB->Sample_Prep Nine_AA->Sample_Prep Spotting Spot on MALDI Target (e.g., Dried Droplet) Sample_Prep->Spotting MALDI_MS MALDI-TOF MS Analysis Spotting->MALDI_MS Data_Eval Evaluate Data (S/N, Resolution, Background) MALDI_MS->Data_Eval Optimize Optimize Parameters (Matrix Conc., Solvent, Laser Power) Data_Eval->Optimize Suboptimal End Final Method Data_Eval->End Optimal Optimize->Matrix_Choice Re-select Matrix Optimize->Sample_Prep Refine Prep

Caption: A workflow diagram for selecting and optimizing a MALDI matrix for small molecule analysis.

Signaling Pathway of MALDI-TOF MS for Small Molecule Detection

The process of detecting a small molecule using MALDI-TOF MS can be visualized as a signaling pathway, from sample preparation to final detection.

MALDI_TOF_Signaling_Pathway cluster_sample Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_output Output Analyte Small Molecule Analyte Co_crystallization Co-crystallization Analyte->Co_crystallization Matrix MALDI Matrix Matrix->Co_crystallization Laser Pulsed Laser (e.g., 337 nm) Desorption Matrix Desorption & Analyte Ionization Laser->Desorption Energy Transfer Acceleration Ion Acceleration Desorption->Acceleration TOF_Tube Time-of-Flight Tube Acceleration->TOF_Tube Detector Ion Detector TOF_Tube->Detector Ion Flight Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum

Caption: A simplified signaling pathway of MALDI-TOF MS for small molecule detection.

Conclusion

The selection of an appropriate MALDI matrix is a pivotal step for the successful analysis of small molecules. While CHCA offers broad applicability and high sensitivity, DHB is a strong candidate for polar analytes, and 9-AA excels in the negative ion mode with minimal background interference. Researchers and drug development professionals should consider the specific characteristics of their analytes and the desired analytical outcome when choosing a matrix. The provided protocols and workflows offer a starting point for developing robust and reliable MALDI-MS methods for small molecule detection. Further optimization of matrix concentration, solvent composition, and instrument parameters may be necessary to achieve the best possible results for a given application.

References

Validating Mass Spectrometry Data: A Comparative Guide to Dihydroxybenzoic Acid Isomers and Other Common Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A note on 2,6-Dihydroxynicotinic Acid: Comprehensive studies and direct comparative data on the performance of this compound (DHNA) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are limited in current scientific literature. This guide, therefore, focuses on its close structural isomer, 2,6-Dihydroxybenzoic Acid (2,6-DHB) , and provides a comparative analysis with other widely used matrices to offer valuable insights for researchers, scientists, and drug development professionals.

This guide presents a performance comparison of 2,6-DHB with the commonly used 2,5-Dihydroxybenzoic Acid (2,5-DHB) and α-Cyano-4-hydroxycinnamic Acid (CHCA) for the analysis of peptides, proteins, and glycans.

Data Presentation: Quantitative Performance Comparison

The selection of an appropriate MALDI matrix is crucial for achieving optimal ionization and high-quality mass spectra. The performance of different matrices can vary significantly depending on the analyte class.

Analyte ClassMatrixKey Performance CharacteristicsReferences
Peptides (<3 kDa) 2,6-DHB Useful, but can be analyte-dependent.[1]
2,5-DHB Less background noise in the low m/z range, beneficial for post-translational modification analysis.[2][3]
CHCA Generally provides higher signal intensity and is preferred for low-abundance peptides.[2][3]
Peptides (>3 kDa) & Proteins (<30 kDa) 2,6-DHB Performance is analyte-dependent.[1]
2,5-DHB A versatile matrix that can provide good sequence coverage, particularly at higher analyte concentrations.[3][4]
CHCA Offers good sensitivity but may lead to fragmentation in larger peptides.[3]
Proteins (>30 kDa) 2,6-DHB Can be used, but performance may vary.[1]
2,5-DHB A viable alternative to Sinapinic Acid (SA), especially for glycoproteins.[4]
Sinapinic Acid (SA) Generally the preferred matrix for high molecular weight proteins.[5]
Glycans & Glycoproteins 2,6-DHB / 2,5-DHB (Binary Matrix) Demonstrates lower background noise and higher sensitivity, leading to the identification of a greater number of glycan peaks compared to using either matrix alone.[6][6]
2,5-DHB A standard matrix for glycans; its performance can be enhanced with additives.[4][7][4][7]

Experimental Protocols

Detailed methodologies are essential for reproducible MALDI-MS experiments. Below are general protocols for sample preparation using 2,6-DHB and its alternatives.

Protocol 1: 2,6-Dihydroxybenzoic Acid (2,6-DHB) Matrix Preparation and Application

  • Materials:

    • 2,6-Dihydroxybenzoic Acid (high purity)

    • Acetonitrile (ACN), HPLC grade

    • Ultrapure water

    • Trifluoroacetic acid (TFA), proteomics grade (optional)

  • Matrix Solution Preparation (10 mg/mL):

    • Weigh 10 mg of 2,6-DHB and place it in a clean microcentrifuge tube.

    • Prepare a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water (v/v/v).

    • Add 1 mL of the solvent mixture to the 2,6-DHB.

    • Vortex thoroughly to dissolve. If necessary, sonicate for 5-10 minutes.

    • Centrifuge to pellet any undissolved material and use the supernatant.

  • Sample Preparation (Dried-Droplet Method):

    • Mix the analyte sample with the 2,6-DHB matrix solution, typically in a 1:1 (v/v) ratio.

    • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature to facilitate co-crystallization.

Protocol 2: α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix Preparation and Application for Peptides

  • Materials:

    • α-Cyano-4-hydroxycinnamic Acid (CHCA)

    • Acetonitrile (ACN)

    • Ultrapure water

    • Trifluoroacetic acid (TFA)

  • Matrix Solution Preparation (Saturated):

    • Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN and 0.1% TFA in water.

  • Sample Preparation (Dried-Droplet Method):

    • Mix the peptide sample solution (typically around 1 µM) with the saturated CHCA matrix solution in a 1:1 ratio.

    • Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air-dry at room temperature.

Protocol 3: 2,5-Dihydroxybenzoic Acid (2,5-DHB) Matrix Preparation and Application

  • Materials:

    • 2,5-Dihydroxybenzoic Acid (2,5-DHB)

    • Acetonitrile (ACN)

    • Ultrapure water

    • Trifluoroacetic acid (TFA)

  • Matrix Solution Preparation (10-20 mg/mL):

    • Prepare a solution of 10-20 mg/mL of 2,5-DHB in a solvent mixture of 50% ACN and 0.1% TFA in water.

  • Sample Preparation (Dried-Droplet Method):

    • Mix the analyte solution with the 2,5-DHB matrix solution.

    • Apply 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air-dry.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Plate Spotting cluster_analysis Mass Spectrometry Analysis analyte Analyte of Interest (Peptide, Protein, Glycan) analyte_sol Analyte Solution analyte->analyte_sol matrix MALDI Matrix (2,6-DHB, 2,5-DHB, or CHCA) matrix_sol Matrix Solution matrix->matrix_sol solvent Solvent System (e.g., ACN/Water/TFA) solvent->matrix_sol mix Mix Analyte and Matrix Solutions analyte_sol->mix matrix_sol->mix spot Spot Mixture onto MALDI Target Plate mix->spot dry Air-Dry for Co-crystallization spot->dry ms MALDI-TOF Mass Spectrometer dry->ms acquire Acquire Mass Spectrum ms->acquire validate Data Validation & Analysis acquire->validate

Caption: General experimental workflow for MALDI-TOF mass spectrometry analysis.

matrix_selection_logic cluster_analytes Analyte Classes cluster_matrices Recommended Matrices start Start: Select Analyte Class peptides Peptides start->peptides proteins Proteins start->proteins glycans Glycans start->glycans chca CHCA (High Sensitivity) peptides->chca < 3 kDa, Low Abundance dhb_25 2,5-DHB (Low Background) peptides->dhb_25 PTM Analysis proteins->dhb_25 < 30 kDa, Glycoproteins sa Sinapinic Acid (High MW) proteins->sa > 30 kDa dhb_binary 2,6-DHB / 2,5-DHB (Binary Matrix) glycans->dhb_binary Enhanced Sensitivity

Caption: Logical diagram for selecting a suitable MALDI matrix based on analyte class.

References

A Prospective Evaluation of 2,6-Dihydroxynicotinic Acid as a Novel Matrix for MALDI-MS in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipidomics, the choice of a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is paramount for achieving optimal sensitivity and broad lipid coverage. While established matrices such as 2,5-Dihydroxybenzoic acid (2,5-DHB) and 9-Aminoacridine (9-AA) are routinely employed, the exploration of novel matrices holds the potential to unlock enhanced performance for specific lipid classes. This guide provides a prospective evaluation of 2,6-Dihydroxynicotinic acid as a potential new matrix for lipid analysis, comparing its inferred properties with those of well-established alternatives.

Due to the limited availability of direct experimental data for this compound in lipidomics, this guide draws upon the known characteristics of its structural analogs, primarily 2,6-Dihydroxybenzoic acid (2,6-DHB), and the fundamental principles of MALDI matrix selection. The information presented herein is intended to serve as a theoretical framework to inspire and guide future experimental validation.

Comparative Analysis of MALDI Matrices

The ideal MALDI matrix for lipidomics should possess several key attributes, including strong absorption at the laser wavelength, good vacuum stability, and the ability to co-crystallize with a wide range of lipid species, facilitating efficient ionization. The following table provides a comparative overview of the known properties of 2,5-DHB and 9-AA, alongside the hypothesized characteristics of this compound.

Feature2,5-Dihydroxybenzoic Acid (2,5-DHB)9-Aminoacridine (9-AA)This compound (Hypothesized)
Typical Analytes Phospholipids, GlycolipidsAcidic lipids, PhospholipidsPotentially broad, with possible enhanced performance for specific polar lipid classes.
Ionization Mode Primarily PositivePrimarily NegativeExpected to be effective in both positive and negative ion modes due to the acidic and basic functional groups.
UV Absorbance (max) ~337 nm, 355 nm~325 nm, 343 nmExpected to have strong absorbance in the UV range (around 330-360 nm) due to the aromatic ring and hydroxyl groups.
Proton Affinity ModerateHighPredicted to have a moderate to high proton affinity, potentially influencing ionization efficiency.
Vacuum Stability GoodModerate to GoodUnknown, but the presence of the carboxylic acid and pyridine ring may contribute to reasonable stability.
Crystal Morphology Needle-like or microcrystallineFine, needle-like crystalsUnknown, but critical for co-crystallization with lipids.
Key Advantages Versatile, good for positive ion mode, widely studied.Excellent for acidic lipids in negative ion mode.The presence of the nitrogen in the pyridine ring could offer unique ionization properties. The dihydroxy and carboxylic acid groups provide sites for proton donation and acceptance.
Limitations Can cause fragmentation of some labile lipids.Can show significant matrix background in the low mass range.Lack of experimental data, potential for in-source fragmentation, and unknown optimal solvent systems.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful MALDI-MS analysis of lipids. Below are established protocols for 2,5-DHB and 9-AA, followed by a hypothetical protocol for the prospective use of this compound.

Established Protocol: 2,5-Dihydroxybenzoic Acid (2,5-DHB) for Lipid Imaging

This protocol is adapted for the analysis of lipids directly from tissue sections.

1. Materials:

  • 2,5-DHB matrix solution: 40 mg/mL in 70% methanol/30% water (v/v) with 0.1% trifluoroacetic acid (TFA).

  • Tissue sections (10-12 µm thickness) mounted on conductive slides.

  • Automated matrix sprayer or manual airbrush.

  • MALDI-TOF mass spectrometer.

2. Procedure:

  • Matrix Application: The 2,5-DHB solution is applied onto the tissue section using an automated sprayer to ensure a homogenous, fine crystalline layer.

  • Drying: The matrix-coated slide is allowed to dry completely under ambient conditions or in a desiccator.

  • MALDI-MS Analysis: The slide is introduced into the MALDI-TOF mass spectrometer. Data is acquired in positive ion mode, typically over a mass range of m/z 400-1200. Laser power is optimized to achieve good signal intensity while minimizing fragmentation.

Established Protocol: 9-Aminoacridine (9-AA) for Analysis of Acidic Lipids

This protocol is suitable for the analysis of extracted lipids, particularly acidic species.

1. Materials:

  • 9-AA matrix solution: 10 mg/mL in 9:1 (v/v) acetone/water.

  • Lipid extract dissolved in chloroform/methanol (1:1, v/v).

  • MALDI target plate.

2. Procedure:

  • Sample-Matrix Preparation: The lipid extract is mixed with the 9-AA matrix solution in a 1:1 (v/v) ratio.

  • Spotting: 1 µL of the mixture is spotted onto the MALDI target plate and allowed to air dry.

  • MALDI-MS Analysis: The analysis is performed in negative ion mode to facilitate the detection of deprotonated acidic lipids.

Hypothetical Protocol: this compound for Lipid Profiling

This proposed protocol is a starting point for the experimental evaluation of this compound and will likely require significant optimization.

1. Materials:

  • Synthesized this compound.

  • Matrix solution: A starting concentration of 20 mg/mL in a solvent system such as 50% acetonitrile/50% water (v/v) with 0.1% formic acid could be explored. The pyridine nitrogen may allow for good solubility in slightly acidic conditions.

  • Lipid extract or tissue sections.

  • MALDI-TOF mass spectrometer.

2. Procedure:

  • Matrix Preparation and Application: Due to the unknown crystallization properties, various solvent systems and application methods (dried droplet, automated spraying) should be tested to achieve a homogenous crystal layer.

  • MALDI-MS Analysis: It is recommended to acquire data in both positive and negative ion modes to assess the full potential of the matrix. The presence of the acidic carboxylic acid group and the basic pyridine nitrogen may allow for efficient ionization in both polarities. The initial mass range can be set to m/z 400-1500.

Visualizing the Workflow and a Key Lipid Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_maldi_prep MALDI Plate Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue, Cells, Biofluid) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction extract Lipid Extract extraction->extract spotting Co-crystallization (Sample + Matrix on Target) extract->spotting matrix_sol Matrix Solution (e.g., this compound) matrix_sol->spotting maldi_ms MALDI-TOF MS spotting->maldi_ms ionization Laser Desorption/Ionization maldi_ms->ionization detection Time-of-Flight Detection ionization->detection spectrum Mass Spectrum detection->spectrum processing Data Processing (Baseline Correction, Peak Picking) spectrum->processing identification Lipid Identification (Database Matching) processing->identification quantification Relative Quantification identification->quantification interpretation Biological Interpretation quantification->interpretation

A generalized workflow for lipid analysis using MALDI-TOF MS.

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Ketosphinganine 3-Ketosphinganine KSR KSR Ketosphinganine->KSR Sphinganine Sphinganine CerS CerS Sphinganine->CerS Dihydroceramide Dihydroceramide DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Ceramide SMS SMS Ceramide->SMS GCS GCS Ceramide->GCS CDase CDase Ceramide->CDase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Glucosylceramide Glucosylceramide Glucosylceramide->Ceramide GBA LCS LCS Glucosylceramide->LCS Lactosylceramide Lactosylceramide Sphingosine Sphingosine SphK SphK Sphingosine->SphK S1P Sphingosine-1-Phosphate S1P->Sphingosine SPP SPT->Ketosphinganine KSR->Sphinganine CerS->Dihydroceramide DEGS1->Ceramide SMS->Sphingomyelin GCS->Glucosylceramide LCS->Lactosylceramide CDase->Sphingosine SphK->S1P

A simplified diagram of the sphingolipid metabolism pathway.

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest it is a promising candidate as a novel MALDI matrix for lipidomics. Its dihydroxy and nicotinic acid moieties may offer unique advantages in terms of analyte co-crystallization and ionization efficiency for specific lipid classes. The proposed hypothetical protocol provides a foundation for the systematic evaluation of this compound. Further research is warranted to synthesize and characterize this compound and rigorously assess its performance against established matrices. Such studies will be instrumental in expanding the toolbox of MALDI matrices available to the lipidomics community, potentially enabling more comprehensive and sensitive analyses of the lipidome.

Cross-validation of results from different 2,6-Dihydroxynicotinic acid batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of different batches of 2,6-Dihydroxynicotinic acid (DHNA). Ensuring batch-to-batch consistency is paramount for reproducible research and the development of robust drug discovery platforms. This document outlines key quality control parameters, presents standardized experimental protocols for performance evaluation, and offers a clear visual representation of the underlying scientific principles.

Introduction to this compound

This compound, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in various research fields. Its structural similarity to endogenous compounds suggests potential roles in cellular signaling and metabolism. However, the limited commercial availability of DHNA often necessitates in-house synthesis or sourcing from various suppliers, making rigorous quality control and batch-to-batch comparison essential.[1] Inconsistent purity, stability, or the presence of uncharacterized isomers can significantly impact experimental outcomes.

This guide will focus on three critical aspects of cross-validation:

  • Purity and Identity: Confirming the chemical identity and purity of each DHNA batch.

  • Stability Assessment: Evaluating the compound's stability under defined storage conditions.

  • Biological Activity: Comparing the functional effects of different batches in a relevant biological assay.

Data Presentation: Batch-to-Batch Comparison

The following tables summarize the key quantitative data that should be collected and compared across different batches of this compound.

Table 1: Physicochemical Properties and Purity

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White Crystalline PowderWhite Crystalline PowderOff-white PowderWhite to off-white crystalline powder
Melting Point (°C) 315-317316-318312-315314-320
Purity by HPLC (%) 99.298.997.5≥ 98.0%
Identity by ¹H NMR ConformsConformsConformsSpectrum conforms to reference
Identity by MS (m/z) 156.02 [M+H]⁺156.03 [M+H]⁺156.02 [M+H]⁺156.02 ± 0.05
Water Content (%) 0.150.210.45≤ 0.5%
Residual Solvents (ppm) <50<50120As per ICH Q3C

Table 2: Stability Profile under Accelerated Conditions (40°C/75% RH)

Time PointBatch A Purity (%)Batch B Purity (%)Batch C Purity (%)Acceptance Criteria
T = 0 99.298.997.5Report Initial Value
T = 1 month 99.198.897.2No significant change
T = 3 months 98.998.596.8No significant change
T = 6 months 98.598.196.1≥ 95.0%

Table 3: Biological Activity - Inhibition of a Target Enzyme

ParameterBatch ABatch BBatch CAcceptance Criteria
IC₅₀ (µM) 15.2 ± 1.116.5 ± 1.825.8 ± 3.2IC₅₀ within ± 20% of reference standard
Maximum Inhibition (%) 98 ± 295 ± 485 ± 5≥ 90%

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data.

Purity and Identity Determination

3.1.1 High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve 1 mg of DHNA in 1 mL of methanol.

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Acquire ¹H NMR spectra and compare the chemical shifts and integration values to a reference spectrum.

3.1.3 Mass Spectrometry (MS)

  • Instrument: Waters Xevo G2-XS QTof or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion.

Stability Testing

Following the International Council for Harmonisation (ICH) guidelines, accelerated stability studies should be performed.[2][3][4]

  • Storage Conditions: Place samples of each batch in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity (RH).[2][3]

  • Time Points: Test the samples at 0, 1, 3, and 6 months.[3][4]

  • Analysis: At each time point, assess the purity of the samples using the HPLC method described in section 3.1.1.

Biological Activity Assay

The choice of a biological assay will depend on the intended application of the DHNA. The following is a generic example of an in-vitro enzyme inhibition assay.

  • Target Enzyme: Select a relevant enzyme that is known or hypothesized to be modulated by DHNA.

  • Assay Principle: Utilize a colorimetric or fluorometric substrate that produces a detectable signal upon enzymatic conversion.

  • Procedure:

    • Prepare a dilution series of each DHNA batch.

    • In a 96-well plate, add the enzyme, substrate, and varying concentrations of the DHNA batches.

    • Include appropriate controls (no enzyme, no inhibitor).

    • Incubate at 37°C for a specified time.

    • Measure the signal using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each batch by fitting the dose-response data to a suitable model.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow cluster_batch DHNA Batches cluster_qc Quality Control cluster_bio Biological Assessment cluster_results Results BatchA Batch A Purity Purity & Identity (HPLC, NMR, MS) BatchA->Purity BatchB Batch B BatchB->Purity BatchC Batch C BatchC->Purity Stability Stability (ICH Guidelines) Purity->Stability Activity Biological Activity (Enzyme Inhibition Assay) Stability->Activity Comparison Batch Comparison (Tables 1, 2, 3) Activity->Comparison

Figure 1: Experimental workflow for cross-validation of DHNA batches.

Signaling_Pathway DHNA 2,6-Dihydroxynicotinic Acid Enzyme Target Enzyme DHNA->Enzyme Inhibition Product Product Enzyme->Product Conversion Substrate Substrate Substrate->Enzyme Binding Response Cellular Response Product->Response

Figure 2: A generalized signaling pathway illustrating enzyme inhibition.

Conclusion

Rigorous cross-validation of different batches of this compound is a critical step in ensuring the reliability and reproducibility of research findings. By implementing the standardized protocols for purity, stability, and biological activity outlined in this guide, researchers can confidently compare data generated from different batches and advance their drug discovery and development efforts. The use of clear data presentation and visual workflows further enhances the communication and interpretation of these essential validation studies.

References

A Comparative Guide to the Polymorphs of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known polymorphic forms of 2-hydroxynicotinic acid, a molecule of interest in pharmaceutical and materials science. In the solid state, this compound exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). The arrangement of these molecules in the crystal lattice gives rise to at least four distinct polymorphic forms, each with unique physicochemical properties that can significantly impact its behavior, from solubility and stability to bioavailability.

Physicochemical Properties of 2-Hydroxynicotinic Acid Polymorphs

The polymorphism of 2-hydroxynicotinic acid is primarily conformational, arising from different packing arrangements of the 2-ODHPCA tautomer.[1][2] These variations in crystal structure lead to differences in thermal stability and potentially other properties like solubility.

Table 1: Summary of Physicochemical Properties of 2-Hydroxynicotinic Acid Polymorphs

PropertyForm IForm IIForm IIIForm IV
Relative Thermal Stability Most stable at elevated temperatures[1][2]Metastable; converts to Form I upon heating[1][2]Metastable; converts to Form II upon heating[1][2]Metastable; converts to Form II upon heating[1][2]
Melting Point (°C) Not explicitly defined for individual polymorphs; general melting point is 258-261 °C.Not explicitly defined for individual polymorphs.Not explicitly defined for individual polymorphs.Not explicitly defined for individual polymorphs.
Solubility Expected to be the least soluble due to higher stability. Specific quantitative data is not readily available.Higher solubility than Form I is expected. Specific quantitative data is not readily available.Higher solubility than Form I is expected. Specific quantitative data is not readily available.Higher solubility than Form I is expected. Specific quantitative data is not readily available.

Note: Detailed quantitative solubility data for each individual polymorph is not extensively reported in the available literature. The general principle is that metastable forms exhibit higher kinetic solubility than the stable form.

Thermal Transformation Pathway

The thermal behavior of the 2-hydroxynicotinic acid polymorphs reveals a clear energetic relationship between the forms. Upon heating, the less stable forms undergo exothermic transitions to more stable forms, culminating in the most stable polymorph, Form I.

G cluster_0 Less Stable Forms cluster_1 Intermediate Form cluster_2 Most Stable Form FormIII Form III FormII Form II FormIII->FormII Heating FormIV Form IV FormIV->FormII Heating FormI Form I FormII->FormI Heating G start Sample Preparation (gentle grinding) sample_holder Mount on a low-background sample holder start->sample_holder instrument Place in PXRD instrument (e.g., Bruker D8 Advance) sample_holder->instrument data_collection Data Collection (e.g., Cu Kα radiation, 2θ range 5-40°) instrument->data_collection data_analysis Data Analysis (Peak position and intensity comparison) data_collection->data_analysis end Polymorph Identification data_analysis->end

References

A Comparative Analysis of Hydroxynicotinic Acid Isomers: Energetics and Structural Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers is critical for molecular design and development. This guide provides an objective comparison of the energetic and structural properties of hydroxynicotinic acid isomers, supported by experimental data.

Hydroxynicotinic acids, a family of isomeric compounds, exhibit distinct physicochemical properties stemming from the varied positions of the hydroxyl group on the pyridine ring. These differences influence their thermodynamic stability, crystal packing, and potential biological activity. This guide delves into a comparative analysis of 2-, 4-, 5-, and 6-hydroxynicotinic acid, presenting key energetic data and structural features in a comprehensive format. The information is derived from a combination of experimental techniques and computational studies.

Energetic Stability Comparison

The thermodynamic stability of the hydroxynicotinic acid isomers has been investigated through experimental determination of their standard molar enthalpies of formation in both crystalline and gaseous phases.[1][2] The experimental stability order in the gaseous phase, where a more negative enthalpy of formation indicates greater stability, was determined to be 2-hydroxynicotinic acid > 6-hydroxynicotinic acid > 4-hydroxynicotinic acid > 5-hydroxynicotinic acid.[2] This trend is accurately predicted by high-level computational chemistry methods such as G3MP2 and CBS-QB3.[1][2]

IsomerStandard Molar Enthalpy of Formation (Crystal), ΔfHₘ°(cr) / kJ·mol⁻¹Standard Molar Enthalpy of Sublimation, ΔsubHₘ° / kJ·mol⁻¹Standard Molar Enthalpy of Formation (Gas), ΔfHₘ°(g) / kJ·mol⁻¹
2-Hydroxynicotinic Acid (2HNA)-536.5 ± 2.4134.9 ± 1.5-401.6 ± 2.8
4-Hydroxynicotinic Acid (4HNA)-522.9 ± 2.0137.9 ± 1.2-385.0 ± 2.3
5-Hydroxynicotinic Acid (5HNA)-516.3 ± 2.0134.1 ± 1.1-382.2 ± 2.3
6-Hydroxynicotinic Acid (6HNA)-531.8 ± 2.3132.8 ± 1.0-399.0 ± 2.5

Data sourced from Santos et al. (2009).[1][2]

Structural and Tautomeric Comparison

The structural landscape of hydroxynicotinic acid isomers is complicated by the potential for tautomerism, specifically the equilibrium between hydroxy and oxo forms. Experimental and theoretical studies have shown that the preferred tautomer can differ between the solid and gaseous phases and among the isomers themselves.[1][2]

In the solid state, single-crystal X-ray diffraction has revealed that 2-, 4-, and 6-hydroxynicotinic acid predominantly exist as their oxo tautomers, featuring N-H and C=O bonds within the pyridine ring.[1][2] This is further supported by the presence of characteristic N-H and C=O stretching frequencies in their FT-IR spectra.[1][2] Conversely, 5-hydroxynicotinic acid exists as the hydroxy tautomer, with a C-OH bond and an unprotonated nitrogen atom in the ring, as indicated by the absence of the aforementioned IR bands.[1][2]

In the gas phase, computational calculations at the G3MP2 and CBS-QB3 levels of theory suggest a more varied tautomeric preference.[1][2] 2-Hydroxynicotinic acid is predicted to favor the oxo form, while 4-hydroxynicotinic acid prefers the hydroxy form. For 6-hydroxynicotinic acid, there is no strong energetic preference for either tautomer.[1][2]

IsomerPredominant Tautomer (Solid State)Predominant Tautomer (Gas Phase, Theoretical)Crystal SystemSpace Group
2-Hydroxynicotinic Acid (2HNA)OxoOxoMonoclinicP2(1)/n
4-Hydroxynicotinic Acid (4HNA)OxoHydroxyMonoclinicP2(1)/c
5-Hydroxynicotinic Acid (5HNA)HydroxyNot applicable (no oxo form)--
6-Hydroxynicotinic Acid (6HNA)OxoNo strong preferenceTriclinicP1

Data compiled from Santos et al. (2009).[1][2]

Experimental Protocols

The experimental data presented in this guide were obtained through rigorous and well-established methodologies.

Micro Combustion Calorimetry

The standard molar enthalpies of formation in the crystalline state were determined using micro combustion calorimetry. In this technique, a small, precisely weighed sample of the hydroxynicotinic acid isomer is combusted in a high-pressure oxygen environment within a calorimeter. The resulting temperature change of the surrounding water bath is measured to calculate the energy of combustion. From this, the standard enthalpy of formation is derived.

Knudsen Effusion Method

The standard molar enthalpies of sublimation were determined from vapor pressure versus temperature measurements using the Knudsen effusion method. This technique involves heating a sample in a sealed container with a small orifice. The rate of mass loss through the orifice due to sublimation is measured at different temperatures. The Clausius-Clapeyron equation is then used to relate the vapor pressure to the temperature, from which the enthalpy of sublimation is calculated.

Single-Crystal X-ray Diffraction

The molecular and crystal structures of the isomers in the solid state were determined by single-crystal X-ray diffraction. A single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector. The positions and intensities of the diffracted beams are then used to determine the arrangement of atoms within the crystal lattice, providing precise bond lengths, bond angles, and the overall crystal structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy was used to probe the tautomeric forms of the hydroxynicotinic acid isomers in the solid state. A sample is exposed to infrared radiation, and the absorption of radiation at specific frequencies is measured. The presence or absence of characteristic vibrational bands, such as those for N-H and C=O stretching, provides evidence for the dominant tautomeric form.

Diagrams

Isomer_Comparison cluster_isomers Hydroxynicotinic Acid Isomers cluster_properties Properties 2-HNA 2-HNA Energetics Energetics 2-HNA->Energetics ΔfHₘ°(g) = -401.6 kJ/mol Structure Structure 2-HNA->Structure Oxo (solid/gas) Monoclinic 4-HNA 4-HNA 4-HNA->Energetics ΔfHₘ°(g) = -385.0 kJ/mol 4-HNA->Structure Oxo (solid) Hydroxy (gas) Monoclinic 5-HNA 5-HNA 5-HNA->Energetics ΔfHₘ°(g) = -382.2 kJ/mol 5-HNA->Structure Hydroxy (solid) 6-HNA 6-HNA 6-HNA->Energetics ΔfHₘ°(g) = -399.0 kJ/mol 6-HNA->Structure Oxo (solid) No preference (gas) Triclinic Experimental_Workflow cluster_synthesis Sample Preparation cluster_energetics Energetics Determination cluster_structure Structural Analysis Purification Purification Comb_Cal Micro Combustion Calorimetry Purification->Comb_Cal Knudsen Knudsen Effusion Method Purification->Knudsen XRD Single-Crystal X-ray Diffraction Purification->XRD FTIR FT-IR Spectroscopy Purification->FTIR Enthalpy_Formation ΔfHₘ°(cr) Comb_Cal->Enthalpy_Formation Enthalpy_Sublimation ΔsubHₘ° Knudsen->Enthalpy_Sublimation Enthalpy_Gas ΔfHₘ°(g) Enthalpy_Formation->Enthalpy_Gas Enthalpy_Sublimation->Enthalpy_Gas Crystal_Structure Crystal Structure (Bond lengths, angles) XRD->Crystal_Structure Tautomer_Solid Tautomeric Form (Solid State) FTIR->Tautomer_Solid

References

Comparative Analysis of 2,6-Dihydroxynicotinic Acid and its Chlorinated Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

Due to the lack of specific comparative experimental data, a quantitative data table cannot be constructed at this time. Future research should focus on generating such data to enable a direct comparison of key biological activities. A proposed structure for such a table is presented below for guiding future studies.

Table 1: Proposed Data Comparison of 2,6-Dihydroxynicotinic Acid and its Chlorinated Derivatives

CompoundTarget/AssayMetric (e.g., IC50, MIC)ActivityReference
This compoundTBDTBDTBDTBD
Chloro-2,6-dihydroxynicotinic acid (specify isomer)TBDTBDTBDTBD
Dichloro-2,6-dihydroxynicotinic acid (specify isomer)TBDTBDTBDTBD

TBD: To Be Determined

Experimental Protocols

Detailed experimental protocols for the biological evaluation of these specific compounds are not available in the current literature. However, based on general practices for assessing the bioactivity of novel chemical entities, the following experimental workflows could be employed.

General Experimental Workflow for Bioactivity Screening

A generalized workflow for screening the biological activity of this compound and its chlorinated derivatives would involve a tiered approach, starting with broad-spectrum assays and progressing to more specific and mechanistic studies.

G cluster_0 Initial Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization (this compound & Chlorinated Derivatives) B Primary Bioactivity Assays (e.g., Antimicrobial, Cytotoxicity) A->B C Dose-Response Studies (Determination of IC50/MIC) B->C D Selectivity Profiling (Against different cell lines/microbes) C->D E Target Identification Assays D->E F Signaling Pathway Analysis E->F

Figure 1. A generalized experimental workflow for the comparative bioactivity assessment of novel compounds.

Signaling Pathways

Without specific experimental data, it is not possible to delineate the signaling pathways modulated by this compound or its chlorinated derivatives. Future research, upon identifying a specific biological activity, should investigate the underlying molecular mechanisms. A hypothetical signaling pathway diagram is presented below to illustrate how such a pathway could be visualized once the necessary data is available.

G Compound Active Compound (e.g., Chlorinated Derivative) Receptor Cell Surface Receptor Compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Gene->Response

Figure 2. A hypothetical signaling pathway that could be modulated by a bioactive compound.

Conclusion

The direct comparison of the biological activity of this compound with its chlorinated derivatives represents a gap in the current scientific literature. The information provided in this guide is intended to serve as a framework for future research in this area. The generation of robust, comparative experimental data is essential to understand the structure-activity relationships and to unlock the potential of these compounds for researchers, scientists, and drug development professionals. Further investigation is strongly encouraged to elucidate the therapeutic potential of this class of molecules.

A Comparative Guide to the Synthetic Routes of 3,6-Dihydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydroxypicolinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug development due to its role as a metal chelator and its presence as a metabolite in certain biological pathways. The efficient and scalable synthesis of this molecule is crucial for further research and development. This guide provides a comparative analysis of the known synthetic routes to 3,6-dihydroxypicolinic acid, offering a detailed examination of a well-established chemical synthesis and an emerging biosynthetic approach. The information presented herein, including experimental data and procedural outlines, is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Overview of Synthetic Strategies

Two primary strategies have been reported for the synthesis of 3,6-dihydroxypicolinic acid: a two-step chemical synthesis commencing from 3-hydroxypicolinic acid, and a biosynthetic route that mimics the microbial degradation pathway of picolinic acid. A less-detailed six-step chemical synthesis from 3-hydroxypicolinic acid has also been mentioned in the literature. This guide will focus on the detailed comparison of the two-step chemical synthesis and the biosynthetic pathway.

Route 1: Two-Step Chemical Synthesis via Elbs Oxidation

This synthetic approach begins with the readily available starting material, 3-hydroxypicolinic acid, and proceeds through a two-step sequence involving an Elbs persulfate oxidation followed by acid-catalyzed hydrolysis.[1]

Experimental Protocol

Step 1: Synthesis of Dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate [1]

  • Dissolve potassium hydroxide (85%, 1.0 g, 15 mmol) in 10 mL of water and cool the solution.

  • To the cooled solution, add 3-hydroxypicolinic acid (0.82 g, 6 mmol) followed by potassium peroxydisulfate (0.9 g, 3.3 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with acetone and dry to yield the dipotassium salt of 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.

Step 2: Synthesis of 3,6-Dihydroxypicolinic Acid [1]

  • Suspend the crude sulfate intermediate (150 mg) in 2 mL of water and heat to approximately 313 K to dissolve.

  • Acidify the solution to approximately pH 2 by adding HCl. A precipitate will form immediately.

  • Cool the mixture.

  • Filter the solid and wash with cold water to obtain 3,6-dihydroxypicolinic acid.

Data Presentation
ParameterStep 1: Elbs OxidationStep 2: HydrolysisOverall
Starting Material 3-Hydroxypicolinic AcidDipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate3-Hydroxypicolinic Acid
Key Reagents Potassium hydroxide, Potassium peroxydisulfateHydrochloric acid
Solvent WaterWater
Reaction Temperature Room Temperature~313 K then cooling
Reaction Time 24 hoursA few minutes~24 hours
Yield ~44%[1]67-80%[1]~30-35%
Product Purity Precipitates in an almost pure state[1]High, requires washing with cold water

Logical Workflow of the Two-Step Chemical Synthesis

A 3-Hydroxypicolinic Acid B Dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate A->B KOH, K2S2O8 Water, RT, 24h C 3,6-Dihydroxypicolinic Acid B->C HCl (aq) pH 2, ~313K

Two-Step Chemical Synthesis of 3,6-Dihydroxypicolinic Acid.

Route 2: Biosynthetic Pathway

This route is inspired by the microbial metabolic pathway of picolinic acid, where 3,6-dihydroxypicolinic acid is a key intermediate. The core of this approach is the enzymatic hydroxylation of a precursor molecule.

Conceptual Framework

In several microorganisms, picolinic acid is metabolized to 3,6-dihydroxypicolinic acid via a two-step enzymatic process. The first step involves the hydroxylation of picolinic acid to 6-hydroxypicolinic acid, followed by a second hydroxylation at the 3-position to yield the desired product. The latter step is catalyzed by a monooxygenase enzyme. While a complete, optimized protocol for the preparative synthesis of 3,6-dihydroxypicolinic acid using this method is not yet fully established in the literature, the key enzymatic transformation provides a promising alternative to chemical synthesis.

Key Enzymatic Step

The conversion of 6-hydroxypicolinic acid to 3,6-dihydroxypicolinic acid is a critical step in this pathway and is catalyzed by 6-hydroxypicolinic acid monooxygenase. This enzyme utilizes molecular oxygen to introduce a hydroxyl group onto the pyridine ring.

Potential Experimental Workflow

A potential workflow for a chemoenzymatic or whole-cell biocatalytic synthesis would involve:

  • Synthesis of 6-hydroxypicolinic acid: This precursor can be synthesized chemically.

  • Enzymatic Hydroxylation:

    • Whole-cell catalysis: Utilizing a microorganism known to possess the necessary monooxygenase. The cells would be cultured and fed with 6-hydroxypicolinic acid.

    • Isolated enzyme catalysis: Expression and purification of the 6-hydroxypicolinic acid monooxygenase, followed by an in vitro reaction with the substrate, co-factors (like NADH or NADPH), and oxygen.

  • Product Isolation and Purification: Extraction and chromatographic purification of 3,6-dihydroxypicolinic acid from the reaction mixture or cell culture.

Data Presentation (Conceptual)
ParameterBiosynthetic Route
Starting Material Picolinic Acid or 6-Hydroxypicolinic Acid
Key Biocatalyst 6-Hydroxypicolinic Acid Monooxygenase (from whole cells or isolated)
Co-factors NADH or NADPH, O2
Solvent Aqueous buffer
Reaction Temperature Typically physiological temperatures (e.g., 25-37 °C)
Reaction Time Variable (hours to days depending on catalyst activity and concentration)
Yield Not yet reported for a preparative scale
Product Purity Requires purification from biological matrix

Signaling Pathway for Biosynthesis

cluster_0 Microbial Cell A Picolinic Acid B 6-Hydroxypicolinic Acid A->B Picolinic Acid Hydroxylase C 3,6-Dihydroxypicolinic Acid B->C 6-Hydroxypicolinic Acid Monooxygenase

Biosynthetic pathway of 3,6-Dihydroxypicolinic Acid.

Comparison of Synthetic Routes

FeatureTwo-Step Chemical SynthesisBiosynthetic Pathway
Starting Material Availability 3-Hydroxypicolinic acid is commercially available.Picolinic acid and 6-hydroxypicolinic acid are available. Biocatalyst requires development.
Number of Steps 21-2 (depending on starting material and whether the biocatalyst is pre-made)
Reagent Toxicity & Waste Uses strong oxidizing and acidic reagents. Generates inorganic salt waste.Generally uses milder, environmentally benign reagents. Less hazardous waste.
Reaction Conditions Room temperature to moderate heating.Mild, physiological conditions (temperature and pH).
Scalability Potentially scalable with standard chemical engineering equipment.Scalability depends on the efficiency of the biocatalyst and fermentation/bioreactor technology.
Stereo/Regioselectivity The Elbs oxidation provides regioselectivity for hydroxylation at the 6-position.Enzymes are typically highly selective, offering excellent regio- and stereocontrol.
Process Development Status Well-documented with clear protocols and yield data.[1]Conceptual, with the key enzyme identified. Requires significant process development for preparative scale.

Alternative Route: Six-Step Chemical Synthesis

Conclusion

The two-step chemical synthesis via Elbs oxidation represents the most well-documented and currently practical approach for obtaining 3,6-dihydroxypicolinic acid in a laboratory setting. It offers a straightforward procedure with moderate overall yields. The biosynthetic route, while still in a conceptual stage for preparative synthesis, holds significant promise for a more sustainable and potentially more efficient "green" manufacturing process in the future, leveraging the high selectivity of enzymatic catalysis. The development of a robust biocatalyst for the hydroxylation of 6-hydroxypicolinic acid is the key challenge to unlocking this potential. The choice between these routes will ultimately depend on the researcher's specific requirements, including scale, purity needs, and access to biocatalysis development resources.

References

A Comparative Guide to Isotopic Labeling for Metabolic Tracking: Featuring a Hypothetical Analysis of 2,6-Dihydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Isotopic labeling is a powerful technique that allows for the precise tracking of molecules as they navigate these complex networks. This guide provides a comprehensive overview of stable isotope tracing, compares established methods with the hypothetical use of 2,6-dihydroxynicotinic acid, and offers detailed experimental protocols.

The Principle of Isotopic Labeling in Metabolic Research

Isotopic labeling is a technique used to trace the journey of a molecule through a chemical reaction, metabolic pathway, or a whole biological system.[1] In this method, one or more atoms in a molecule of interest are replaced with their stable (non-radioactive) isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[2] These labeled molecules, or "tracers," are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions.[2] By introducing these tracers into a biological system and analyzing their incorporation into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand how metabolism is altered in disease states or in response to therapeutic interventions.[3][4]

The Metabolic Journey of Nicotinic Acid (Vitamin B3)

Nicotinic acid, a form of vitamin B3, is a crucial precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺).[5] In mammals, NAD⁺ is synthesized through a "salvage pathway" from nicotinamide, which can be derived from nicotinic acid.[5] NAD⁺ is a central molecule in cellular metabolism, participating in a vast number of redox reactions.[6] Excess nicotinic acid is metabolized in the liver, primarily through methylation, and the resulting metabolites are excreted in the urine.[7]

Nicotinic_Acid_Metabolism cluster_intake Intake/Synthesis cluster_nad_synthesis NAD+ Synthesis (Salvage Pathway) cluster_excretion Excretion Pathway Nicotinic Acid (from diet) Nicotinic Acid (from diet) Nicotinamide Nicotinamide Nicotinic Acid (from diet)->Nicotinamide Tryptophan Tryptophan Tryptophan->Nicotinic Acid (from diet) de novo synthesis NMN Nicotinamide Mononucleotide Nicotinamide->NMN N1-methylnicotinamide N¹-methylnicotinamide Nicotinamide->N1-methylnicotinamide Methylation (Liver) NAD+ Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD+ NAD+->Nicotinamide Catabolism NADP+ Nicotinamide Adenine Dinucleotide Phosphate (NADP+) NAD+->NADP+ Phosphorylation 2PY_4PY N¹-methyl-2-pyridone-5-carboxamide & N¹-methyl-4-pyridone-3-carboxamide N1-methylnicotinamide->2PY_4PY Oxidation Urine Urine 2PY_4PY->Urine

Caption: Mammalian metabolic pathway of nicotinic acid.

Hypothetical Application: Isotopic Labeling with this compound

Currently, there are no published studies on the use of isotopically labeled this compound for metabolic tracking. Its synthesis is not standard, and its metabolic fate is unknown.[8][9] However, we can hypothesize its potential application. If synthesized with stable isotopes (e.g., ¹³C or ¹⁵N), it could serve as a novel tracer to investigate several aspects of metabolism:

  • Bioavailability and Absorption: By administering the labeled compound orally, its uptake and distribution throughout the body could be monitored.

  • Novel Metabolic Pathways: Tracking the appearance of the isotopic label in various metabolites could reveal previously unknown metabolic pathways for dihydroxylated pyridinecarboxylic acids.

  • Enzyme Activity: The conversion of labeled this compound to its downstream metabolites would provide a direct measure of the activity of the enzymes involved.

Comparative Analysis of Metabolic Tracers

To provide context for the potential utility of a novel tracer like this compound, it is essential to compare it with well-established tracers. The following table contrasts the hypothetical ¹³C-labeled this compound with two of the most commonly used stable isotope tracers: [U-¹³C]glucose and [U-¹⁵N]glutamine.

Feature[U-¹³C] this compound (Hypothetical)[U-¹³C] Glucose[U-¹⁵N] Glutamine
Primary Metabolic Pathways Tracked Unknown; potentially novel pathways for pyridine derivatives.Glycolysis, Pentose Phosphate Pathway, TCA Cycle, de novo Lipogenesis.[10][11]Amino acid metabolism, TCA cycle anaplerosis, nucleotide synthesis.[12]
Established Protocols NoneNumerous well-established protocols for in vitro and in vivo studies.[13][14]Widely used in cancer metabolism and other fields with established protocols.[14]
Commercial Availability Not commercially available as a labeled compound.Readily available from multiple suppliers.Readily available from multiple suppliers.
Known Metabolites UnknownLactate, pyruvate, citrate, fatty acids, etc.Glutamate, alpha-ketoglutarate, other amino acids, nucleotides.
Potential Applications Exploring the metabolism of xenobiotics, drug development for diseases involving pyridine metabolism.Studying central carbon metabolism in health and disease (e.g., cancer, diabetes).[10]Investigating nitrogen metabolism and the role of glutamine in cellular processes.[12]

Experimental Protocols for In Vivo Stable Isotope Tracing

The following is a generalized protocol for an in vivo stable isotope tracing experiment in a mouse model. This protocol can be adapted for various tracers and research questions.

1. Animal Preparation and Acclimation:

  • House mice in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week prior to the experiment.

  • Provide ad libitum access to a standard chow diet and water.

2. Tracer Administration:

  • The choice of administration route depends on the specific tracer and the biological question. Common methods include:

    • Intravenous (IV) infusion: Provides a steady supply of the tracer into the bloodstream.[3]

    • Oral gavage: Simulates dietary intake of the tracer.[13]

    • Intraperitoneal (IP) injection: A bolus dose of the tracer.[14]

  • The duration of tracer administration can range from minutes to several hours, depending on the metabolic pathways being investigated.

3. Sample Collection:

  • At predetermined time points, collect blood and tissue samples.

  • Immediately quench metabolism in the collected samples by flash-freezing in liquid nitrogen to prevent further metabolic activity.

4. Metabolite Extraction:

  • Extract metabolites from the frozen samples using a cold solvent mixture (e.g., methanol:acetonitrile:water).

  • Centrifuge the samples to pellet proteins and other cellular debris.

  • Collect the supernatant containing the metabolites.

5. Mass Spectrometry Analysis:

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • The mass spectrometer will detect the mass shift caused by the incorporation of the stable isotope, allowing for the quantification of labeled metabolites.

6. Data Analysis:

  • Calculate the isotopic enrichment for each metabolite of interest.

  • Use metabolic flux analysis (MFA) software to model the flow of the tracer through the metabolic network and quantify the rates of metabolic reactions.[15]

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_tracing Isotope Tracing cluster_analysis Sample Analysis cluster_data Data Interpretation Acclimation Acclimation Tracer_Admin Tracer Administration (IV, Oral, IP) Acclimation->Tracer_Admin Sample_Collection Blood and Tissue Sample Collection Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite_Extraction Sample_Collection->Metabolite_Extraction MS_Analysis Mass Spectrometry (LC-MS/GC-MS) Metabolite_Extraction->MS_Analysis Data_Analysis Isotopic Enrichment & Metabolic Flux Analysis MS_Analysis->Data_Analysis Biological_Insights Biological Insights Data_Analysis->Biological_Insights

References

Safety Operating Guide

Navigating the Disposal of 2,6-Dihydroxynicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2,6-Dihydroxynicotinic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential chemical exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory In cases of dust generation or inadequate ventilation, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal company. This ensures that the compound is managed in an environmentally safe and compliant manner.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and any materials contaminated with it.

  • Do not mix with other chemical waste unless explicitly permitted by your institution's safety officer or the waste disposal company.

2. Secure Containment:

  • Ensure the waste container is chemically compatible with this compound and is in good condition.

  • Keep the container tightly sealed when not in use to prevent the release of dust or vapors.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

  • The storage area should be away from incompatible materials.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide them with all available information about the waste, including its name and any known hazards.

5. Documentation:

  • Maintain accurate records of the amount of this compound designated for disposal, in accordance with your institution's policies and regulatory requirements.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

1. Evacuate and Secure the Area:

  • Alert others in the vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Before attempting to clean up the spill, ensure you are wearing the recommended personal protective equipment.

3. Containment and Cleanup:

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Place all contaminated materials, including cleaning supplies, into the labeled waste container.

4. Decontamination:

  • Clean the spill area with a suitable decontaminating agent, as recommended by your institution's safety protocols.

5. Report the Incident:

  • Report the spill to your laboratory supervisor and the EHS department, as required by your institution's policies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Disposal_Workflow start Start: Have this compound waste ppe Wear appropriate PPE start->ppe spill Is there a spill? ppe->spill cleanup Follow spill cleanup procedure spill->cleanup Yes contain Securely contain waste spill->contain No cleanup->contain label_waste Label waste container contain->label_waste store Store in designated area label_waste->store contact_ehs Contact EHS/Waste Disposal Vendor store->contact_ehs document Document waste for disposal contact_ehs->document end End: Waste disposed of safely document->end

Figure 1. A logical workflow for the proper disposal of this compound.

By adhering to these procedures and prioritizing safety, laboratory professionals can ensure the responsible management of this compound waste, contributing to a safe and sustainable research environment. Always consult with your institution's safety professionals for specific guidance and requirements.

Personal protective equipment for handling 2,6-Dihydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2,6-Dihydroxynicotinic acid is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are known to cause skin and serious eye irritation.[1][2][3] Some similar compounds may also lead to respiratory irritation.[2][4] Therefore, adherence to proper PPE protocols is critical to mitigate exposure risks.

Recommended Personal Protective Equipment

Protection Type Specific PPE Rationale & Standard
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be used for additional protection.[1]To prevent contact with eyes, which can cause serious irritation.[1][2][3] Equipment should meet OSHA 29 CFR 1910.133 or EU EN166 standards.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6]To prevent skin contact and subsequent irritation.[1][2] The choice of glove material should be based on a risk assessment of the specific laboratory conditions.[1]
Skin & Body Protection Laboratory coat and closed-toe footwear.[1]To protect skin from accidental splashes and contact.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or if dust is generated.[7]To prevent inhalation of dust or fumes, which may cause respiratory irritation.[2]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] Read the Safety Data Sheet (SDS) thoroughly.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]

  • Donning PPE: Put on all required PPE as outlined in the table above before beginning work.

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[1][3] Minimize the generation of dust.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][7]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[7]

Spill and Emergency Procedures:

  • Minor Spill: In case of a small spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material and place it into a suitable, labeled disposal container.[1]

  • Major Spill: Evacuate the area and contact emergency personnel.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal Plan:

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[2] Do not mix with other waste. Ensure the waste container is properly labeled and stored in a designated area for chemical waste pickup.

Workflow and Safety Relationships

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal, emphasizing the critical safety checkpoints.

Safe Handling and Disposal Workflow for this compound A Preparation - Review SDS - Verify Emergency Equipment B Don PPE - Gloves - Goggles - Lab Coat A->B Proceed if Prepared C Handling in Ventilated Area (Fume Hood) B->C Proceed with PPE D Post-Handling - Doff PPE - Wash Hands C->D After Task Completion G Emergency Procedure (Spill or Exposure) C->G If Incident Occurs E Proper Storage - Tightly Sealed - Cool, Dry Place D->E Store Remaining Chemical F Waste Disposal - Labeled Container - Follow Regulations D->F Dispose of Waste G->A Review & Re-evaluate

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.